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  • Product: 1-(3-Methylpiperazin-1-yl)butan-1-one
  • CAS: 1240574-13-3

Core Science & Biosynthesis

Foundational

1-(3-Methylpiperazin-1-yl)butan-1-one mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one Executive Summary 1-(3-Methylpiperazin-1-yl)butan-1-one (CAS: 1240574-13-3) is a synthetic aliphatic heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one

Executive Summary 1-(3-Methylpiperazin-1-yl)butan-1-one (CAS: 1240574-13-3) is a synthetic aliphatic heterocycle characterized by a 3-methylpiperazine core conjugated to a butyryl chain. In medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently utilized to anchor small molecules to the orthosteric sites of G-protein-coupled receptors (GPCRs) and monoamine transporters[1]. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating in vitro framework for elucidating the mechanism of action (MoA) of this compound and its structural analogs. Based on structure-activity relationship (SAR) principles, this guide focuses on its primary hypothesized targets: the Trace Amine-Associated Receptor 1 (TAAR1) and serotonergic (5-HT) pathways[2].

Pharmacological Rationale & Structural Causality

To understand the in vitro mechanism of action, we must first deconstruct the molecule's pharmacophore. The piperazine moiety acts as a basic anchor; at physiological pH, the secondary amine (N4) is protonated, allowing it to form a critical salt bridge with highly conserved aspartate residues in the transmembrane domains of GPCRs (e.g., D103^{3.32} in hTAAR1)[1].

The addition of the butan-1-one (butyryl) group at the N1 position serves two mechanistic purposes:

  • Lipophilic Vectoring: It drives the molecule into secondary hydrophobic binding pockets, which often dictates functional selectivity (agonist vs. antagonist)[3].

  • Metabolic Shielding: N-acylation prevents rapid oxidative deamination by monoamine oxidases (MAOs), a common metabolic fate for unsubstituted piperazines.

Because structurally related piperazines (like MeOPP or TFMPP) are known to inhibit monoamine reuptake and act as non-selective serotonin/TAAR1 ligands, our in vitro workflow must systematically evaluate both receptor binding and functional signal transduction[4].

Experimental Workflow & Self-Validating Systems

To ensure scientific integrity, every protocol must include a self-validating mechanism. A single-point assay is insufficient; we must measure concentration-response curves and calculate the Z'-factor for all functional assays to ensure a robust signal-to-background ratio ( Z′≥0.5 ).

Workflow A Compound Prep 1-(3-Methylpiperazin-1-yl) butan-1-one B Target ID Radioligand Binding A->B C Functional Assay cAMP Accumulation B->C D Transporter Assay DAT/SERT Uptake B->D E Data Synthesis & MoA Elucidation C->E D->E

Caption: Logical workflow for the in vitro pharmacological profiling of piperazine derivatives.

Step-by-Step In Vitro Methodologies

Protocol A: Radioligand Competitive Binding Assay (hTAAR1)

This assay determines the binding affinity ( Ki​ ) of 1-(3-Methylpiperazin-1-yl)butan-1-one for the human TAAR1 receptor.

  • Causality: We use [ 3 H]RO5166017 as the radioligand because it is a highly specific, well-characterized TAAR1 ligand, minimizing off-target noise in the membrane preparation[5].

  • Self-Validation: Non-specific binding (NSB) is defined using 10 µM of unlabeled β-phenylethylamine (PEA). If NSB exceeds 30% of total binding, the membrane wash steps must be optimized.

Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hTAAR1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 2 µg/µL.

  • Assay Assembly: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10 pM to 10 µM), 50 µL of [ 3 H]RO5166017 (final concentration 2 nM), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: cAMP Functional Assay (G αs​ Coupling)

Because TAAR1 is a G αs​ -coupled receptor, its activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[5].

  • Causality: We include 3-isobutyl-1-methylxanthine (IBMX) in the assay buffer. IBMX is a phosphodiesterase (PDE) inhibitor; without it, endogenous PDEs would rapidly degrade the generated cAMP, leading to false negatives.

Methodology:

  • Cell Seeding: Seed hTAAR1-HEK293 cells into a 384-well white opaque plate at 10,000 cells/well. Incubate overnight.

  • Compound Treatment: Remove media and add 10 µL of stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX) containing 1-(3-Methylpiperazin-1-yl)butan-1-one at varying concentrations. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 10 µL of TR-FRET cAMP detection reagent (e.g., LanceUltra or Cisbio HTRF). Incubate for 1 hour at room temperature[3].

  • Readout: Measure time-resolved fluorescence on a multi-mode plate reader (excitation 337 nm, emission 665/620 nm).

Pathway Ligand 1-(3-Methylpiperazin-1-yl) butan-1-one Receptor hTAAR1 Receptor (Active State) Ligand->Receptor Orthosteric Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulation Messenger cAMP Accumulation Effector->Messenger ATP Conversion

Caption: Hypothesized Gαs-coupled signal transduction pathway mediated by TAAR1 activation.

Quantitative Data Presentation

To contextualize the pharmacological profile of 1-(3-Methylpiperazin-1-yl)butan-1-one, it is critical to benchmark its in vitro metrics against known reference standards. The table below summarizes a representative profiling matrix used to determine whether the compound acts as an agonist, antagonist, or reuptake inhibitor[3][4].

Target / AssayParameterReference StandardReference Value (nM)1-(3-Methylpiperazin-1-yl)butan-1-one (Representative Profile)
hTAAR1 Binding Ki​ RO51660170.3 nM[3]Evaluated via displacement of [ 3 H]RO5166017
hTAAR1 Functional EC50​ (cAMP)β-PEA193 ± 15 nM[5]Determines full/partial agonism
5-HT 2A​ Binding Ki​ Ketanserin1.2 nMAssesses off-target serotonergic liability
SERT Transporter IC50​ (Uptake)Fluoxetine0.8 nMEvaluates monoamine reuptake inhibition[4]
Metabolic Stability T1/2​ (HLM)Verapamil~15 minAssesses N-dealkylation by CYP450s

Note: In functional assays, if the compound fails to stimulate cAMP on its own but blocks the cAMP accumulation induced by the EC80​ of PEA, it is classified as an antagonist, a profile highly sought after for hypodopaminergic disease models[3][5].

Conclusion

Establishing the in vitro mechanism of action for piperazine derivatives like 1-(3-Methylpiperazin-1-yl)butan-1-one requires a multi-tiered approach. By combining radioligand binding to confirm physical target engagement with TR-FRET cAMP assays to map functional signal transduction, researchers can accurately classify the compound's pharmacodynamics. The structural presence of the butyryl chain heavily influences this profile, likely steering the molecule toward specific monoaminergic GPCRs such as TAAR1 or 5-HT receptors, while providing a degree of metabolic stability against monoamine oxidases.

Sources

Exploratory

Pharmacokinetic profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one Foreword: Charting the Course for a Novel Chemical Entity The journey of a new chemical entity (NCE) from laboratory b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a rigorous one, with pharmacokinetic (PK) profiling serving as a critical navigator. This guide outlines a comprehensive strategy for characterizing the absorption, distribution, metabolism, and excretion (ADME) of the novel compound 1-(3-Methylpiperazin-1-yl)butan-1-one. As this molecule is not extensively documented in public literature, we will apply first-principle drug development methodologies. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated is robust, reproducible, and forms a solid foundation for further development.

Part 1: Foundational In Vitro Characterization

Before committing to costly and complex in vivo studies, a suite of in vitro assays is essential to predict the compound's behavior. These initial screens are designed to identify potential liabilities and inform the design of subsequent experiments.

Physicochemical Properties: The Starting Point

The intrinsic properties of 1-(3-Methylpiperazin-1-yl)butan-1-one will dictate its interaction with biological systems.

  • Solubility: The ability of the compound to dissolve in aqueous solutions is a prerequisite for absorption. We will determine its kinetic and thermodynamic solubility at various pH levels (e.g., 2.0, 6.5, 7.4) to simulate the conditions of the gastrointestinal tract and blood. Low solubility can be a significant hurdle for oral bioavailability.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) is a key predictor of a molecule's ability to cross cell membranes. A balanced LogD is often sought; too high, and the compound may become sequestered in fatty tissues, while too low may impede membrane permeation.

  • pKa: The ionization constant(s) will determine the charge of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding to plasma proteins.

Permeability Assessment: Crossing the Barrier

For a drug to be effective, it must reach its target. For orally administered drugs, this begins with crossing the intestinal wall.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a first look at a compound's passive diffusion capabilities across an artificial lipid membrane. It is a cost-effective way to flag potential permeability issues early on.

  • Caco-2 Cell Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as the gold standard in vitro model of the human intestinal epithelium. This assay not only measures passive permeability but can also identify the involvement of active transporters. The bidirectional nature of the assay (apical to basolateral and basolateral to apical) allows for the calculation of an efflux ratio, which can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A Lucifer yellow permeability test is also conducted as a secondary check.

  • Assay Execution:

    • The test compound (1-(3-Methylpiperazin-1-yl)butan-1-one) is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at specified time points.

    • The concentration of the compound in the samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A).

    • Papp (A-to-B): (dQ/dt) / (A * C0)

    • Efflux Ratio: Papp (B-to-A) / Papp (A-to-B)

    Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

Metabolic Stability: The Race Against Clearance

The rate at which a compound is metabolized is a primary determinant of its half-life and dosing frequency.

  • Microsomal Stability Assay: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I drug metabolism. Incubating 1-(3-Methylpiperazin-1-yl)butan-1-one with liver microsomes (from human and relevant preclinical species) and NADPH (a necessary cofactor) allows for the determination of its intrinsic clearance.

  • Hepatocyte Stability Assay: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Primary hepatocytes are therefore used to evaluate both Phase I and Phase II metabolism, providing a more comprehensive picture of hepatic clearance.

Experimental Workflow: In Vitro Metabolic Stability

Caption: Workflow for determining in vitro metabolic stability.

Plasma Protein Binding: The Free Fraction

Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its target. High plasma protein binding can limit the efficacy and influence the clearance of a drug. Equilibrium dialysis is the gold standard method for determining the fraction of a drug bound to plasma proteins.

Data Summary Table: In Vitro ADME Profile of 1-(3-Methylpiperazin-1-yl)butan-1-one

ParameterAssayResultInterpretation
Solubility Kinetic Solubilitye.g., 150 µg/mL at pH 7.4Moderate solubility
Permeability Caco-2 Papp (A-B)e.g., 15 x 10⁻⁶ cm/sHigh permeability
Efflux Ratioe.g., 1.2Not a substrate of efflux transporters
Metabolic Stability Human Liver Microsome t½e.g., 45 minModerate stability
Plasma Protein Binding Human Plasmae.g., 85% boundModerate to high binding

Part 2: Definitive In Vivo Pharmacokinetic Studies

Following promising in vitro data, the next crucial step is to understand the compound's disposition in a living organism. The choice of animal species (typically rodents, such as rats or mice, for initial studies) should be guided by metabolic similarity to humans, if known.

Study Design: Intravenous vs. Oral Administration

A fundamental in vivo PK study involves administering the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Intravenous (IV) Administration: This route ensures 100% of the dose enters systemic circulation directly. The resulting plasma concentration-time profile allows for the determination of key systemic PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

  • Oral (PO) Administration: This route is typically the intended clinical route and provides insights into oral absorption and first-pass metabolism. By comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the IV dose, the absolute oral bioavailability (F%) can be calculated.

Logical Framework for In Vivo PK Study

In_Vivo_PK_Logic node_iv Intravenous (IV) Dosing 100% Systemic Exposure node_sampling Serial Blood Sampling Time-points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h node_iv->node_sampling node_po Oral (PO) Dosing Investigates Absorption node_po->node_sampling node_analysis Plasma Extraction & LC-MS/MS Analysis Quantify Parent Drug node_sampling->node_analysis node_pk_iv IV PK Parameters Clearance (CL) Volume of Distribution (Vd) Half-life (t½) AUC_IV node_analysis->node_pk_iv node_pk_po PO PK Parameters Cmax Tmax AUC_PO node_analysis->node_pk_po node_bioavailability Absolute Bioavailability (F%) (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) node_pk_iv->node_bioavailability node_pk_po->node_bioavailability

Foundational

1-(3-Methylpiperazin-1-yl)butan-1-one molecular weight and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the molecular and physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 1-(3-Methylpiperazin-1-yl)butan-1-one, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates its chemical identity, structural features, and key physicochemical parameters. In the absence of extensive experimental data, this guide incorporates in silico predictions for several properties to provide a foundational understanding for researchers. Furthermore, standardized experimental protocols for the determination of key physicochemical properties are detailed to ensure data reproducibility and integrity.

Introduction

1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted N-acylpiperazine. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The presence of a butanoyl group and a methyl substituent on the piperazine ring can influence the compound's lipophilicity, basicity, and metabolic stability, thereby modulating its biological activity and disposition. This guide aims to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this molecule.

Chemical Identity and Structure

The unique arrangement of functional groups in 1-(3-Methylpiperazin-1-yl)butan-1-one dictates its chemical behavior and potential for molecular interactions.

IdentifierValueSource
IUPAC Name 1-(3-Methylpiperazin-1-yl)butan-1-one[1]
CAS Number 1240574-13-3[1]
Molecular Formula C9H18N2O[1]
Molecular Weight 170.256 g/mol [1]
Canonical SMILES CCCC(=O)N1CCNC(C)C1[1]
InChI InChI=1S/C9H18N2O/c1-3-4-9(12)11-6-5-10-8(2)7-11/h8,10H,3-7H2,1-2H3[1]
InChI Key FDUVCRHFMMTGOH-UHFFFAOYSA-N[1]
Molecular Structure Diagram

Caption: 2D structure of 1-(3-Methylpiperazin-1-yl)butan-1-one.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. Due to the limited availability of experimental data for 1-(3-Methylpiperazin-1-yl)butan-1-one, the following table includes predicted values from established computational models. It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation.

PropertyPredicted ValueExperimental ValueMethod/Source
Melting Point Not availableNot available-
Boiling Point ~250-280 °CNot availablePrediction based on similar N-acyl piperazines
Water Solubility Moderately SolubleNot availableIn silico prediction
logP (Octanol/Water) 1.5 - 2.5Not availableIn silico prediction[2]
pKa (most basic) 7.5 - 8.5Not availableIn silico prediction[3][4]

Note on Predicted Values: In silico prediction of physicochemical properties is a valuable tool in the early stages of research.[5][6] These predictions are based on the molecule's structure and employ algorithms trained on large datasets of experimentally determined properties.

Experimental Protocols

To facilitate the experimental validation of the predicted physicochemical properties, detailed methodologies for key experiments are provided below. The causality behind experimental choices is explained to ensure a robust and self-validating system.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp and defined melting range is characteristic of a pure compound.

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample of 1-(3-Methylpiperazin-1-yl)butan-1-one is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: For a preliminary determination, a rapid heating rate (10-20 °C/min) can be used to get an approximate melting range.

  • Accurate Determination: For a precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Workflow for Physicochemical Characterization

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography/Recrystallization MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Measurement Purification->pKa logP logP Determination Purification->logP Analysis Analysis MeltingPoint->Analysis Solubility->Analysis pKa->Analysis logP->Analysis Report Report Analysis->Report

Caption: Workflow for experimental physicochemical characterization.

Safety and Handling

Based on available data, 1-(3-Methylpiperazin-1-yl)butan-1-one should be handled with appropriate safety precautions.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or under a fume hood.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

Conclusion

This technical guide provides a foundational understanding of 1-(3-Methylpiperazin-1-yl)butan-1-one, consolidating its known chemical identity and providing in silico predicted physicochemical properties to bridge the gap in experimental data. The detailed experimental protocols offer a standardized approach for researchers to validate these predictions and further characterize this compound. As a member of the N-acylpiperazine class, this molecule holds potential for further investigation in drug discovery and development, and this guide serves as a valuable starting point for such endeavors.

References

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. [Link]

  • 3-methyl-1-(piperazin-1-yl)butan-1-one hydrochloride. NextSDS. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48b26105f2526e95261081545645524879203923]([Link]

  • 1-(4-methylpiperazin-1-yl)butan-1-one. Chemsrc. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(3-Methylpiperazin-1-yl)butan-1-one Derivatives

Abstract The 1-(3-methylpiperazin-1-yl)butan-1-one scaffold is a key pharmacophore found in numerous centrally active therapeutic agents, particularly those targeting dopaminergic and serotonergic systems. Its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-(3-methylpiperazin-1-yl)butan-1-one scaffold is a key pharmacophore found in numerous centrally active therapeutic agents, particularly those targeting dopaminergic and serotonergic systems. Its structural features, including the basic nitrogen of the piperazine ring and the potential for diverse substitutions, make it a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the methodologies used to determine and interpret the receptor binding affinity of this important class of compounds. We delve into the pharmacological rationale, present detailed, field-proven protocols for in vitro binding assays, and discuss the critical aspects of data analysis and interpretation. The ultimate goal is to equip scientists with the knowledge to rigorously characterize the interaction of these derivatives with their primary molecular targets, a crucial step in the discovery of novel therapeutics for neuropsychiatric disorders.

Introduction and Pharmacological Rationale

The piperazine moiety is a cornerstone of modern medicinal chemistry, present in a wide array of approved drugs, from antipsychotics like olanzapine to antihistamines like cetirizine.[2][3] The specific 1-(3-Methylpiperazin-1-yl)butan-1-one core is frequently associated with ligands targeting G-protein coupled receptors (GPCRs), especially dopamine and serotonin receptors. This is largely due to its structural resemblance to endogenous neurotransmitters and its ability to engage in key interactions within the receptor binding pockets.[4]

Many atypical antipsychotic drugs, for instance, derive their clinical profile from a specific ratio of affinities for dopamine D2 and serotonin 5-HT2A receptors.[5] A high affinity for D2 receptors is crucial for antipsychotic efficacy, while concurrent high affinity for 5-HT2A receptors is thought to mitigate the risk of extrapyramidal side effects.[5] Derivatives of the arylpiperazine class, which are structurally related to the topic scaffold, have been extensively studied for their potent interactions with dopamine D2 and D3 receptors, making this receptor family a primary focus for any new derivatives of the 1-(3-methylpiperazin-1-yl)butan-1-one series.[6][7][8] Therefore, accurately quantifying the binding affinity (typically expressed as the inhibition constant, Kᵢ) of novel derivatives at these and other CNS receptors is a fundamental objective in their preclinical evaluation.

This guide will focus on the gold-standard method for this determination: the in vitro competitive radioligand binding assay.

Core Methodology: Competitive Radioligand Binding Assays

The principle behind competitive radioligand binding assays is to measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (50% inhibitory concentration).

Every step in a binding assay is designed to isolate and accurately measure the specific interaction between a ligand and its receptor.

  • Receptor Source : The assay requires a source of the target receptor. This is typically a crude membrane preparation from either cultured cell lines (e.g., HEK293 or CHO cells) engineered to express a high density of a specific human receptor subtype (e.g., Dopamine D2) or from animal tissue known to be rich in the receptor (e.g., rat striatum).[9] Using recombinant cell lines is often preferred as it ensures a homogenous population of a single receptor subtype, eliminating confounding interactions with other receptors present in native tissue.

  • Radioligand Selection : The choice of radioligand is critical. An ideal radioligand, such as [³H]Spiperone for D₂/D₃ receptors, binds to the target with very high affinity (sub-nanomolar K_d) and high specificity.[10][11] This high affinity allows for the use of low radioligand concentrations, which is a key assumption in the subsequent data analysis.

  • Defining Non-Specific Binding : Not all radioligand binding is to the receptor of interest; some will bind non-specifically to the filter, the tube walls, or other proteins in the membrane preparation. To quantify this, a parallel set of experiments is run in the presence of a very high concentration of a known, potent, unlabeled ligand (e.g., (+)-Butaclamol or Haloperidol for D₂ receptors).[9][10] This "cold" ligand occupies virtually all the specific receptor sites, so any remaining radioactivity detected is considered non-specific.

  • Separation : At the end of the incubation, the receptor-bound radioligand must be rapidly separated from the free, unbound radioligand. The most common method is rapid vacuum filtration through glass fiber filters.[10][12] The receptors and their bound radioligand are trapped on the filter, while the free radioligand passes through.

  • Detection : The radioactivity trapped on the filters is quantified using a liquid scintillation counter. The raw data is expressed in counts per minute (CPM) or disintegrations per minute (DPM).

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay.

G P1 Prepare Receptor Membranes (e.g., from HEK-D2 cells) A1 Aliquot Membranes into Assay Plate/Tubes P1->A1 P2 Prepare Assay Buffer (e.g., Tris-HCl, MgCl2) A2 Add Ligands to Wells: 1. Total Binding (Buffer) 2. Non-Specific (Displacer) 3. Competition (Test Compound) P2->A2 P3 Prepare Ligand Solutions: - Test Compound (serial dilution) - Radioligand ([3H]Spiperone) - Displacer ((+)-Butaclamol) P3->A2 A1->A2 A3 Add Radioligand to all wells to initiate binding A2->A3 A4 Incubate to Equilibrium (e.g., 60 min at 30°C) A3->A4 E1 Rapid Vacuum Filtration (GF/C filters) A4->E1 E2 Wash Filters with Ice-Cold Buffer E1->E2 E3 Dry Filters E2->E3 E4 Add Scintillation Cocktail E3->E4 E5 Count Radioactivity (Scintillation Counter) E4->E5 D1 Calculate Specific Binding: Total - Non-Specific E5->D1 D2 Plot % Inhibition vs. [Test Compound] D1->D2 D3 Non-linear Regression to determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4 G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gαi/oβγ (Inactive) D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist Antagonist (e.g., Derivative 3) Antagonist->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active Response Cellular Response (e.g., ↓ Neuronal Firing) PKA_active->Response Phosphorylates Targets

Sources

Foundational

Predictive and Preliminary Toxicity Screening of 1-(3-Methylpiperazin-1-yl)butan-1-one: A Technical Guide

Executive Summary The compound 1-(3-Methylpiperazin-1-yl)butan-1-one is a synthetic acylpiperazine derivative. While the piperazine scaffold is a highly privileged structure in medicinal chemistry—frequently appearing in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Methylpiperazin-1-yl)butan-1-one is a synthetic acylpiperazine derivative. While the piperazine scaffold is a highly privileged structure in medicinal chemistry—frequently appearing in CNS, antimicrobial, and antineoplastic agents—it carries specific, predictable toxicological liabilities. High attrition rates in late-stage drug development necessitate rigorous, early-stage in vitro toxicity screening. This technical guide establishes a self-validating, mechanistically grounded preclinical screening cascade tailored specifically to the structural alerts inherent in this molecule.

Structural Toxicology & Causality Analysis

Before initiating empirical assays, a predictive in silico analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one reveals three primary structural alerts that dictate our experimental choices:

  • The Piperazine Core & N-Nitrosamine Risk: Piperazine rings are susceptible to oxidative metabolism. If the amide bond (butan-1-one) is hydrolyzed in vivo, it yields a secondary amine. Secondary amines can undergo nitrosation to form N-nitrosamines, a class of highly potent, DNA-reactive mutagens strictly controlled under the1[1].

  • Basic Amine & Cardiotoxicity: The unacylated nitrogen at position 4 of the piperazine ring is basic (pKa ~8.5). Basic amines are classic pharmacophores that bind to aromatic residues (Tyr652, Phe656) within the central cavity of the hERG potassium channel, causing delayed ventricular repolarization (2[2]).

  • Lipophilic Tail & Phospholipidosis: The butyryl chain increases the molecule's lipophilicity. The combination of a lipophilic tail and a cationic amine creates a Cationic Amphiphilic Drug (CAD) profile. CADs frequently accumulate in acidic lysosomes, neutralizing the pH and inhibiting phospholipases, leading to drug-induced phospholipidosis (DIPL).

ToxicityMechanisms Parent 1-(3-Methylpiperazin-1-yl) butan-1-one CYP Hepatic CYP450 Metabolism Parent->CYP Lysosome Lysosomal Trapping (Basic Amine pKa ~8.5) Parent->Lysosome AmideCleavage Amide Hydrolysis (Secondary Amine) CYP->AmideCleavage Detox Glucuronidation / Excretion CYP->Detox Nitrosation N-Nitrosamine Formation (Mutagenic Risk) AmideCleavage->Nitrosation Phospholipidosis Drug-Induced Phospholipidosis Lysosome->Phospholipidosis

Fig 1. Putative metabolic activation and lysosomal trapping pathways for acylpiperazines.

Experimental Protocols & Self-Validating Workflows

To systematically de-risk this compound, we employ a tiered in vitro screening cascade. Every assay described below is designed as a self-validating system, meaning the results are only accepted if internal controls meet strict statistical thresholds (e.g., Z'-factor > 0.5).

PreclinicalCascade Start 1-(3-Methylpiperazin-1-yl) butan-1-one InSilico In Silico Profiling (QSAR, Structural Alerts) Start->InSilico GenTox Genotoxicity (OECD 471 & 487) InSilico->GenTox CytoTox Hepatotoxicity (HepG2 ATP Assay) InSilico->CytoTox CardioTox Cardiotoxicity (hERG Patch-Clamp) GenTox->CardioTox CytoTox->CardioTox Decision Go / No-Go Decision CardioTox->Decision

Fig 2. Preclinical toxicity screening cascade for novel piperazine derivatives.

Genotoxicity & Mutagenicity (ICH M7)

Due to the N-nitrosamine formation risk, robust genotoxicity screening is mandatory.

Protocol A: Bacterial Reverse Mutation (Ames) Test (3[3])

  • Causality: Detects point mutations induced directly by the compound or its hepatic metabolites.

  • Methodology:

    • Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA)[4].

    • Expose bacteria to the test compound (0.1 to 5000 µ g/plate ) using the pre-incubation method (30 mins).

    • Crucial Step: Run parallel assays with and without 10% rat liver S9 fraction. The S9 fraction provides the CYP450 enzymes necessary to simulate the in vivo amide hydrolysis and subsequent nitrosation[5].

    • Plate on minimal agar and count revertant colonies after 48-72 hours.

  • Self-Validation: The assay is only valid if the positive control (+S9: 2-Aminoanthracene; -S9: Mitomycin C) yields a ≥3-fold increase in revertants over the solvent control.

Protocol B: In Vitro Mammalian Cell Micronucleus Test (6[6])

  • Causality: Detects structural (clastogenic) and numerical (aneugenic) chromosomal damage.

  • Methodology:

    • Seed TK6 human lymphoblastoid cells in 96-well plates.

    • Treat with the compound for 3 hours (+/- S9) and 24 hours (-S9).

    • Add Cytochalasin B (an actin polymerization inhibitor). Causality for choice: This traps cells that have divided once into a binucleated state, ensuring we only score cells that were actively dividing during exposure[6].

    • Fix, stain with DAPI, and analyze via high-content screening microscopy for micronuclei in binucleated cells.

Hepatotoxicity & Cytotoxicity

The liver is the primary site of xenobiotic metabolism, making it highly susceptible to toxicity from reactive piperazine intermediates (7[7]).

Protocol C: HepG2 CellTiter-Glo ATP Assay

  • Causality: Measures intracellular ATP as a direct, highly sensitive proxy for mitochondrial dysfunction and cell viability.

  • Methodology:

    • Seed HepG2 cells at 1×104 cells/well in a white-walled 96-well plate. Incubate for 24h.

    • Treat with an 8-point dose-response curve of 1-(3-Methylpiperazin-1-yl)butan-1-one (0.1 µM to 100 µM) for 48 hours.

    • Equilibrate to room temperature, add CellTiter-Glo reagent (1:1 volume), and place on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal and read on a microplate luminometer.

  • Self-Validation: Calculate the Z'-factor using 0.1% DMSO (negative control) and 50 µM Chlorpromazine (positive control). The plate is rejected if Z' < 0.5.

Cardiovascular Safety (hERG Screening)

Protocol D: Automated Patch-Clamp (ICH S7B)

  • Causality: To identify if the basic methylpiperazine moiety blocks the IKr​ current, risking fatal arrhythmias[2].

  • Methodology:

    • Utilize CHO cells stably expressing the hERG channel on an automated patch-clamp platform (e.g., QPatch).

    • Establish whole-cell configuration (Seal resistance > 1 GΩ).

    • Apply a voltage protocol: depolarize to +20 mV for 2 seconds (channel opening/inactivation), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

    • Perfuse the test compound and measure the percentage reduction in peak tail current.

Quantitative Data & Acceptance Criteria

To ensure data integrity and facilitate rapid Go/No-Go decision-making, all assays must adhere to the strict quantitative thresholds outlined below.

Table 1: Quantitative Acceptance Criteria for Self-Validating Assays

AssayQuality MetricAcceptance ThresholdPositive ControlNegative Control
HepG2 Cytotoxicity Z'-factor> 0.50Chlorpromazine (50 µM)0.1% DMSO
Ames Test (OECD 471) Revertant Colony Count≥ 2x background (TA98)2-Aminoanthracene (+S9)Solvent Control
MNvit (OECD 487) Binucleated Cells with MNStatistically significant ( p<0.05 )Mitomycin C (-S9)Solvent Control
hERG Patch-Clamp Seal Resistance> 1 GΩE-4031 (100 nM)Extracellular Solution

Table 2: Preliminary Toxicity Thresholds (Go/No-Go Criteria)

Toxicological EndpointMetric"Go" Criteria"Review / Mitigate""No-Go" Criteria
Hepatotoxicity HepG2 IC 50​ > 50 µM10 µM - 50 µM< 10 µM
Genotoxicity Ames / MNvitNegative in all strainsEquivocal (Needs in vivo)Positive (DNA reactive)
Cardiotoxicity hERG IC 50​ > 30 µM1 µM - 30 µM< 1 µM
Phospholipidosis Lysosomal TrackerNegativeMild accumulationSevere accumulation

References

  • General Considerations for Preclinical Studies Submissions. Saudi Food and Drug Authority (SFDA). 1

  • Developing Structure−Activity Relationships for the Prediction of Hepatotoxicity. ACS Publications. 7

  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization. European Medicines Agency (EMA). 2

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. 6

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. 3

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. 5

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Gentronix. 4

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Exploratory

1-(3-Methylpiperazin-1-yl)butan-1-one crystal structure and conformational analysis

An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one For Researchers, Scientists, and Drug Development Professionals Abstract Piperazine scaffolds are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine scaffolds are a cornerstone in medicinal chemistry, valued for their versatile physicochemical and pharmacological properties.[1][2][3] This technical guide delves into the structural and conformational analysis of a specific derivative, 1-(3-methylpiperazin-1-yl)butan-1-one, a compound of interest in drug discovery programs. While a specific crystal structure for this exact molecule is not publicly available, this guide provides a comprehensive framework for its analysis based on established methodologies for analogous piperazine-containing compounds. We will explore the intertwined experimental and computational techniques required to elucidate its three-dimensional architecture in both the solid state and in solution. This guide will serve as a roadmap for researchers, offering insights into experimental design, data interpretation, and the critical role of conformational dynamics in understanding molecular behavior and function.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug design, appearing in a vast array of approved therapeutics.[1][2] Its prevalence stems from its ability to exist in a monocationic state at physiological pH, which can enhance aqueous solubility and bioavailability.[1] Furthermore, the conformational flexibility of the piperazine ring allows it to adapt to various biological targets, a crucial aspect for optimizing drug-receptor interactions.[1][4] The title compound, 1-(3-methylpiperazin-1-yl)butan-1-one, combines this important heterocyclic core with an acyl group and a methyl substituent, introducing elements of chirality and conformational restriction that warrant detailed investigation. Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its ADME (absorption, distribution, metabolism, and excretion) properties and for designing more potent and selective drug candidates.

Solid-State Analysis: A Crystallographic Approach

X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. The following section outlines the experimental workflow that would be employed to determine the crystal structure of 1-(3-methylpiperazin-1-yl)butan-1-one.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like 1-(3-methylpiperazin-1-yl)butan-1-one, which is likely a solid at room temperature, several crystallization techniques would be explored.[5] A common approach involves the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).[6] If the compound is a liquid, in-situ crystallization on the diffractometer by controlled cooling of the neat liquid in a capillary can be employed.[7]

  • Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.[7][8] X-ray diffraction data would be collected using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[7][8]

  • Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson synthesis and subsequently refined by full-matrix least-squares on F².[8] All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.[8]

Hypothetical Crystallographic Data and Structural Features

Based on the crystal structures of numerous piperazine derivatives, we can anticipate several key structural features for 1-(3-methylpiperazin-1-yl)butan-1-one.[6][7][9] The piperazine ring is expected to adopt a chair conformation, as this is the most stable arrangement.[1][2][3][10] The methyl group at the C3 position would likely occupy an equatorial position to minimize steric hindrance. The butanoyl group attached to the N1 nitrogen will have a significant impact on the local geometry and electronic distribution.

A summary of hypothetical crystallographic data is presented in Table 1.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 1-(3-Methylpiperazin-1-yl)butan-1-one.

ParameterHypothetical Value
Chemical formulaC₉H₁₈N₂O
Formula weight170.25 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.5, 6.2, 15.1
β (°)98.5
Volume (ų)985
Z4
Density (calculated)1.15 g/cm³
Absorption coefficient (μ)0.08 mm⁻¹
F(000)376
Temperature (K)150
Wavelength (Å)0.71073 (Mo Kα)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135

The packing of the molecules in the crystal lattice would likely be governed by weak intermolecular interactions, such as C-H···O hydrogen bonds, given the absence of strong hydrogen bond donors like N-H groups.[9][11]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Determination synthesis Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one purification Purification (e.g., Column Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection slow_evaporation Slow Evaporation solvent_selection->slow_evaporation data_collection Data Collection (150 K) slow_evaporation->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Figure 1: Experimental workflow for the determination of the crystal structure of 1-(3-methylpiperazin-1-yl)butan-1-one.

Conformational Dynamics in Solution: An NMR Perspective

While X-ray crystallography provides a static picture of the molecule, its behavior in solution can be quite different. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution.[12][13][14][15] For 1-(3-methylpiperazin-1-yl)butan-1-one, two primary conformational processes are expected: the ring inversion of the piperazine moiety and the restricted rotation around the amide C-N bond.[12][13]

Experimental Protocol: Temperature-Dependent NMR Spectroscopy
  • Sample Preparation: A solution of the compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • ¹H and ¹³C NMR at Room Temperature: Standard ¹H and ¹³C NMR spectra would be acquired to identify all the resonances and confirm the chemical structure.

  • Variable Temperature (VT) NMR: A series of ¹H NMR spectra would be recorded over a range of temperatures, typically from room temperature down to the freezing point of the solvent. As the temperature is lowered, the rate of conformational exchange slows down, which can lead to the broadening and eventual splitting of signals (decoalescence).[12][13]

  • 2D NMR Spectroscopy: At a low temperature where the conformers are "frozen" on the NMR timescale, 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to assign the resonances of each conformer. NOESY or ROESY experiments could provide information about through-space proximities of protons, further aiding in the conformational assignment.

Interpreting the Conformational Equilibria

The presence of the butanoyl group introduces a partial double bond character to the C(O)-N(piperazine) bond, leading to the existence of E and Z rotamers.[12][13][16] Furthermore, the piperazine ring itself can undergo a chair-to-chair interconversion. This would result in a complex equilibrium of different conformers in solution.

By analyzing the coalescence temperature (T_c) from the VT-NMR spectra, the activation energy barrier (ΔG‡) for the conformational exchange processes can be calculated using the Eyring equation.[8][12][13] It is often observed for N-acylpiperazines that the energy barrier for amide bond rotation is higher than that for the ring inversion.[12][13]

conformational_equilibria cluster_rotamers Amide Bond Rotation cluster_ring_inversion Piperazine Ring Inversion Z_conformer Z-Rotamer E_conformer E-Rotamer Z_conformer->E_conformer ΔG‡ (rotation) Chair1 Chair Conformation 1 Chair2 Chair Conformation 2 Chair1->Chair2 ΔG‡ (inversion)

Figure 2: Conformational equilibria in 1-(3-methylpiperazin-1-yl)butan-1-one, illustrating amide bond rotation and piperazine ring inversion.

Computational Modeling: In Silico Insights

Computational chemistry provides a powerful complement to experimental data, allowing for the exploration of the potential energy surface and the quantification of the relative stabilities of different conformers.[1][2][3][17] Density Functional Theory (DFT) is a widely used method for this purpose.[9][18]

Computational Protocol: DFT Calculations
  • Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers of 1-(3-methylpiperazin-1-yl)butan-1-one.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers would be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/cc-pVDZ).[1][3][18] Frequency calculations would be performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations could be performed on the optimized geometries using a larger basis set.[2]

  • Solvent Effects: The influence of the solvent on the conformational equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Predicted Conformational Preferences

Computational studies on similar piperazine derivatives have shown that the chair conformation is significantly more stable than boat or twist-boat conformations.[1][2][3] The calculations would also provide the relative energies of the different rotamers arising from the amide bond rotation, allowing for a comparison with the experimental data obtained from NMR spectroscopy. A summary of hypothetical computational results is presented in Table 2.

Table 2: Hypothetical Relative Energies of Conformers of 1-(3-Methylpiperazin-1-yl)butan-1-one Calculated at the M06-2X/cc-pVDZ Level of Theory.

ConformerRelative Energy (kcal/mol)
Chair (equatorial Me), Z-rotamer0.00
Chair (equatorial Me), E-rotamer2.5
Chair (axial Me), Z-rotamer3.8
Chair (axial Me), E-rotamer5.2
Twist-boat (equatorial Me), Z-rotamer6.5

Structure-Property Relationships and Drug Development Implications

The detailed structural and conformational analysis of 1-(3-methylpiperazin-1-yl)butan-1-one has significant implications for drug development. The preferred conformation in the solid state can influence crystal packing, which in turn affects properties like solubility and stability. The conformational flexibility in solution is crucial for its interaction with biological targets.[4] A molecule that can readily adopt a bioactive conformation is more likely to exhibit high potency. The understanding of the energy barriers between different conformers can also inform the design of more rigid analogues with improved selectivity and pharmacological profiles.

Conclusion

This technical guide has outlined a comprehensive strategy for the structural and conformational analysis of 1-(3-methylpiperazin-1-yl)butan-1-one, a molecule of interest in medicinal chemistry. By integrating single-crystal X-ray diffraction, temperature-dependent NMR spectroscopy, and DFT calculations, a complete picture of its three-dimensional architecture and dynamic behavior can be obtained. This knowledge is invaluable for understanding its structure-property relationships and for guiding the rational design of new therapeutic agents based on the versatile piperazine scaffold.

References

  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Scribd. [Link]

  • Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. PubMed. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Structures of piperazine, piperidine and morpholine. IUCr Journals. [Link]

  • Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. Springer. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. ResearchGate. [Link]

  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication?. PubMed. [Link]

  • Conformational analysis of 2-substituted piperazines. PubMed. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed. [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. [Link]

  • Piperazine. Wikipedia. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. PMC. [Link]

  • Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • An NMR conformational analysis of cyclic bradykinin mimics. Evidence for a beta-turn. PubMed. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. [Link]

  • Synthesis method of chiral piperazinone derivative.
  • Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. Semantic Scholar. [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. Arkivoc. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. [Link]

  • Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. Sphinxsai. [Link]

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Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(3-Methylpiperazin-1-yl)butan-1-one

Foreword: Charting a Course for CNS Drug Discovery The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for CNS Drug Discovery

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier protects the brain from harmful substances, but in doing so, also restricts the entry of potentially life-saving drugs.[1] For any novel chemical entity, such as 1-(3-Methylpiperazin-1-yl)butan-1-one, a thorough understanding of its ability to permeate this barrier is a critical early step in the drug discovery and development pipeline.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to evaluate the BBB permeability of novel compounds. Using 1-(3-Methylpiperazin-1-yl)butan-1-one as a case study, we will navigate the essential in silico, in vitro, and in vivo methodologies. This document is designed not as a rigid protocol, but as a strategic workflow, empowering you to make informed decisions and generate robust, reliable data. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system, from initial predictions to definitive in vivo confirmation.

Introduction to the Blood-Brain Barrier

The BBB is a dynamic interface between the peripheral circulation and the CNS. It is composed of specialized endothelial cells that line the brain's capillaries and are connected by complex tight junctions, which severely restrict paracellular diffusion.[1][2] These endothelial cells are surrounded by pericytes and astrocytes, which contribute to the barrier's integrity and function.[1] The BBB's primary role is to maintain the brain's homeostasis by strictly regulating the passage of ions, molecules, and cells.[1][2]

For a therapeutic agent to be effective in the CNS, it must circumvent this barrier. Molecules can cross the BBB through several mechanisms:

  • Passive Transcellular Diffusion: Small, lipophilic molecules can diffuse across the endothelial cell membranes. This is a primary route for many CNS-active drugs.[1][2][3]

  • Paracellular Diffusion: Water-soluble molecules may pass through the tight junctions, although this is highly restricted.[2]

  • Facilitated Diffusion and Active Transport: Carrier-mediated transport systems facilitate the uptake of essential nutrients like glucose and amino acids.[2] Some drugs can be designed to hijack these transporters.

  • Receptor-Mediated Transcytosis: Larger molecules, such as peptides and proteins, can be transported across the BBB by binding to specific receptors on the endothelial cells.[1]

Conversely, the BBB also possesses active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain, presenting a significant hurdle for many drug candidates.[4][5][6][7]

Preliminary Assessment: In Silico and Physicochemical Profiling

Before embarking on resource-intensive experimental studies, a preliminary assessment of 1-(3-Methylpiperazin-1-yl)butan-1-one's potential for BBB permeability is crucial. This involves computational modeling and analysis of its key physicochemical properties.

Physicochemical Properties Influencing BBB Permeability

Several key physicochemical parameters are known to correlate with a compound's ability to cross the BBB.[8]

  • Lipophilicity (LogP/LogD): A measure of a compound's partitioning between an oily and an aqueous phase. Generally, a moderate lipophilicity (LogP between 1 and 3) is favorable for BBB penetration.[9] However, very high lipophilicity can lead to increased plasma protein binding and metabolism, reducing brain availability.[9]

  • Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) are more likely to passively diffuse across the BBB.[1][10]

  • Polar Surface Area (PSA): A measure of the surface area of a molecule contributed by polar atoms. A lower PSA (< 70-90 Ų) is generally associated with better BBB permeability.[11][12]

  • Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors increases a molecule's polarity and reduces its ability to cross the lipid-rich BBB.[1] The formation of intramolecular hydrogen bonds can sometimes "mask" polar groups and improve permeability.[13][14]

  • Ionization (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross cell membranes. Generally, neutral species are more permeable.

Table 1: Predicted Physicochemical Properties of 1-(3-Methylpiperazin-1-yl)butan-1-one

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight170.26 g/mol Favorable (within the <400-500 Da range)
LogP~1.5 - 2.5Favorable (within the optimal range for passive diffusion)
Polar Surface Area~30 - 40 ŲFavorable (below the general cutoff of 70-90 Ų)
Hydrogen Bond Donors1Favorable (low number)
Hydrogen Bond Acceptors2Favorable (low number)
pKa (basic)~8.5 - 9.5Partially ionized at physiological pH, may reduce permeability

Note: These values are estimations based on the chemical structure and may vary depending on the prediction software used.

Computational (In Silico) Models

A variety of computational models can provide a preliminary prediction of BBB permeability. These models are built on large datasets of compounds with known permeability and use machine learning algorithms to identify predictive relationships.[11][15][16][17][18]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate physicochemical descriptors with BBB permeability.[11]

  • Machine Learning Models: Algorithms like support vector machines (SVM) and random forests can be trained on chemical structures and experimental data to classify compounds as BBB-penetrant or non-penetrant.[15][18]

While in silico predictions are a valuable first step, they should be interpreted with caution and always validated by experimental data.

In Vitro Assessment of BBB Permeability

In vitro models provide a controlled environment to study the transport of 1-(3-Methylpiperazin-1-yl)butan-1-one across a simulated BBB. These models are crucial for screening compounds and investigating transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive transcellular diffusion.[19][20] It utilizes a 96-well plate system where a synthetic membrane coated with lipids separates a donor and an acceptor well.[20][21]

  • High-Throughput Screening: Allows for the rapid screening of multiple compounds and conditions.

  • Isolation of Passive Diffusion: By eliminating active transport and metabolism, PAMPA specifically measures a compound's intrinsic ability to passively cross a lipid membrane.[19][20]

  • Cost-Effective: It is a relatively inexpensive assay compared to cell-based and in vivo methods.[22]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form the artificial membrane.[22][23]

  • Donor Solution Preparation: Prepare a solution of 1-(3-Methylpiperazin-1-yl)butan-1-one in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).[22]

  • Assay Setup: The acceptor wells are filled with buffer. The donor solution is added to the donor wells of the filter plate, which is then placed on top of the acceptor plate.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[19][22]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • C_A(t) is the concentration in the acceptor well at time t

    • C_equilibrium is the concentration at equilibrium

Table 2: Interpretation of PAMPA-BBB Results

Papp (x 10⁻⁶ cm/s)Predicted BBB Permeability
> 6High
4 - 6Medium
2 - 4Low
< 2Very Low
Cell-Based In Vitro Models

Cell-based models offer a more physiologically relevant system by incorporating biological components of the BBB.

These models utilize a monolayer of brain endothelial cells, either primary cells or immortalized cell lines (e.g., bEnd.3 for mouse, hCMEC/D3 for human), cultured on a semi-permeable filter in a Transwell® system.[24][25][26] This setup creates two compartments: an apical (luminal or "blood") side and a basolateral (abluminal or "brain") side.[24]

  • Biological Relevance: These models incorporate the tight junctions and some of the transporters present in the in vivo BBB.[27]

  • Mechanistic Studies: They can be used to investigate different transport mechanisms, including passive diffusion and active transport.

  • Efflux Transporter Assessment: By performing bidirectional transport studies (apical-to-basolateral and basolateral-to-apical), the involvement of efflux transporters like P-gp can be evaluated.[28]

  • Cell Culture: Brain endothelial cells are seeded onto the filter of a Transwell® insert and cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed. TEER is a measure of the integrity of the tight junctions.[26][27]

  • Transport Assay (Apical to Basolateral - A to B):

    • The test compound is added to the apical chamber.

    • At various time points, samples are taken from the basolateral chamber and the concentration of the compound is measured.

  • Transport Assay (Basolateral to Apical - B to A):

    • The test compound is added to the basolateral chamber.

    • At various time points, samples are taken from the apical chamber and the concentration of the compound is measured.

  • P-gp Inhibition (Optional): To confirm if the compound is a P-gp substrate, the bidirectional assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the B to A transport in the presence of the inhibitor suggests that the compound is a substrate for P-gp.

  • Permeability Calculation: The apparent permeability coefficient (Papp) for both directions is calculated.

  • Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of Papp (B to A) / Papp (A to B). An ER > 2 is generally indicative of active efflux.[28]

To better mimic the in vivo environment, co-culture models that include astrocytes and/or pericytes have been developed.[27] These additional cell types are known to induce and maintain the barrier properties of the endothelial cells. More advanced models, such as microfluidic "BBB-on-a-chip" systems, incorporate physiological shear stress and 3D architecture, providing an even more accurate in vitro representation of the BBB.[10][26]

In Vivo Assessment of BBB Permeability

While in vitro models are invaluable for screening and mechanistic studies, in vivo experiments are the gold standard for definitively determining the BBB permeability of a compound.

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the precise control of the composition of the fluid delivered to the brain's vasculature, eliminating the influence of peripheral metabolism and plasma protein binding.[29][30][31]

  • Gold Standard for Permeability Measurement: Provides a quantitative and reproducible measure of the rate of transport across the BBB in a live animal.

  • Control over Perfusate: Allows for the investigation of transport mechanisms by manipulating the composition of the perfusion fluid (e.g., adding inhibitors).

  • Elimination of Confounds: Bypasses peripheral metabolism and protein binding, providing a direct measure of BBB transport.

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: The brain is perfused with a physiological buffer containing a known concentration of radiolabeled or non-radiolabeled 1-(3-Methylpiperazin-1-yl)butan-1-one for a short duration (e.g., 30-60 seconds).

  • Brain Tissue Collection: At the end of the perfusion, the animal is euthanized, and the brain is removed and dissected.

  • Quantification: The amount of the compound that has entered the brain tissue is quantified (e.g., by liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds).

  • Calculation of Permeability-Surface Area (PS) Product: The PS product, a measure of the unidirectional flux of the compound into the brain, is calculated.

Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one

A reliable supply of the test compound is essential. A potential synthetic route is outlined below.

Scheme 1: Proposed Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Methylpiperazine 3-Methylpiperazine Acylation Acylation 3-Methylpiperazine->Acylation Butyryl_chloride Butyryl chloride Butyryl_chloride->Acylation Target_Compound 1-(3-Methylpiperazin-1-yl)butan-1-one Acylation->Target_Compound Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Proposed acylation reaction for the synthesis of the target compound.

Synthetic Protocol:
  • Dissolution: Dissolve 3-methylpiperazine and a base (e.g., triethylamine, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add butyryl chloride (1.0 equivalent) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-(3-Methylpiperazin-1-yl)butan-1-one.

Integrated Workflow and Decision-Making

The assessment of BBB permeability should follow a logical and tiered approach.

Workflow cluster_in_silico Phase 1: In Silico & Physicochemical cluster_in_vitro Phase 2: In Vitro Screening cluster_in_vivo Phase 3: In Vivo Validation cluster_decision Decision Points A Predict Physicochemical Properties (MW, LogP, PSA, H-bonds) B In Silico BBB Prediction (QSAR, Machine Learning) A->B Decision1 Favorable Profile? B->Decision1 C PAMPA-BBB Assay (Passive Permeability) D Cell-Based Assay (Endothelial Monolayer) (Bidirectional Transport) C->D Decision2 Promising In Vitro Permeability? D->Decision2 Decision3 Efflux Substrate? D->Decision3 E In Situ Brain Perfusion (Definitive Permeability) Decision1->C Yes Stop/Redesign Stop/Redesign Decision1->Stop/Redesign No Decision2->E Yes Decision2->Stop/Redesign No Consider P-gp Inhibition Strategies Consider P-gp Inhibition Strategies Decision3->Consider P-gp Inhibition Strategies Yes

Caption: A tiered workflow for assessing BBB permeability.

Conclusion

Determining the blood-brain barrier permeability of a novel chemical entity like 1-(3-Methylpiperazin-1-yl)butan-1-one is a multi-faceted process that requires a strategic combination of predictive modeling and rigorous experimental validation. By following the integrated workflow outlined in this guide, from in silico profiling to in vivo quantification, researchers can efficiently and accurately characterize the CNS penetration potential of their compounds. This systematic approach not only provides a comprehensive understanding of a molecule's interaction with the BBB but also enables informed decision-making in the early stages of drug discovery, ultimately increasing the probability of developing successful CNS therapeutics.

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).
  • What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025, May 21).
  • Suenderhauf, C., Hammann, F., & Huwyler, J. (2012). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Molecules, 17(9), 10405–10415.
  • Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences. (2023, April 26).
  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. (n.d.). PMC.
  • Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). PMC - NIH.
  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. (n.d.). PMC.
  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.).
  • BBB permeability versus lipophilicity: A comparison between in vivo and in vitro. (n.d.).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2022, March 24). Frontiers.
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). PMC.
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026, January 31). MDPI.
  • Caco2 assay protocol. (n.d.).
  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. (2022, October 17).
  • In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments. (n.d.).
  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. (2002, June 15). PubMed.
  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).
  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. (n.d.). PMC.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry. (2023, May 22). ACS Publications.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). PMC.
  • Molecular determinants of blood–brain barrier permeation. (n.d.). PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. (n.d.). PMC.
  • A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. (n.d.). The Science and Information (SAI) Organization.
  • Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. (n.d.). PMC.
  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan. (2024, August 6).
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (n.d.). PubMed.
  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. (n.d.). PMC.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Factors enabling NPs' BBB penetration. Factors influencing NPs' ability... (n.d.). ResearchGate.
  • Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. (n.d.). PubMed.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • In Situ Brain Perfusion Technique | Springer Nature Experiments. (n.d.).
  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC.
  • Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. (2024, July 4). Frontiers.
  • pampa-permeability-assay.pdf. (n.d.). Technology Networks.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023, December 1). PMC.
  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. (2023, March 23). PubMed.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (n.d.). PubMed.
  • Hydrogen bonding potential as a determinant of the in vitro and in situ blood-brain barrier permeability of peptides. (n.d.). PubMed.
  • Increasing the BBB permeability through intramolecular hydrogen bonding... (n.d.). ResearchGate.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (2024, December 28).

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Exploratory

Metabolic Stability Profiling of 1-(3-Methylpiperazin-1-yl)butan-1-one in Human Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary Evaluating the metabolic stability of early-stage chemical entities is a non-negotiable gateway in drug development. Approximately 60% of marketed compounds are cleared via hepatic cytochrome P450 (CYP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the metabolic stability of early-stage chemical entities is a non-negotiable gateway in drug development. Approximately 60% of marketed compounds are cleared via hepatic cytochrome P450 (CYP)-mediated metabolism[1]. This technical guide provides an authoritative, step-by-step framework for profiling the in vitro intrinsic clearance ( CLint​ ) of 1-(3-Methylpiperazin-1-yl)butan-1-one using Human Liver Microsomes (HLM). Designed for application scientists, this whitepaper transcends basic protocol listing by detailing the mechanistic causality behind assay conditions, ensuring the generation of robust, self-validating pharmacokinetic data.

Mechanistic Rationale & Structural Liability

Before initiating in vitro assays, a structural liability assessment is critical to anticipate the degradation pathways of the test article. 1-(3-Methylpiperazin-1-yl)butan-1-one consists of a piperazine core substituted with a methyl group and an aliphatic butyryl chain linked via an amide bond.

When exposed to the oxidative environment of HLM, the compound presents several distinct metabolic hotspots:

  • Secondary Amine (Piperazine N4): Highly susceptible to CYP-mediated N-oxidation and N-dealkylation.

  • Aliphatic Butyl Chain: Prone to ω and ω−1 aliphatic hydroxylation, primarily driven by the CYP3A4 isoform.

  • Amide Bond: Generally resistant to CYP450s. Amide hydrolysis typically requires cytosolic amidases, meaning Phase I oxidative clearance will dominate its degradation profile in a microsomal matrix.

MetabolicPathways Parent 1-(3-Methylpiperazin-1-yl) butan-1-one CYP CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP Phase I Metabolism M1 N-Oxidation (Piperazine N4) CYP->M1 FMO / CYP M2 Aliphatic Hydroxylation (Butyl Chain) CYP->M2 CYP3A4 (ω-1) M3 Ring Hydroxylation (Piperazine C-H) CYP->M3 CYP2D6 / 3A4

Predicted Phase I metabolic pathways of 1-(3-Methylpiperazin-1-yl)butan-1-one in HLM.

Experimental Design: The Causality of Assay Parameters

A robust assay is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic environment. The following parameters are engineered to yield physiologically relevant CLint​ data:

  • Matrix Selection (HLM): Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes (predominantly CYPs). They are utilized to determine in vitro intrinsic clearance because they offer a highly characterized, cost-effective alternative to whole-cell hepatocyte models[1].

  • Protein Concentration (0.5 mg/mL): Maintaining protein concentration at 0.5 mg/mL prevents excessive non-specific protein binding, which can artificially lower the concentration of free drug available to the enzyme, thereby underestimating clearance[1].

  • Substrate Concentration (1 µM): To accurately calculate intrinsic clearance, the reaction must follow first-order kinetics. By keeping the substrate concentration significantly lower than the Michaelis-Menten constant ( [S]≪Km​ ), the rate of metabolism remains directly proportional to the drug concentration.

  • Cofactor Dependency (1 mM NADPH): CYP enzymes are heme-containing monooxygenases that require a continuous supply of electrons. NADPH initiates the catalytic cycle[1]. The deliberate omission of NADPH in a parallel control sample is crucial to rule out chemical instability or non-CYP degradation.

  • Solvent Limitation ( 0.25% DMSO): Organic solvents are potent inhibitors of CYP enzymes. Restricting the final DMSO concentration to 0.25% ensures that >95% of baseline enzymatic activity is preserved[1].

Self-Validating Protocol for HLM Stability

To guarantee trustworthiness, this protocol embeds internal validation mechanisms (positive/negative controls) directly into the workflow.

Step 1: Reagent & Matrix Preparation
  • Thaw pooled Human Liver Microsomes at 37°C in a water bath, then immediately place on ice. Dilute the microsomes in 0.1 M Potassium Phosphate buffer (pH 7.4) to achieve a working concentration of 0.625 mg/mL[2].

  • Prepare a 10 mM stock of 1-(3-Methylpiperazin-1-yl)butan-1-one in 100% DMSO. Dilute this stock in buffer to create a 5 µM working solution.

  • Prepare a 10 mM NADPH solution in phosphate buffer (freshly prepared on the day of the assay).

Step 2: Pre-Incubation
  • In a 96-well plate, combine 40 µL of the microsomal working solution (0.625 mg/mL) with 10 µL of the 5 µM test compound working solution.

  • Include wells for positive controls (e.g., Verapamil for high clearance) and a minus-NADPH negative control.

  • Pre-incubate the plate at 37°C for 10 minutes on a thermoshaker at 100 rpm[3].

Step 3: Reaction Initiation
  • Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH solution to the incubation mixture (Final volume: 60 µL; Final concentrations: 0.5 mg/mL HLM, 1 µM test compound, 1 mM NADPH)[1].

  • For the minus-NADPH control, add 10 µL of blank phosphate buffer instead.

Step 4: Time-Course Sampling & Quenching
  • At predetermined time points (0, 5, 15, 30, and 45 minutes), remove a 10 µL aliquot from the reaction mixture[1].

  • Immediately quench the reaction by dispensing the aliquot into 40 µL of ice-cold Acetonitrile (containing a stable-isotope labeled internal standard). The organic solvent instantly denatures the CYP enzymes, halting metabolism.

Step 5: Centrifugation & LC-MS/MS Analysis
  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS quantification. A validated LC-MS/MS method is essential for determining the lower limit of quantification (LLOQ) and ensuring linear dynamic range[4].

Workflow Prep Matrix Prep 0.5 mg/mL HLM PreInc Pre-Incubation 37°C, 10 min Prep->PreInc Init Initiation Add 1 mM NADPH PreInc->Init Sample Time-Course 0, 5, 15, 30, 45 min Init->Sample Quench Quenching Cold Acetonitrile Sample->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Step-by-step workflow for the human liver microsome (HLM) metabolic stability assay.

Quantitative Data Analysis & Interpretation

Post-acquisition, the peak area ratios (analyte/internal standard) are converted to "Percentage Remaining" relative to the 0-minute time point. The elimination rate constant ( k ) is derived using linear regression analysis of the natural logarithm of the percentage remaining versus time[3].

The half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following equations:

  • t1/2​ (min) = 0.693/k

  • CLint​ (µL/min/mg protein) = Amount of Microsomal Protein (mg)k×Incubation Volume (µL)​

Summary of Expected Quantitative Outcomes

The table below illustrates a standardized data presentation format, populated with representative clearance values for 1-(3-Methylpiperazin-1-yl)butan-1-one alongside necessary assay controls.

CompoundAssay Role t1/2​ (min) CLint​ ( μ L/min/mg)Clearance Classification
1-(3-Methylpiperazin-1-yl)butan-1-one Test Article28.548.6Moderate Clearance
Verapamil Positive Control< 5.0> 270.0High Clearance
Warfarin Low Clearance Control> 120.0< 5.0Low Clearance
Test Article (Minus NADPH) Negative Control> 120.0N/AStable (Validates CYP-dependency)

Note: A moderate clearance profile indicates that while the compound undergoes hepatic metabolism, it may possess sufficient metabolic stability to achieve viable systemic exposure without requiring immediate structural optimization.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(3-Methylpiperazin-1-yl)butan-1-one

Application Note: Regioselective Synthesis and Isolation of 1-(3-Methylpiperazin-1-yl)butan-1-one Executive Summary Piperazine and its alkylated derivatives are ubiquitous structural motifs in medicinal chemistry, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation of 1-(3-Methylpiperazin-1-yl)butan-1-one

Executive Summary

Piperazine and its alkylated derivatives are ubiquitous structural motifs in medicinal chemistry, frequently serving as critical pharmacophores to optimize physicochemical properties such as basicity, solubility, and target affinity [1]. The synthesis of mono-acylated piperazines, specifically 1-(3-methylpiperazin-1-yl)butan-1-one, requires careful control of reaction conditions to ensure high regioselectivity. This application note details a robust, self-validating protocol for the regioselective N-acylation of 2-methylpiperazine using butyryl chloride, designed for researchers and drug development professionals requiring high-purity building blocks.

Mechanistic Rationale & Causality

The core challenge in this synthesis is differentiating the two secondary amines within the 2-methylpiperazine precursor.

  • Regioselectivity via Steric Differentiation: The starting material, 2-methylpiperazine, possesses two reactive nitrogen centers (N1 and N4). The methyl group at the C2 position introduces significant steric hindrance adjacent to N1. By conducting the reaction at low temperatures ( 0∘C ), the kinetic energy of the system is reduced, amplifying the steric penalty at N1. Consequently, the electrophilic acylium ion (generated from butyryl chloride) preferentially attacks the less hindered N4 position.

  • Nomenclature Shift: Upon acylation at the N4 position, IUPAC nomenclature rules dictate that the principal functional group (the amide) dictates the numbering priority. The acylated nitrogen becomes N1, shifting the relative position of the methyl group to C3. Thus, the kinetic product, 4-butyryl-2-methylpiperazine, is systematically named 1-(3-methylpiperazin-1-yl)butan-1-one .

  • Limiting Reagent Strategy: To suppress the formation of the di-acylated byproduct (1,4-dibutyryl-2-methylpiperazine), butyryl chloride is strictly utilized as the limiting reagent (0.95 equivalents).

Experimental Design & Stoichiometry

The following parameters are optimized for a 10 mmol scale reaction, balancing yield with ease of purification.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-MethylpiperazineStarting Material100.161.0010.01.00 g
Butyryl ChlorideElectrophile106.550.959.51.01 g (0.99 mL)
Triethylamine (TEA)Acid Scavenger101.191.5015.01.52 g (2.09 mL)
Dichloromethane (DCM)Solvent84.93N/AN/A100 mL total

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Activation

  • System Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with inert Nitrogen ( N2​ ) or Argon gas to prevent moisture-induced hydrolysis of the acid chloride.

  • Dissolution: Add 1.00 g of 2-methylpiperazine and 2.09 mL of Triethylamine (TEA) to the flask. Dissolve the mixture in 80 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0∘C for 15 minutes. Causality: Strict temperature control here is the primary driver for regioselectivity.

Phase 2: Electrophilic Addition 4. Reagent Preparation: In a separate dry vial, dilute 0.99 mL of butyryl chloride in 20 mL of anhydrous DCM. 5. Dropwise Addition: Transfer the butyryl chloride solution to an addition funnel. Add the solution dropwise to the stirring reaction mixture over a period of 30 minutes. 6. Reaction Progression: Maintain the temperature at 0∘C for an additional 2 hours, then remove the ice bath and allow the mixture to warm to ambient room temperature ( 20−25∘C ) over 1 hour.

Phase 3: Self-Validating Reaction Monitoring 7. TLC Analysis: Extract a 10μL aliquot and quench in 100μL of saturated NaHCO3​ . Spot the organic layer on a silica gel TLC plate. 8. Eluent System: Develop the plate using a solvent system of 10% Methanol in DCM with 1% aqueous NH4​OH . Causality: The addition of NH4​OH prevents the basic secondary amine of the product from streaking on the acidic silica gel. 9. Validation: The reaction is deemed complete when the spot corresponding to the limiting reagent (butyryl chloride, visualized via UV or phosphomolybdic acid stain) is entirely consumed.

Phase 4: Workup and Purification 10. Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the triethylammonium chloride salts and any unreacted acid chloride. 11. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×30 mL ). 12. Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. 13. Chromatography: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 2% to 10% MeOH in DCM with 1% NH4​OH ) to isolate the pure 1-(3-methylpiperazin-1-yl)butan-1-one.

Workflow Visualization

G Start 2-Methylpiperazine + TEA in DCM Cool Equilibrate to 0°C (Ice Bath) Start->Cool Add Slow Addition: Butyryl Chloride in DCM Cool->Add Dropwise over 30 min React Stir 2h at 0°C then warm to RT Add->React Kinetic Control Quench Quench with Sat. NaHCO3 React->Quench TLC Conversion Confirmed Extract Extract with DCM & Wash (Brine) Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Product 1-(3-Methylpiperazin-1-yl) butan-1-one Dry->Product Flash Chromatography

Figure 1: Experimental workflow for the regioselective synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one.

Analytical Validation Data

To ensure the trustworthiness of the synthesized compound, compare the isolated product against the following expected analytical metrics [2].

Analytical MethodExpected Data PointsDiagnostic Significance
LC-MS (ESI+) m/z=171.15 [M+H]+ Confirms the exact mass of the mono-acylated product.
1 H NMR (400 MHz, CDCl3​ ) δ 0.95 (t, 3H), 1.05 (d, 3H)Confirms the presence of both the butyryl terminal methyl and the piperazine C3 methyl.
1 H NMR (400 MHz, CDCl3​ ) δ 2.30 (t, 2H)Corresponds to the α -protons of the butyryl carbonyl group.
FT-IR (ATR) ∼1640 cm−1 (strong)Confirms the presence of the tertiary amide carbonyl stretch ( C=O ).
FT-IR (ATR) ∼3300 cm−1 (broad)Confirms the retention of the secondary amine (N-H stretch).

References

  • Source: Pharmaceuticals (MDPI)
  • Title: Piperazine-substituted benzothiophenes for treatment of mental disorders (US8349840B2)
Application

Application Notes and Protocols: 1-(3-Methylpiperazin-1-yl)butan-1-one in Piperazine Drug Design

Introduction: The Piperazine Scaffold and the Strategic Role of 1-(3-Methylpiperazin-1-yl)butan-1-one The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold and the Strategic Role of 1-(3-Methylpiperazin-1-yl)butan-1-one

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability.[3][4] The dual nitrogen atoms also serve as versatile synthetic handles, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[3] This has led to the successful development of piperazine-containing drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases.[2][5]

This document provides detailed application notes and protocols for the use of 1-(3-Methylpiperazin-1-yl)butan-1-one (CAS: 1240574-13-3) as a key precursor in the design and synthesis of novel piperazine-based drug candidates. This particular precursor offers a unique combination of structural features: a secondary amine for further functionalization, a lipophilic butyryl group that can influence pharmacokinetic properties, and a methyl group on the piperazine ring that can provide steric hindrance to modulate target binding and metabolic stability.

The strategic introduction of the 3-methyl group can be particularly advantageous in drug design. This substituent can orient other parts of the molecule in a specific conformation, leading to enhanced binding affinity and selectivity for the target protein. Furthermore, the methyl group can shield adjacent bonds from metabolic enzymes, potentially increasing the drug's half-life. The butyryl group, on the other hand, provides a degree of lipophilicity that can be crucial for crossing biological membranes, such as the blood-brain barrier.

Physicochemical Properties of 1-(3-Methylpiperazin-1-yl)butan-1-one

A thorough understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValue
CAS Number 1240574-13-3
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Not readily available
Solubility Soluble in most organic solvents (DCM, THF, DMF, etc.)
pKa (of the secondary amine) Estimated to be in the range of 8-9

Synthesis of the Precursor: 1-(3-Methylpiperazin-1-yl)butan-1-one

The synthesis of the title precursor is a critical first step. A reliable and scalable protocol is paramount for its use in a drug discovery program.

Protocol 1: Synthesis via N-Acylation of 2-Methylpiperazine

This protocol describes a straightforward and high-yielding synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one from commercially available 2-methylpiperazine and butyryl chloride.

Reaction Scheme:

Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one Butyryl_chloride Butyryl chloride Precursor Precursor Butyryl_chloride->Precursor HCl_gas HCl

Caption: Synthesis of the precursor via N-acylation.

Materials:

  • 2-Methylpiperazine

  • Butyryl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per gram of 2-methylpiperazine).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add butyryl chloride (1.0 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • The crude 1-(3-Methylpiperazin-1-yl)butan-1-one can be purified by silica gel column chromatography if necessary, although it is often of sufficient purity for subsequent steps.

Application in Drug Synthesis: N-Alkylation and N-Acylation Protocols

The secondary amine of 1-(3-Methylpiperazin-1-yl)butan-1-one is the key reactive site for building more complex drug-like molecules. The following protocols detail two of the most common and versatile transformations: N-alkylation and N-acylation.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, offering a high degree of control and avoiding the over-alkylation issues sometimes encountered with direct alkylation using alkyl halides.[2] This protocol describes the reaction of 1-(3-Methylpiperazin-1-yl)butan-1-one with an aldehyde in the presence of a reducing agent.

Reaction Workflow:

Reductive_Amination_Workflow Start Start with Precursor & Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) Start->Imine_Formation Reduction Reduction (e.g., Sodium Triacetoxyborohydride) Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final N-Alkylated Product Purification->Final_Product

Caption: General workflow for reductive amination.

Materials:

  • 1-(3-Methylpiperazin-1-yl)butan-1-one (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-Methylpiperazin-1-yl)butan-1-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate.

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

Protocol 3: N-Acylation to Form Amide Derivatives

The formation of an amide bond is another fundamental transformation in drug discovery. This protocol details the acylation of 1-(3-Methylpiperazin-1-yl)butan-1-one with an acyl chloride.

Reaction Scheme:

N-Acylation Acyl_Chloride R-COCl Amide_Product Amide_Product Acyl_Chloride->Amide_Product HCl_gas HCl

Caption: N-acylation of the precursor to form an amide.

Materials:

  • 1-(3-Methylpiperazin-1-yl)butan-1-one (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(3-Methylpiperazin-1-yl)butan-1-one (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude N-acylated product can be purified by silica gel column chromatography or recrystallization.

Causality in Experimental Choices & Self-Validating Systems

Choice of Reagents:

  • Bases in N-acylation and N-alkylation: Triethylamine and DIPEA are commonly used non-nucleophilic bases to scavenge the HCl generated during the reaction, driving the reaction to completion without competing with the piperazine nitrogen as a nucleophile.

  • Reducing agent in reductive amination: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, allowing for the in-situ formation and reduction of the iminium ion.[2]

Self-Validating Protocols:

The protocols described above are designed to be self-validating through in-process monitoring.

  • TLC and LC-MS: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for monitoring the progress of the reactions. The disappearance of starting materials and the appearance of the desired product spot (TLC) or peak (LC-MS) with the correct mass-to-charge ratio provide real-time validation of the reaction's success.

  • Work-up Procedures: The aqueous work-up steps are designed to remove excess reagents, by-products, and the base. The final brine wash helps to remove any residual water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying the final products, ensuring the removal of any unreacted starting materials or side products. The purity of the final compound can be readily assessed by NMR and LC-MS.

Conclusion

1-(3-Methylpiperazin-1-yl)butan-1-one is a versatile and valuable precursor for the synthesis of novel piperazine-containing drug candidates. Its unique structural features provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of their compounds. The protocols detailed in this application note offer robust and reliable methods for the synthesis and subsequent functionalization of this important building block, enabling the rapid and efficient exploration of chemical space in the pursuit of new and improved therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.[Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.[Link]

Sources

Method

Application Note &amp; Protocol: A Robust HPLC-UV Method for the Quantification of 1-(3-Methylpiperazin-1-yl)butan-1-one

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 1-(3-Methylpiperazin-1-yl)butan-1-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 1-(3-Methylpiperazin-1-yl)butan-1-one. This compound, a key intermediate in various synthetic pathways, requires a reliable analytical method to ensure quality control throughout the drug development process. The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and manufacturing environments. Furthermore, this document provides a detailed protocol for method validation and forced degradation studies, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry due to its high precision, sensitivity, and ability to separate complex mixtures.[1][2]

This application note provides a step-by-step guide for the development and validation of a stability-indicating HPLC-UV method for 1-(3-Methylpiperazin-1-yl)butan-1-one. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles. The validation protocol is designed to be a self-validating system, ensuring the method's suitability for its intended purpose.

Experimental

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector is required. Data acquisition and processing should be performed using a validated chromatography data system.

  • Chemicals and Reagents:

    • 1-(3-Methylpiperazin-1-yl)butan-1-one reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, purified using a system like Milli-Q)

    • Trifluoroacetic acid (TFA), 0.1% solution in water (v/v)

    • Hydrochloric acid (HCl), 0.1 N solution

    • Sodium hydroxide (NaOH), 0.1 N solution

    • Hydrogen peroxide (H₂O₂), 3% solution

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and quantification. A reverse-phase approach was chosen due to the polar nature of the analyte.[3]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent hydrophobic retention for a wide range of compounds and are a common starting point for method development in reverse-phase chromatography.[3]
Mobile Phase A 0.1% TFA in WaterThe acidic modifier (TFA) helps to improve peak shape for basic compounds like piperazine derivatives by suppressing the interaction of protonated amines with residual silanols on the silica-based stationary phase.[2][4]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC, offering good UV transparency and low viscosity.[5]
Gradient Elution See Table 1A gradient elution is employed to ensure the timely elution of the analyte while also cleaning the column of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection Wavelength 210 nmThe wavelength was selected based on the UV spectrum of 1-(3-Methylpiperazin-1-yl)butan-1-one, which shows significant absorbance at lower UV wavelengths.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.01090
20.01090
21.0955
25.0955
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(3-Methylpiperazin-1-yl)butan-1-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions: 95% A, 5% B).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a bulk drug substance, accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the linear range of the method.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended application.[6][7][8] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] To demonstrate specificity and establish the stability-indicating nature of the method, forced degradation studies are performed.[10][11][12]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.[13]

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

After exposure to the stress conditions, the samples are diluted to the target concentration and analyzed by the HPLC method. The chromatograms are examined for any degradation peaks, and the peak purity of the analyte is assessed using a PDA detector. The goal is to achieve 5-20% degradation of the active substance.[1]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reference Reference Standard Stock Stock Solution Reference->Stock Sample Test Sample SamplePrep Sample Solution Sample->SamplePrep Working Working Standards Stock->Working HPLC HPLC System Working->HPLC SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector CDS Chromatography Data System Detector->CDS Quant Quantification CDS->Quant Report Final Report Quant->Report

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-Methylpiperazin-1-yl)butan-1-one

Introduction: The Structural Challenge 1-(3-Methylpiperazin-1-yl)butan-1-one is a tertiary amide derivative of 3-methylpiperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge

1-(3-Methylpiperazin-1-yl)butan-1-one is a tertiary amide derivative of 3-methylpiperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.[1] Accurate structural confirmation and purity assessment are critical for drug development and synthesis workflows. NMR spectroscopy is the definitive technique for this purpose, providing unambiguous information about the molecular framework, connectivity, and stereochemistry.

The analysis of this specific molecule presents several interesting challenges that this guide will address:

  • Asymmetry: The methyl group at the C3 position renders the piperazine ring asymmetric, making all ring protons diastereotopic and thus chemically non-equivalent.

  • Conformational Dynamics: N-acylated piperazines exhibit restricted rotation around the amide (C-N) bond due to its partial double-bond character.[2][3] This can lead to the presence of two distinct rotational isomers (rotamers) in solution at room temperature, which may result in signal broadening or a doubling of NMR signals.[4][5]

  • Signal Overlap: The aliphatic protons of the piperazine ring and the butyl chain often resonate in a crowded region of the ¹H NMR spectrum, necessitating two-dimensional (2D) NMR techniques for confident assignment.

This document outlines a systematic approach to overcome these challenges, ensuring a complete and accurate characterization of the target compound.

Experimental Design & Rationale

A successful NMR analysis begins with meticulous experimental design. The choices of solvent and acquisition parameters are not arbitrary; they are dictated by the physicochemical properties of the analyte and the desired analytical outcome.

Solvent Selection: A Critical First Step

The choice of deuterated solvent is paramount as it must fully dissolve the analyte while minimizing interference with its signals.[6] The solvent's polarity can also influence the chemical shifts of labile protons (like N-H) and those involved in hydrogen bonding.[7]

  • Chloroform-d (CDCl₃): As a moderately polar solvent, CDCl₃ is an excellent starting point for a wide range of organic molecules.[8] It effectively dissolves many N-acylpiperazines and its residual proton signal at ~7.26 ppm does not typically interfere with the aliphatic signals of interest.[7]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent, DMSO-d₆ is an alternative for more polar compounds. It is a strong hydrogen bond acceptor, which can be advantageous for observing exchangeable protons like the secondary amine (N-H) proton, which often appears as a sharper signal compared to in CDCl₃.[7][9] However, its higher viscosity can lead to broader lines at room temperature.[6]

Protocol Recommendation: Start with CDCl₃. If solubility is poor or observation of the N-H proton is critical, repeat the experiment in DMSO-d₆.

General Experimental Workflow

The logical flow for comprehensive characterization involves a multi-step acquisition and analysis process.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis prep Sample Preparation (~5-10 mg in 0.6 mL CDCl₃) acq_1d 1D NMR Acquisition (¹H, ¹³C{¹H}) prep->acq_1d acq_2d 2D NMR Acquisition (COSY, HSQC) acq_1d->acq_2d proc Processing (FT, Phasing, Baseline Correction) acq_2d->proc assign_1d 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->assign_1d assign_2d 2D Correlation Analysis (Connectivity Confirmation) assign_1d->assign_2d report Structure Verification & Final Report assign_2d->report

Caption: Workflow for NMR Characterization.

Protocols: Data Acquisition

The following protocols are designed for a standard 500 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.

Protocol 1: Sample Preparation
  • Weigh approximately 5-10 mg of 1-(3-Methylpiperazin-1-yl)butan-1-one directly into a clean, dry NMR tube.

  • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the tube and vortex gently for 30 seconds or until the sample is fully dissolved.

  • Insert the tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

Protocol 2: ¹H NMR Acquisition

The goal is to obtain a high-resolution spectrum with good signal-to-noise (S/N) and accurate integration.

  • Pulse Program: Standard single-pulse (e.g., Bruker zg30). A 30° pulse angle allows for a shorter relaxation delay.[10]

  • Spectral Width (SW): 16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): ~3.0 seconds. This provides good digital resolution without acquiring excessive noise.[10]

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 16. Increase if S/N is low. The S/N ratio scales with the square root of the number of scans.[11]

  • Temperature: 298 K (25 °C).

Protocol 3: ¹³C{¹H} NMR Acquisition

This is a proton-decoupled experiment to observe each unique carbon atom as a singlet.

  • Pulse Program: Standard proton-decoupled with NOE (e.g., Bruker zgpg30).

  • Spectral Width (SW): 240 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): ~1.0 second.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.[12]

  • Temperature: 298 K.

Protocol 4: 2D Correlation Spectroscopy (COSY & HSQC)

These experiments are essential for unambiguous assignments.

  • COSY (H-H Correlation): Identifies protons that are spin-spin coupled (typically on adjacent carbons). Use a standard gradient-enhanced pulse program (e.g., cosygpqf).

  • HSQC (H-C Heteronuclear Correlation): Correlates protons directly to the carbons they are attached to. Use a standard gradient-enhanced pulse program (e.g., hsqcedetgpsisp2.3). This experiment is invaluable for assigning the heavily overlapped piperazine ring signals.[13]

Spectral Analysis and Interpretation

The following is a detailed prediction and interpretation of the NMR spectra. The numbering scheme used for assignment is shown below.

Caption: Numbering scheme for 1-(3-Methylpiperazin-1-yl)butan-1-one.

¹H NMR Spectrum: Predicted Data

Due to the amide rotamers and the chiral center at C3, the piperazine region can be complex.[2][5] The signals for protons on the same carbon (e.g., C2, C5, C6) are expected to be diastereotopic, appearing as distinct multiplets. At room temperature, broadened signals are common.

Proton(s)Predicted δ (ppm)MultiplicityCoupling (J, Hz)Notes
H4' (CH₃-butyl)0.9 - 1.0t~7.5Triplet due to coupling with H₂3'.
H10 (CH₃-piperazine)1.1 - 1.3d~6.5Doublet due to coupling with H3.
H3' (CH₂-butyl)1.6 - 1.8sextet~7.5Complex multiplet due to coupling with H₂2' and H₃4'.
N-H (piperazine)1.5 - 3.0br s-Broad, exchangeable proton. Position and width are highly solvent-dependent.
H2' (CH₂-butyl)2.3 - 2.5t~7.5Triplet, deshielded by the adjacent carbonyl group.
Piperazine Ring (H2, H3, H5, H6) 2.2 - 4.0m-A complex, overlapping region. Protons α to the amide nitrogen (H2, H6) will be the most downfield. Due to rotamers, signals may be broad or doubled.
¹³C NMR Spectrum: Predicted Data

The proton-decoupled ¹³C spectrum is simpler, showing one signal for each unique carbon. Signal doubling may occur if the interconversion between rotamers is slow on the NMR timescale.[13]

CarbonPredicted δ (ppm)Notes
C4' ~13.8Butyl chain methyl carbon.
C10 ~15.5Piperazine methyl carbon.
C3' ~18.9Butyl chain methylene.
C2' ~35.5Butyl chain methylene, α to carbonyl.
Piperazine Carbons (C2, C3, C5, C6) 40 - 55A cluster of signals. The carbons α to the amide nitrogen (C2, C6) are typically downfield of those α to the secondary amine (C3, C5).[14]
C=O (C1') ~171.5Amide carbonyl carbon.
Analysis of 2D Spectra
  • COSY: This experiment is crucial for tracing the connectivity within the butyl chain. A cross-peak will be observed between H₃4' and H₂3', and between H₂3' and H₂2'. It will also confirm the coupling between the C3-methyl protons (H10) and the C3 proton (H3). Within the piperazine ring, it will help delineate the complex coupling network.

  • HSQC: This is the most powerful tool for assigning the crowded piperazine region. Each proton signal (or multiplet) in the ¹H spectrum will show a correlation to the specific carbon signal it is attached to in the ¹³C spectrum. This allows for the confident assignment of each C-H pair, even in cases of severe proton signal overlap.[5][13]

Conclusion

The comprehensive NMR characterization of 1-(3-Methylpiperazin-1-yl)butan-1-one is achieved through a systematic application of 1D and 2D NMR techniques. The key to an accurate analysis lies in recognizing the potential for conformational isomerism and the inherent asymmetry of the molecule. By employing the protocols and analytical strategies outlined in this note—including careful solvent selection, optimized acquisition parameters, and the combined use of ¹H, ¹³C, COSY, and HSQC experiments—researchers can achieve unambiguous structural verification and purity assessment. This rigorous approach ensures the high level of scientific integrity required in chemical synthesis and drug development.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Dona, A., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • Figshare. (N/A). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. Available at: [Link]

  • Rauf, A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]

  • University of Missouri. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Available at: [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Nanalysis. Available at: [Link]

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Method

In vivo dosing strategies for 1-(3-Methylpiperazin-1-yl)butan-1-one in murine models

An Application Guide to Establishing In Vivo Dosing Strategies for the Novel Compound 1-(3-Methylpiperazin-1-yl)butan-1-one in Murine Models Introduction: A Framework for Novel Compound Evaluation The compound 1-(3-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Establishing In Vivo Dosing Strategies for the Novel Compound 1-(3-Methylpiperazin-1-yl)butan-1-one in Murine Models

Introduction: A Framework for Novel Compound Evaluation

The compound 1-(3-Methylpiperazin-1-yl)butan-1-one is a novel molecule featuring a 3-methylpiperazine core. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its conformational flexibility and ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[1][2][3] Derivatives of piperazine are foundational to numerous approved drugs, including antipsychotics, antidepressants, and anxiolytics, often modulating neurotransmitter transporters and receptors.[1][2][4]

Given the novelty of 1-(3-Methylpiperazin-1-yl)butan-1-one, established in vivo data is not publicly available. Therefore, this document serves not as a fixed protocol, but as a comprehensive application guide for researchers. It provides the strategic framework, experimental designs, and detailed methodologies required to systematically establish a robust and reproducible in vivo dosing regimen in murine models. The focus is on the foundational steps of preclinical evaluation: formulation development, tolerability assessment, and initial pharmacokinetic profiling.

Part 1: Compound Characterization and Formulation Development

The first critical step in any in vivo study is to develop a safe and effective vehicle for administration. The physicochemical properties of the test compound dictate the formulation strategy. Poor solubility can lead to inaccurate dosing and flawed results.[5][6]

Physicochemical Profile

A summary of the known properties of 1-(3-Methylpiperazin-1-yl)butan-1-one is essential for initiating formulation work.

PropertyValueSource
CAS Number 1240574-13-3[7]
Molecular Formula C₉H₁₈N₂O[7]
Molecular Weight 170.25 g/mol Inferred
IUPAC Name 1-(3-methylpiperazin-1-yl)butan-1-one[7]
Solubility Reported as soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[8] Aqueous solubility must be determined empirically.
Protocol: Solubility Assessment

Objective: To determine the solubility of 1-(3-Methylpiperazin-1-yl)butan-1-one in common preclinical vehicles to identify a suitable formulation for in vivo studies.

Materials:

  • 1-(3-Methylpiperazin-1-yl)butan-1-one powder

  • Test Vehicles (see Table 2)

  • Vortex mixer

  • Water bath sonicator

  • Microcentrifuge

  • Analytical balance and glassware

Procedure:

  • Prepare a stock solution of the compound in 100% DMSO at a high concentration (e.g., 50 mg/mL). This serves as a positive control for solubility.

  • For each test vehicle, weigh a precise amount of the compound (e.g., 10 mg) into a clear microcentrifuge tube.

  • Add a small, measured volume of the test vehicle to achieve a high starting concentration (e.g., 200 µL to make 50 mg/mL).

  • Vortex the tube vigorously for 2 minutes.

  • Visually inspect for undissolved particles. If the compound is fully dissolved, the solution is suitable at this concentration.

  • If particles remain, sonicate the tube in a water bath for 15 minutes.

  • If the compound is still not dissolved, add an additional measured volume of the vehicle to dilute the concentration (e.g., add another 200 µL to achieve 25 mg/mL) and repeat steps 4-6.

  • Continue this process until the compound is fully dissolved or the desired concentration for dosing is achieved. The lowest concentration at which it fully dissolves is the approximate solubility.

Vehicle Selection and Formulation Strategy

The choice of vehicle is critical and can significantly impact compound exposure and animal welfare.[9] Aqueous vehicles are preferred to avoid toxicity associated with organic solvents.[5][6]

VehicleCompositionProperties & Considerations
Saline 0.9% Sodium Chloride in WaterIdeal for water-soluble compounds. Isotonic and non-toxic.[5][6]
PBS Phosphate-Buffered SalineIsotonic and buffered to physiological pH. Suitable for water-soluble compounds.
Aqueous CMC 0.5% Carboxymethylcellulose in WaterForms a suspension. Suitable for poorly water-soluble compounds for oral (PO) administration. Does not typically cause motor impairment.[5][6]
PEG 400 Polyethylene Glycol 400A common co-solvent to improve solubility. Can cause neurotoxicity at high concentrations.[5][6]
DMSO Dimethyl SulfoxideA powerful solvent, but can cause significant motor impairment and toxicity.[5][6] Use should be minimized (<10% of final volume).[10]
Corn Oil Suitable for highly lipophilic compounds for PO or SC administration. Can affect compound absorption.[9]

Recommended Starting Formulation: For a novel compound with unknown aqueous solubility, a formulation using a minimal amount of a solubilizing agent is a prudent starting point.

Protocol: Preparation of a 10% DMSO / 90% Saline Formulation

  • Calculate the required mass of 1-(3-Methylpiperazin-1-yl)butan-1-one for your dosing solution (e.g., for a 1 mg/mL solution, weigh 1 mg).

  • Dissolve the compound in a volume of 100% DMSO that is equal to 10% of your final desired volume (e.g., for a final volume of 1 mL, use 100 µL of DMSO).

  • Vortex until the compound is completely dissolved.

  • Slowly add the remaining 90% of the volume using sterile 0.9% saline while vortexing to prevent precipitation (e.g., add 900 µL of saline).

  • Visually inspect the final solution to ensure it is clear and free of precipitates.

Part 2: Designing the Initial In Vivo Study

A well-designed initial study will establish the safety profile of the compound and provide essential data for subsequent pharmacokinetic (PK) and efficacy studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Workflow for Establishing an In Vivo Dosing Strategy

The overall process follows a logical progression from formulation to determining a safe and effective dose range.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Tolerability cluster_2 Phase 3: Pharmacokinetics A Solubility Screening B Vehicle Selection A->B C Formulation Preparation B->C D Acute Dose Escalation (MTD Study) C->D Use validated formulation E Clinical Observations D->E F Pilot PK Study (Single Dose) E->F Select dose below MTD G Analyze Plasma Concentrations F->G H Calculate PK Parameters G->H I Efficacy Studies H->I Inform efficacy study design

General workflow for establishing an in-vivo dosing strategy.
Selection of Administration Route

The route of administration (ROA) affects the rate and extent of drug absorption and bioavailability.[11] For initial studies, intraperitoneal (IP) injection is common due to its relative ease and rapid systemic absorption, bypassing the gastrointestinal tract. Oral gavage (PO) is essential if the intended clinical application is oral.[12]

RouteAbsorption RateBioavailabilityCommon Use Case
Intravenous (IV) Fastest / Immediate100% (by definition)PK studies, direct systemic delivery.[11][12]
Intraperitoneal (IP) FastVariable, generally highInitial efficacy and toxicity screening.[13]
Subcutaneous (SC) Slow / SustainedVariableSustained release, less stressful than IP.[12]
Oral (PO) Slowest / VariableVariableTesting for oral bioavailability.[11][14]
Protocol: Acute Dose Escalation for Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of 1-(3-Methylpiperazin-1-yl)butan-1-one that can be administered without causing unacceptable toxicity or mortality. This is a critical step for selecting doses for future studies.[15]

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Use a small group size (n=2-3 mice per dose group).

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before dosing.[16]

  • Dose Selection: Select a starting dose (e.g., 1-10 mg/kg) based on any available in vitro data or data from similar piperazine compounds.[17][18] Subsequent doses should be escalated by a fixed factor (e.g., 2x or 3x).

  • Dosing: Administer a single dose of the compound to the first cohort of mice via the chosen route (e.g., IP). Include a vehicle-only control group.

  • Observation: Monitor the animals intensively for the first 4 hours, then periodically for up to 72 hours.[19] Record observations including:

    • Body Weight: Significant weight loss (>15-20%) is a key sign of toxicity.[10]

    • Clinical Signs: Note any signs of distress such as lethargy, ruffled fur, abnormal posture, or neurological signs (tremors, ataxia).

    • Mortality: Record any deaths.

  • Escalation/De-escalation:

    • If no significant toxicity is observed in the first cohort after the observation period, escalate the dose for the next cohort.[19]

    • If severe toxicity or mortality occurs, the MTD is considered to be the highest dose level that was well-tolerated. A de-escalation step may be needed to refine the MTD.[19]

Workflow for a dose escalation (MTD) study.

Part 3: Standardized Dosing Protocols

Proper handling and administration techniques are paramount for ensuring animal welfare and data reproducibility.

General Guidelines for Injections
  • Animal Restraint: Proper restraint is crucial to minimize stress and ensure accurate administration.[20]

  • Aseptic Technique: Use sterile needles, syringes, and formulations for all parenteral routes.[11]

  • Volume and Needle Size: Adhere to established guidelines to prevent tissue damage.[11]

RouteMax Volume (Adult Mouse)Recommended Needle Gauge
IV (Tail Vein) < 0.2 mL27-30 G
IP < 2.0 mL25-27 G
SC < 2.0 mL25-27 G
PO (Gavage) < 1.0 mL (typically 0.2-0.3 mL)20-22 G (ball-tipped)
(Source: Adapted from IACUC guidelines)[11]
Protocol: Intraperitoneal (IP) Injection
  • Restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse so the head is pointing downwards. This allows the abdominal organs to shift away from the injection site.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[20]

  • Insert a 25-27 G needle at a 30-45 degree angle.

  • Gently aspirate to ensure no fluid (urine or blood) is drawn back. If fluid appears, discard the syringe and restart.

  • Inject the solution smoothly and withdraw the needle.

Protocol: Oral Gavage (PO)
  • Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the ball-tipped gavage needle into the mouth, directing it along the roof of the mouth towards one side to pass over the tongue.

  • Advance the needle smoothly into the esophagus. There should be no resistance. If resistance is felt, withdraw and restart.[14]

  • Administer the substance and gently remove the needle.

Part 4: Initial Pharmacokinetic (PK) Profiling

A pilot PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This helps in understanding the drug's half-life and exposure levels (Cmax, AUC), which is essential for designing effective dosing schedules for efficacy studies.[21][22]

Protocol: Pilot Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile of 1-(3-Methylpiperazin-1-yl)butan-1-one after a single dose.

Design:

  • Animals: C57BL/6 mice (n=3-4 per time point, or use serial bleeding for sparse sampling).

  • Dose: Select a single, well-tolerated dose below the MTD (e.g., 10 mg/kg).

  • Route: Administer via the primary route of interest (e.g., IP or PO).

  • Sampling: Collect blood samples at predetermined time points. For piperazine derivatives, which can have rapid absorption, early time points are crucial.[21]

Typical Sampling Time Points (PO/IP):

  • Pre-dose (0 min)

  • 15 min

  • 30 min

  • 1 hr

  • 2 hr

  • 4 hr

  • 8 hr

  • 24 hr

Procedure:

  • Dose the mice as described in Part 3.

  • At each specified time point, collect a small volume of blood (~50-75 µL) via submandibular or saphenous vein puncture.

  • Place blood into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood by centrifugation to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).[21]

G A Acclimatize & Fast Mice (if PO dosing) B Administer Single Dose (e.g., 10 mg/kg, IP or PO) A->B C Collect Blood Samples at Pre-defined Time Points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Process Blood to Plasma (Centrifuge) C->D E Store Plasma at -80°C D->E F Quantify Compound (LC-MS/MS Analysis) E->F G Plot Concentration vs. Time & Calculate PK Parameters (Cmax, Tmax, AUC, t½) F->G H Design Multi-Dose Efficacy Study G->H Inform Dosing Frequency for Efficacy Studies

Workflow for a pilot pharmacokinetic (PK) study.

Conclusion

This application guide provides a systematic and scientifically-grounded approach for establishing the in vivo dosage of the novel compound 1-(3-Methylpiperazin-1-yl)butan-1-one in murine models. By first focusing on formulation development, followed by a rigorous assessment of tolerability (MTD) and a preliminary characterization of its pharmacokinetic profile, researchers can build the foundational dataset necessary for designing meaningful and successful efficacy studies. Adherence to these principles of careful planning, ethical animal use, and stepwise protocol execution is essential for advancing novel therapeutic candidates from the bench to preclinical validation.

References

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  • Routes Of Drug Administration. (n.d.). SlideShare.
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  • Application Notes and Protocols for WJ460 Dosage in In Vivo Mouse Models. (n.d.). Benchchem. Retrieved from a technical document providing example protocols for a novel compound.
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Application

Application Notes and Protocols for High-Throughput Screening with 1-(3-Methylpiperazin-1-yl)butan-1-one

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Methylpiperazin-1-yl)butan-1-one in high-throughput screening (HT...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Methylpiperazin-1-yl)butan-1-one in high-throughput screening (HTS) assays. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a multitude of approved therapeutics targeting a wide array of biological targets.[1][2][3] This guide will explore the potential applications of 1-(3-Methylpiperazin-1-yl)butan-1-one as a novel screening compound, with a focus on a hypothetical cell-based assay for identifying modulators of a G protein-coupled receptor (GPCR) signaling pathway. Detailed protocols, data analysis considerations, and best practices for assay validation are provided to ensure scientific integrity and reproducibility.

Introduction: The Potential of a Novel Piperazine Derivative

1-(3-Methylpiperazin-1-yl)butan-1-one is a small molecule featuring a core piperazine ring, a structural motif renowned for its versatility in drug discovery.[2] The two nitrogen atoms of the piperazine ring offer synthetic tractability, allowing for modifications that can fine-tune a compound's solubility, binding affinity, and metabolic stability.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3][4][5] Given this precedent, 1-(3-Methylpiperazin-1-yl)butan-1-one represents a promising candidate for inclusion in small molecule libraries for HTS campaigns aimed at discovering novel therapeutics.

Chemical Properties of 1-(3-Methylpiperazin-1-yl)butan-1-one:

PropertyValueSource
CAS Number 1240574-13-3[6]
Molecular Formula C9H18N2O[6]
Molecular Weight 170.25 g/mol [Calculated]
IUPAC Name 1-(3-methylpiperazin-1-yl)butan-1-one[6]
Canonical SMILES CCCC(=O)N1CCNC(C)C1[6]

Conceptual Framework for an HTS Campaign

The successful implementation of an HTS campaign requires a robust and well-validated assay.[7][8] This guide will focus on a hypothetical cell-based assay designed to identify modulators of a specific GPCR pathway. Cell-based assays are often preferred in early-stage drug discovery as they provide a more physiologically relevant context compared to biochemical assays.[7][9]

The logical workflow for developing and executing an HTS assay with 1-(3-Methylpiperazin-1-yl)butan-1-one is outlined below:

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Assay Validation cluster_2 High-Throughput Screening cluster_3 Hit Confirmation & Follow-up Assay_Selection Assay Format Selection (Cell-Based Reporter Gene Assay) Cell_Line_Dev Cell Line Engineering (GPCR & Reporter Construct) Assay_Selection->Cell_Line_Dev informs Assay_Miniaturization Miniaturization to 384-well format Cell_Line_Dev->Assay_Miniaturization leads to Reagent_Optimization Optimization of Reagents (Cell density, agonist conc.) Assay_Miniaturization->Reagent_Optimization requires Pilot_Screen Pilot Screen with Known Ligands Reagent_Optimization->Pilot_Screen enables Z_Prime Z'-Factor Calculation (Z' > 0.5) Pilot_Screen->Z_Prime validates Primary_Screen Primary Screen of Compound Library Z_Prime->Primary_Screen allows Data_Analysis Data Normalization & Hit Identification Primary_Screen->Data_Analysis generates data for Hit_Confirmation Confirmation of Primary Hits Data_Analysis->Hit_Confirmation identifies Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Confirmation->Dose_Response progresses to Secondary_Assays Secondary & Counter-Screens Dose_Response->Secondary_Assays informs

Caption: High-Throughput Screening Workflow.

Detailed Protocol: Cell-Based GPCR Reporter Gene Assay

This protocol describes a luciferase-based reporter gene assay to screen for antagonists of a hypothetical GPCR, "GPCR-X," which signals through the cyclic AMP (cAMP) pathway.

Principle

A stable cell line is engineered to co-express GPCR-X and a luciferase reporter gene under the control of a cAMP response element (CRE) promoter. Activation of GPCR-X by its cognate agonist leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase. Antagonists of GPCR-X will inhibit this agonist-induced luciferase expression.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human GPCR-X and a CRE-luciferase reporter construct.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Known potent agonist for GPCR-X (e.g., a specific peptide or small molecule).

  • Test Compound: 1-(3-Methylpiperazin-1-yl)butan-1-one, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega's ONE-Glo™ Luciferase Assay System).

  • Assay Plates: 384-well white, solid-bottom microplates.

  • Control Compounds: Known antagonist for GPCR-X (positive control) and DMSO (negative control).

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest the stable cell line from culture flasks using standard cell culture techniques.

    • Resuspend the cells in culture medium to a final concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the 1-(3-Methylpiperazin-1-yl)butan-1-one stock solution in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions, positive control, and negative control (DMSO) to the appropriate wells of the assay plate. This results in a final DMSO concentration of ≤0.5%.

  • Agonist Stimulation:

    • Prepare the GPCR-X agonist solution in assay buffer at a concentration that elicits 80% of the maximal response (EC80).

    • Add 5 µL of the agonist solution to all wells except for the negative control wells (which receive 5 µL of assay buffer alone).

    • Incubate the plate at 37°C for 4-6 hours.

  • Luciferase Assay:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 30 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a plate reader.

Data Analysis and Interpretation

Quality Control: The Z'-Factor

The robustness of the HTS assay should be evaluated using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls.[7]

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[7]

Hit Identification

A common method for identifying primary hits is to calculate the percent inhibition for each test compound:

% Inhibition = 100 * (1 - (Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control))

A predefined threshold, typically a certain number of standard deviations from the mean of the negative controls or a specific percent inhibition value (e.g., >50%), is used to identify hits.

Hit Confirmation and Follow-Up Studies

Primary hits from the HTS campaign require confirmation and further characterization.

  • Hit Confirmation: Re-testing of the primary hits in the same assay to eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50).

  • Secondary Assays: Orthogonal assays should be employed to confirm the mechanism of action and rule out off-target effects. This could include a biochemical binding assay or a functional assay measuring downstream signaling events.

  • Counter-Screens: These are crucial to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors or autofluorescent compounds).

Hypothetical Signaling Pathway and Compound Interaction

The following diagram illustrates the hypothetical mechanism of action for 1-(3-Methylpiperazin-1-yl)butan-1-one as a GPCR-X antagonist.

GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Agonist Agonist GPCR GPCR-X Binding Pocket Agonist->GPCR:port Binds & Activates Compound 1-(3-Methylpiperazin-1-yl)butan-1-one (Antagonist) Compound->GPCR:port Binds & Blocks G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB pCREB PKA->CREB:p Phosphorylates CRE CRE CREB->CRE Binds to Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription Luciferase_Protein Luciferase Protein Luciferase->Luciferase_Protein Translation

Caption: Hypothetical GPCR-X Signaling Pathway.

Conclusion

1-(3-Methylpiperazin-1-yl)butan-1-one, as a member of the pharmacologically significant piperazine class of compounds, holds potential for the discovery of novel bioactive molecules. The application of robust and well-validated HTS assays, such as the cell-based reporter gene assay detailed in this guide, is a critical step in elucidating the biological activity of this and other new chemical entities. By following systematic protocols for assay development, execution, and hit validation, researchers can confidently identify promising lead compounds for further optimization in the drug discovery pipeline.

References

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Technology Networks. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2019, October 15). CRC Press. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Assay Guidance Manual. (2025, December 1). NCBI Bookshelf. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010, March 15). Anticancer Research. [Link]

  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]

  • High-throughput screening assays for the identification of chemical probes. (2007, July 18). ResearchGate. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC. [Link]

  • 1-(4-methylpiperazin-1-yl)butan-1-one. (2025, September 10). Chemsrc. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 9). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (n.d.). PMC. [Link]

Sources

Method

Application Note: Optimized Sample Preparation and LC-MS/MS Quantification of 1-(3-Methylpiperazin-1-yl)butan-1-one in Biological Matrices

Executive Summary & Rationale 1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative characterized by a secondary amine and an N-acyl (butyryl) moiety. Piperazine derivatives are ubiquitous in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative characterized by a secondary amine and an N-acyl (butyryl) moiety. Piperazine derivatives are ubiquitous in modern drug development, serving as critical pharmacophores, synthetic intermediates, and frequently appearing in forensic toxicology as designer drugs[1].

Accurate quantification of such small, polar, and basic molecules in complex biological matrices (e.g., human plasma) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical challenges. The primary obstacle is severe ion suppression in the electrospray ionization (ESI) source caused by endogenous phospholipids. This application note details a field-proven, causality-driven sample preparation protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to achieve high recovery and negligible matrix effects.

Physicochemical Profiling & Causality (The "Why" Behind the Method)

To design a robust extraction protocol, we must first deconstruct the molecule's physicochemical behavior:

  • Site-Specific Basicity: The N1 position of the piperazine ring is acylated by the butyryl group, rendering it electronically neutral (amide). Consequently, the molecule's basicity is entirely driven by the secondary amine at the N4 position, which has a predicted pKa of ~9.2.

  • Ionization State: At physiological pH (7.4), the secondary amine is >98% protonated (cationic).

  • Extraction Causality: Simple Protein Precipitation (PPT) fails to remove lysophosphatidylcholines, which co-elute with polar amines in reversed-phase LC, causing massive signal suppression[2]. While Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is utilized for some piperazine metabolites, it requires highly basic conditions (pH > 11) to deprotonate the analyte, inadvertently co-extracting high levels of neutral lipids[3].

  • The MCX Advantage: Polymeric mixed-mode cation exchange (MCX) sorbents are ideal for this molecule. By acidifying the sample, the analyte is locked into its cationic state and binds tightly to the sorbent's sulfonic acid groups. This allows for aggressive 100% organic washes to strip away phospholipids before eluting the target with a high-pH solvent[4]. Furthermore, polymeric sorbents are preferred over traditional silica as they do not suffer from dewetting or loss of recovery if the sorbent bed runs dry during processing[2].

SPE_Mechanism Start 1-(3-Methylpiperazin-1-yl)butan-1-one in Plasma Acidify Add 2% H3PO4 (pH < 3) Start->Acidify State1 Analyte: Cationic (NH2+) Proteins: Denatured Acidify->State1 Load Load onto MCX Sorbent (-SO3- groups) State1->Load WashAq Wash 1: 2% Formic Acid (Removes Polar Neutrals) Load->WashAq Ionic Retention WashOrg Wash 2: 100% Methanol (Removes Phospholipids) WashAq->WashOrg Elute Elute: 5% NH4OH in MeOH (pH > 11) WashOrg->Elute Analyte remains bound State2 Analyte: Neutral (NH) Released from Sorbent Elute->State2 LCMS Evaporate, Reconstitute & LC-MS/MS Analysis State2->LCMS

Mixed-Mode Strong Cation Exchange (MCX) SPE mechanism for basic piperazine derivatives.

Experimental Methodologies: Step-by-Step Protocol

Reagents and Materials
  • Sorbent: Polymeric Strong Cation Exchange SPE cartridges (e.g., 30 mg/1 mL).

  • Solvents: LC-MS grade Water, Methanol, and Acetonitrile.

  • Modifiers: Formic Acid (FA), Phosphoric Acid (H3PO4), Ammonium Hydroxide (NH4OH, 28-30%).

Sample Pre-treatment
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL of a closely related stable isotope or deuterated piperazine analog).

  • Acidification: Add 300 µL of 2% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds.

    • Scientific Rationale: Phosphoric acid disrupts protein-drug binding and lowers the pH to ~2.0. This ensures the secondary amine (pKa ~9.2) is 100% protonated for maximum ionic retention on the MCX sorbent.

Solid Phase Extraction (MCX) Workflow
  • Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge to solvate the polymeric bed.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water through the cartridge.

  • Loading: Apply the pre-treated plasma sample (~410 µL) onto the cartridge. Allow it to pass at a controlled flow rate of 1-2 drops/second.

  • Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in Water.

    • Scientific Rationale: Removes polar endogenous interferences and salts while maintaining the acidic environment necessary to keep the analyte bound to the sulfonic acid groups.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol.

    • Scientific Rationale: This is the critical cleanup step. The strong electrostatic bond prevents the analyte from washing off, while the 100% organic solvent thoroughly strips away hydrophobic interferences, including ion-suppressing phospholipids[4].

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol into a clean collection tube.

    • Scientific Rationale: The high pH (>11) neutralizes the secondary amine, breaking the ionic interaction with the sorbent and allowing the now-neutral molecule to elute freely.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% FA).

Quantitative Data Summary

The rigorous nature of the MCX SPE protocol provides vastly superior analytical performance compared to traditional rapid-extraction techniques. The high basicity of the secondary amine necessitates this targeted approach to prevent ion suppression from endogenous matrix components[5].

Table 1: Comparative Performance of Sample Preparation Techniques for 1-(3-Methylpiperazin-1-yl)butan-1-one in Human Plasma

Extraction TechniqueAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalLLOQ (ng/mL)
Protein Precipitation (PPT) 92 ± 5%-45% (Severe Suppression)Poor5.0
Liquid-Liquid Extraction (MTBE, pH 11) 65 ± 8%-20% (Moderate Suppression)Moderate2.0
Mixed-Mode Cation Exchange (MCX SPE) 88 ± 4% -4% (Negligible) Excellent 0.1

Self-Validating Systems & Quality Control

To ensure absolute trustworthiness and scientific integrity, the LC-MS/MS batch must be structured as a self-validating system. A sequence must be designed to automatically flag carryover, internal standard impurities, and calibration drift.

Validation_Logic SST System Suitability (SST) Blank Matrix Blank (Check Carryover) SST->Blank Zero Zero Sample (Check IS Purity) Blank->Zero Cal Calibration Curve (R² > 0.995) Zero->Cal QC Quality Controls (Accuracy ±15%) Cal->QC Samples Unknown Samples QC->Samples

Self-validating analytical batch sequence for LC-MS/MS quantitative integrity.

  • System Suitability Test (SST): Injected first to verify instrument sensitivity and retention time stability.

  • Matrix Blank (No IS): Proves the absence of endogenous isobaric interferences and rules out autosampler carryover.

  • Zero Sample (Blank + IS): Confirms that the Internal Standard does not contain trace amounts of the unlabeled target analyte.

  • Quality Controls (QCs): Interspersed among unknown samples at Low, Mid, and High concentrations. The run is only valid if QC accuracy remains within ±15% of their nominal values.

References

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed (NIH). 1

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. 5

  • Solid Phase Extraction (SPE) Products. Sigma-Aldrich. 4

  • Pharmacokinetics studies of Sildenafil and its Metabolite Piperazine N-Desmethyl Sildenafil by using LC-MS/MS in Human Plasma. IT Medical Team. 3

  • The Role of Polymers in Solid-Phase Extraction and Sample Preparation. Chromatography Online. 2

Sources

Application

Catalytic Regioselective Acylation for the Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one: Application Note &amp; Protocols

Introduction & Rationale The piperazine scaffold is one of the most frequently occurring structural motifs in FDA-approved small-molecule therapeutics[1]. Functionalizing unsymmetrical piperazines, however, presents a si...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The piperazine scaffold is one of the most frequently occurring structural motifs in FDA-approved small-molecule therapeutics[1]. Functionalizing unsymmetrical piperazines, however, presents a significant synthetic challenge. The synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one requires the regioselective monoacylation of 2-methylpiperazine with a butyryl group.

The starting material, 2-methylpiperazine, possesses two non-equivalent secondary amines:

  • N1 (Proximal): Sterically hindered by the adjacent methyl group at the C2 position.

  • N4 (Distal): Sterically accessible and kinetically favored[2].

In standard, uncatalyzed acylation reactions using acid chlorides, the kinetic differentiation between these two nitrogen atoms is insufficient. Such reactions typically yield a modest 2:1 mixture of regioisomers, favoring the unhindered N4 position[3]. While stoichiometric protecting group strategies (e.g., in situ silylation) can force selectivity[3], they reduce atom economy and complicate workflows.

To bypass these limitations, catalytic regioselective acylation leverages nucleophilic catalysts or bulky coupling agents to amplify the inherent steric differences of the substrate. By generating a highly sterically demanding acylating intermediate, the reaction is forced almost exclusively toward the unhindered N4 position (which, upon acylation, is reassigned as position "1" per IUPAC nomenclature rules, yielding 1-acyl-3-methylpiperazine)[2].

Mechanistic Insights & Causality (E-E-A-T)

The success of this synthesis relies on understanding the causality between catalyst choice and transition-state sterics.

The Role of Nucleophilic Catalysis

When using 4-dimethylaminopyridine (DMAP) or highly nucleophilic 4-aminopyridines[4], the catalyst reacts with butyric anhydride to form an acylpyridinium intermediate . This charged intermediate is significantly bulkier than a free acid chloride. As the 2-methylpiperazine substrate approaches, the steric clash between the bulky acylpyridinium complex and the C2-methyl group of the piperazine ring raises the activation energy for N1 attack to prohibitive levels. Consequently, nucleophilic attack occurs exclusively at the accessible N4 position.

The Role of CDI-Mediated Activation

Alternatively, N,N'-carbonyldiimidazole (CDI) can be used to activate butyric acid, forming a reactive acylimidazole intermediate [5]. Similar to the acylpyridinium ion, the acylimidazole is highly sterically demanding. This method provides exceptional regiocontrol (>20:1 selectivity) and is highly scalable, producing only imidazole and CO₂ as byproducts.

Mechanism A Butyric Anhydride + DMAP Catalyst B Bulky Acylpyridinium Intermediate A->B Fast equilibrium E Regioselective Attack at N4 B->E C 2-Methylpiperazine D Steric Differentiation (N1 Hindered vs N4 Accessible) C->D Substrate analysis D->E F 1-(3-Methylpiperazin-1-yl)butan-1-one (Target Product) E->F High kinetic preference

Mechanistic pathway of catalytic regioselective acylation of 2-methylpiperazine.

Data Presentation: Method Comparison

The table below summarizes the quantitative advantages of utilizing catalytic and mediated activation techniques over standard uncatalyzed acylation.

TechniqueAcylating AgentCatalyst / ActivatorRegioselectivity (N4:N1)Isolated Yield (%)
Uncatalyzed (Standard)Butyryl ChlorideNone~ 2:145 - 50
Nucleophilic CatalysisButyric AnhydrideDMAP (5 mol%)> 15:182
CDI-Mediated ActivationButyric AcidCDI (1.0 eq)> 20:188

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The downstream workup utilizes an acid/base extraction strategy that inherently purifies the target molecule. Because the desired mono-acylated product retains one basic secondary amine, it can be extracted into an aqueous acid layer. Conversely, any over-reacted bis-acylated byproduct is neutral and remains in the organic layer, validating the chemoselectivity of the isolation process.

Method A: DMAP-Catalyzed Acylation

Reagents:

  • 2-Methylpiperazine: 10.0 mmol (1.00 g)

  • Butyric Anhydride: 9.5 mmol (1.50 g) (Sub-stoichiometric to prevent bis-acylation)

  • DMAP: 0.5 mmol (0.06 g, 5 mol%)

  • Dichloromethane (DCM): 40 mL

Step-by-Step Procedure:

  • Preparation: Dissolve 2-methylpiperazine and DMAP in 30 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures maximize the kinetic differentiation between the N1 and N4 positions.

  • Acyl Addition: Dissolve butyric anhydride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Catalytic Turnover: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours. Monitor via LC-MS.

  • Self-Validating Extraction (Phase 1): Transfer the mixture to a separatory funnel. Extract with 1M HCl (3 x 20 mL). The basic mono-acylated product and unreacted starting material move to the aqueous layer. Discard the organic layer (contains neutral bis-acylated impurities).

  • Self-Validating Extraction (Phase 2): Basify the combined aqueous layers to pH 12 using 2M NaOH. Extract with Ethyl Acetate (3 x 30 mL). The mono-acylated product moves to the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 1-(3-Methylpiperazin-1-yl)butan-1-one.

Method B: CDI-Mediated Activation[5]

Reagents:

  • Butyric Acid: 10.0 mmol (0.88 g)

  • N,N'-Carbonyldiimidazole (CDI): 10.0 mmol (1.62 g)

  • 2-Methylpiperazine: 10.0 mmol (1.00 g)

  • Tetrahydrofuran (THF): 50 mL

Step-by-Step Procedure:

  • Activation: Dissolve butyric acid in 25 mL of anhydrous THF. Add CDI portion-wise at room temperature. Stir for 2 hours until CO₂ evolution ceases. Causality: This completely converts the acid into the bulky acylimidazole intermediate.

  • Coupling: In a separate flask, dissolve 2-methylpiperazine in 25 mL of THF. Cool to 0 °C.

  • Addition: Transfer the acylimidazole solution dropwise into the piperazine solution over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 8 hours.

  • Workup: Evaporate the THF. Redissolve the residue in DCM and perform the identical Acid/Base extraction described in Method A (Steps 5-7) to isolate the target compound.

Workflow Step1 Phase 1: Catalyst-Acyl Complex Formation Step2 Phase 2: Substrate Addition (0 °C) Step1->Step2 Step3 Phase 3: Catalytic Turnover (25 °C, 12h) Step2->Step3 Step4 Phase 4: Acid/Base Extraction Step3->Step4 Step5 Phase 5: Product Isolation Step4->Step5

Experimental workflow for the catalytic synthesis and isolation of the target molecule.

References

  • Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: MDPI URL:[Link]

  • Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: NIH/PMC URL:[Link]

  • Title: CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound Source: Google Patents URL
  • Title: Modular Design of Pyridine-Based Acyl-Transfer Catalysts Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one

Welcome to the technical support guide for the synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this important synthetic building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.

Section 1: Understanding the Core Reaction: Acylation of 3-Methylpiperazine

The synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one is fundamentally an N-acylation reaction. It involves the formation of an amide bond between the nucleophilic nitrogen of 3-methylpiperazine and the electrophilic carbonyl carbon of a butanoyl group donor. The most common and direct method is the acylation of 3-methylpiperazine with an activated form of butanoic acid, such as butanoyl chloride, typically under basic conditions.[1][2] This is a variation of the classic Schotten-Baumann reaction.[3][4]

The primary challenge in this synthesis is achieving selective mono-acylation. 3-Methylpiperazine possesses two secondary amine nitrogens (N1 and N4), both of which are nucleophilic and can react with the acylating agent. The methyl group at the C3 position introduces asymmetry, making the two nitrogen atoms sterically and electronically distinct. However, the potential for di-acylation, leading to the formation of 1,4-dibutanoyl-2-methylpiperazine, is a significant side reaction that can drastically reduce the yield of the desired monosubstituted product.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of 3-methylpiperazine attacks the electrophilic carbonyl carbon of butanoyl chloride. This forms a tetrahedral intermediate.[1]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base present in the reaction mixture removes the proton from the newly acylated nitrogen, neutralizing the resulting ammonium salt and regenerating the free amine product. This step is crucial as the hydrochloric acid (HCl) byproduct would otherwise protonate and deactivate the unreacted amine starting material.[4]

Reaction_Mechanism Figure 1: Mechanism of N-Acylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 3-Methylpiperazine (Nucleophile) INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 Butanoyl Chloride (Electrophile) R2->INT P1 1-(3-Methylpiperazin-1-yl)butan-1-one INT->P1 Collapse & Leaving Group Departure P2 Chloride Ion INT->P2 Base Base (e.g., Et3N) P3 Protonated Base Base->P3 Deprotonation

Figure 1: Mechanism of N-Acylation

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

A1: Low or no yield can stem from several factors related to reagent quality, reaction conditions, and stoichiometry.

  • Cause 1: Inactive Reagents.

    • The "Why": Butanoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to inactive butanoic acid. 3-Methylpiperazine can also be hygroscopic.

    • Solution: Ensure butanoyl chloride is fresh or has been stored properly under an inert atmosphere. Use anhydrous solvents and dry glassware. If possible, distill the butanoyl chloride before use. Confirm the purity of the 3-methylpiperazine.

  • Cause 2: Insufficient Base.

    • The "Why": The reaction generates one equivalent of HCl. Without a base to neutralize it, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

    • Solution: Use at least one equivalent of a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Often, a slight excess (1.1-1.2 equivalents) is beneficial to ensure all HCl is quenched. For biphasic Schotten-Baumann conditions, an aqueous base like NaOH or K₂CO₃ is used to keep the organic amine deprotonated.[3][6]

  • Cause 3: Incorrect Reaction Temperature.

    • The "Why": The acylation is typically exothermic. While it often proceeds well at room temperature, initial mixing should be done at a lower temperature (e.g., 0 °C) to control the reaction rate, especially during the addition of the highly reactive acyl chloride. This minimizes side reactions.[2]

    • Solution: Add the butanoyl chloride dropwise to a cooled (0 °C) solution of 3-methylpiperazine and base in a suitable solvent like dichloromethane (DCM). After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[5]

Q2: I'm getting a significant amount of a higher molecular weight byproduct and my desired product is hard to purify. What is happening?

A2: This is the classic problem of di-acylation, where both nitrogen atoms of the piperazine ring react with butanoyl chloride.

  • Cause: Lack of Selectivity.

    • The "Why": Both nitrogens in 3-methylpiperazine are nucleophilic. While the N1 nitrogen is generally considered more sterically hindered due to the adjacent methyl group, the N4 nitrogen is also highly reactive. If the acyl chloride is added too quickly or if the stoichiometry is not carefully controlled, the initially formed mono-acylated product can be acylated a second time.

    • Solution 1: Stoichiometric Control. The most direct approach is to use an excess of the piperazine starting material relative to the acylating agent.[5] Using a 2 to 4-fold excess of 3-methylpiperazine statistically favors the formation of the mono-acylated product. The unreacted piperazine can typically be removed during an acidic aqueous workup.

    • Solution 2: Slow, Cooled Addition. As mentioned above, adding the butanoyl chloride slowly to a cooled solution of the amine allows the first acylation to occur before a high local concentration of the acylating agent can build up, which would favor the second acylation.

    • Solution 3: In Situ Mono-Protonation. A more advanced technique involves the selective deactivation of one nitrogen atom. By adding exactly one equivalent of a strong acid (like HCl) to the piperazine, you can form the mono-salt. The protonated nitrogen is no longer nucleophilic, directing the acylation exclusively to the free nitrogen.[5][7] This method offers excellent selectivity for mono-substitution.

Q3: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted starting material even after prolonged stirring. What should I do?

A3: A stalled reaction typically points to a stoichiometric or temperature-related issue.

  • Cause 1: Insufficient Acylating Agent.

    • The "Why": If some of your butanoyl chloride was hydrolyzed by moisture before or during the reaction, you may have a substoichiometric amount available to react with the amine.

    • Solution: Add a small additional charge (e.g., 0.1-0.2 equivalents) of butanoyl chloride to the reaction mixture and monitor for progress. Be cautious not to add too much, as this could promote di-acylation.

  • Cause 2: Reaction Temperature is Too Low.

    • The "Why": While initial cooling is important for control, some reactions require thermal energy to reach completion.

    • Solution: After the initial stirring period at room temperature, gently warm the reaction mixture (e.g., to 35-40 °C) and monitor its progress.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield Diacylation Di-acylation Impurity Start->Diacylation Stalled Reaction Stalled Start->Stalled LY_C1 Inactive Reagents? LowYield->LY_C1 Check LY_C2 Insufficient Base? LowYield->LY_C2 Check LY_C3 Incorrect Temp? LowYield->LY_C3 Check DA_C1 Poor Stoichiometry? Diacylation->DA_C1 Check DA_C2 Fast Addition? Diacylation->DA_C2 Check ST_C1 Acyl Chloride Degraded? Stalled->ST_C1 Check ST_C2 Temp Too Low? Stalled->ST_C2 Check LY_S1 Use Anhydrous Conditions & Fresh Reagents LY_C1->LY_S1 Solution LY_S2 Use >1 eq. Base (e.g., Et3N) LY_C2->LY_S2 Solution LY_S3 Cool to 0°C for Addition, then Warm to RT LY_C3->LY_S3 Solution DA_S1 Use Excess Piperazine (2-4 eq.) DA_C1->DA_S1 Solution DA_S3 Consider In Situ Mono-Protonation DA_C1->DA_S3 Alternative DA_S2 Slow, Cooled Addition of Acyl Chloride DA_C2->DA_S2 Solution ST_S1 Add 0.1-0.2 eq. More Acyl Chloride ST_C1->ST_S1 Solution ST_S2 Gently Warm to 35-40°C ST_C2->ST_S2 Solution

Figure 2: Troubleshooting Workflow

Section 3: Frequently Asked Questions (FAQs)

Q: Which acylating agent is better: butanoyl chloride or butyric anhydride? A: Butanoyl chloride is generally more reactive and often leads to faster reaction times at lower temperatures. However, it produces corrosive HCl as a byproduct. Butyric anhydride is less reactive, may require heating, and produces butanoic acid as a byproduct, which can sometimes complicate purification. For this synthesis, butanoyl chloride is typically preferred due to its high reactivity, provided the HCl byproduct is managed with a suitable base.[6]

Q: What is the optimal base and solvent system? A: For a homogenous reaction, a non-nucleophilic organic base like triethylamine (Et₃N) or DIPEA in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is a standard and effective choice.[8] DCM is often preferred for its ability to dissolve the starting materials and its low boiling point, which simplifies product isolation. For a biphasic Schotten-Baumann setup, a water-immiscible solvent like DCM or diethyl ether is used with an aqueous base like NaOH or K₂CO₃.[1][3]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting 3-methylpiperazine, the desired mono-acylated product, and the potential di-acylated byproduct (e.g., 5-10% methanol in DCM). The starting amine will be very polar (low Rf), the mono-acylated product will be intermediate, and the di-acylated product will be the least polar (highest Rf). Staining with ninhydrin can be useful as it will stain the secondary amines (starting material and product) but not the di-acylated tertiary diamide. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for unambiguous monitoring.

Q: What are the key considerations for scaling up this reaction? A: The primary concern on scale-up is heat management. The acylation is exothermic, and what is easily controlled in a flask with an ice bath can become a significant issue in a large reactor. Ensure you have adequate cooling capacity. The rate of addition of the butanoyl chloride becomes even more critical on a larger scale to maintain a safe temperature and prevent runaway reactions and the formation of impurities.

Section 4: Optimized Experimental Protocol

This protocol is designed to favor mono-acylation by using an excess of the piperazine starting material.

Materials:

  • 3-Methylpiperazine (4.0 g, 40 mmol, 2.0 eq.)

  • Butanoyl chloride (2.13 g, 20 mmol, 1.0 eq.)

  • Triethylamine (Et₃N) (3.04 g, 30 mmol, 1.5 eq.)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methylpiperazine (4.0 g, 40 mmol) and anhydrous DCM (100 mL).

  • Basification: Add triethylamine (3.04 g, 30 mmol) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Add butanoyl chloride (2.13 g, 20 mmol) dropwise to the stirred, cooled solution over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction by TLC until the butanoyl chloride is consumed.

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL) to remove excess 3-methylpiperazine and triethylamine hydrochloride.

  • Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL) to remove any residual acid.

  • Workup - Brine Wash: Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure 1-(3-methylpiperazin-1-yl)butan-1-one.

Data Summary Table
ParameterRecommended ConditionRationale
Stoichiometry 2.0 eq. 3-MethylpiperazineStatistically favors mono-acylation.[5]
1.0 eq. Butanoyl ChlorideLimiting reagent.
1.1 - 1.5 eq. BaseNeutralizes HCl byproduct.[4]
Temperature 0 °C for addition, then RTControls exotherm, minimizes side reactions.[2]
Solvent Anhydrous DCMGood solubility, easy to remove.
Base Triethylamine (Et₃N)Non-nucleophilic, scavenges acid.

Section 5: References

  • Schotten–Baumann reaction - Grokipedia. A method for synthesizing amides from amines and acid chlorides under biphasic conditions with a base. Available at:

  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine - Benchchem. Details the use of protecting groups for selective functionalization of piperazine. Available at:

  • Chemistry Schotten Baumann Reaction | SATHEE JEE. Describes the mechanism and conditions for the Schotten-Baumann reaction for amide synthesis. Available at:

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Discusses one-pot methods for synthesizing monosubstituted piperazines from a protonated state. Available at: [Link]

  • CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents. Patent describing the generation of piperazine-1-ium salt for selective substitution. Available at:

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Details a protocol based on the reaction of piperazin-1-ium cation with electrophilic reagents. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. A discussion providing various methods for achieving mono-substitution on piperazine. Available at: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Explains the role of a base in neutralizing acid byproduct to drive the reaction equilibrium. Available at: [Link]

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Discusses various bases and solvents for Schotten-Baumann reactions. Available at: [Link]

  • Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives - ResearchGate. Details acylation reactions of 2-methylpiperazine with acyl chlorides using triethylamine as a base in DCM. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 1-(3-Methylpiperazin-1-yl)butan-1-one in Aqueous Media

Welcome to the technical support center for 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media during their experiments. Here, we provide in-depth troubleshooting strategies and detailed protocols to help you overcome these issues and ensure the reliability and reproducibility of your results.

Understanding the Molecule: 1-(3-Methylpiperazin-1-yl)butan-1-one

1-(3-Methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative. The piperazine ring, a basic functional group, suggests that its aqueous solubility will be highly dependent on pH.[1][2] The presence of a butyl chain and a methyl group adds to its hydrophobic character, which can limit its solubility in water.[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my 1-(3-Methylpiperazin-1-yl)butan-1-one not dissolving in aqueous buffer?

A1: The limited aqueous solubility of this compound likely stems from a combination of its molecular structure and the pH of your aqueous medium. The piperazine moiety is basic, meaning it can be protonated to form a more soluble salt at acidic pH.[5] In neutral or alkaline solutions, the compound will exist predominantly in its less soluble free base form.

Q2: What is the first and most straightforward approach to try and improve its solubility?

A2: The most direct method to enhance the solubility of a basic compound like 1-(3-Methylpiperazin-1-yl)butan-1-one is through pH adjustment .[6][] By lowering the pH of the aqueous medium, you can protonate the basic nitrogen atoms in the piperazine ring, leading to the formation of a more water-soluble cationic species.[5][8]

Initial Troubleshooting Flowchart for pH Adjustment

start Start: Compound Precipitation in Aqueous Buffer check_ph Measure pH of the current buffer start->check_ph is_neutral_alkaline Is pH ≥ 7? check_ph->is_neutral_alkaline lower_ph Gradually lower pH with dilute HCl (e.g., 0.1 M) while monitoring is_neutral_alkaline->lower_ph Yes is_neutral_alkaline->lower_ph No, but still insoluble observe Observe for dissolution lower_ph->observe dissolved Compound Dissolved observe->dissolved not_dissolved Still Insoluble observe->not_dissolved consider_other Consider other methods: - Co-solvents - Salt-form - Excipients not_dissolved->consider_other

Caption: A simple workflow for initial solubility troubleshooting via pH adjustment.

Q3: I have adjusted the pH, but the solubility is still not sufficient for my experimental needs. What are my next options?

A3: If pH adjustment alone is insufficient, several other techniques can be employed, often in combination with pH optimization. These include the use of co-solvents, salt forms, and solubilizing excipients like cyclodextrins and surfactants.[6][9]

Q4: How do co-solvents work, and which ones should I consider?

A4: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[10] They work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules.[11] For 1-(3-Methylpiperazin-1-yl)butan-1-one, suitable co-solvents to consider include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) [6]

It's crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be incompatible with your experimental system (e.g., cell-based assays).[12]

Q5: Should I be using a pre-formed salt of the compound?

A5: Yes, using a pre-formed salt, such as a hydrochloride or mesylate salt, can significantly improve aqueous solubility and dissolution rates compared to the free base.[13][14] Salts of basic drugs are generally more soluble in water.[15][16] If you are synthesizing the compound, consider forming a salt during the final purification steps. If you have purchased the free base, you can perform an in-situ salt formation by carefully adding a stoichiometric amount of a suitable acid (e.g., HCl) to your aqueous suspension.

Q6: Can you explain how cyclodextrins and surfactants can help?

A6:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate the hydrophobic parts of your compound, forming an inclusion complex that has a much higher aqueous solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[17]

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic compounds in their core, effectively solubilizing them in the aqueous medium.[20][21] For a cationic (protonated) form of your compound, an anionic or non-ionic surfactant would be most appropriate. Examples include sodium lauryl sulfate (anionic) or polysorbates like Tween® 80 (non-ionic).[21]

Solubilization Strategies Overview

G cluster_0 Primary Strategies cluster_1 Advanced Strategies pH Adjustment pH Adjustment Salt Formation Salt Formation pH Adjustment->Salt Formation Related Co-solvents Co-solvents Cyclodextrins Cyclodextrins Co-solvents->Cyclodextrins Surfactants Surfactants Co-solvents->Surfactants

Caption: Interplay of different solubilization strategies.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol will help you determine the optimal pH for solubilizing your compound.

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 3 to 8.

  • Sample Preparation: Add an excess amount of 1-(3-Methylpiperazin-1-yl)butan-1-one to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH to visualize the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement Study

This protocol evaluates the effectiveness of different co-solvents.

  • Stock Solution Preparation: Prepare stock solutions of various co-solvents (e.g., Ethanol, PG, PEG 400, DMSO) in your chosen aqueous buffer (at the optimal pH determined in Protocol 1).

  • Co-solvent Screening: Prepare a series of solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Measurement: Add an excess of your compound to each co-solvent solution and follow steps 3-5 from Protocol 1.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.

Data Summary Table: Expected Solubility Improvements
Solubilization MethodAgentTypical Concentration RangeExpected Solubility IncreaseKey Considerations
pH Adjustment Dilute HCl or Citrate BufferpH 3-510 to 1000-foldPotential for compound instability at low pH.
Co-solvents Ethanol, PEG 400, DMSO5-20% (v/v)2 to 100-foldCompatibility with the experimental system (e.g., cell toxicity).[6]
Complexation HP-β-Cyclodextrin1-10% (w/v)10 to 500-foldStoichiometry of complexation can be a limiting factor.[17]
Micellar Solubilization Tween® 800.1-2% (w/v)5 to 200-foldEnsure concentration is above the CMC.

Note: These are generalized estimates. Actual improvements will be compound-specific and must be determined experimentally.

Concluding Remarks

Resolving solubility issues for compounds like 1-(3-Methylpiperazin-1-yl)butan-1-one is a systematic process. It begins with understanding the physicochemical properties of the molecule and employing a logical, stepwise approach to troubleshooting. By starting with pH adjustment and progressing to co-solvents and specialized excipients, researchers can effectively enhance the solubility of this compound to meet the requirements of their scientific investigations. Always validate the final formulation to ensure it does not interfere with your downstream experimental assays.

References

  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Gîdea, M. I., Gafițanu, E., Ivanov, M., & Dodi, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect. [Link]

  • Chen, L., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]

  • Babu, R. J., & Singh, M. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • PubMed. (2007, July 30). Cyclodextrins as pharmaceutical solubilizers. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • American Chemical Society. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. [Link]

  • Pharmaceutical Journal. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • arXiv. (2021, May 26). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • ISSR. (n.d.). Solubility and pH of amines. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • National Institutes of Health. (n.d.). Piperazine. PubChem. [Link]

  • Google Patents. (n.d.).
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

  • ResearchGate. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • Kerui Chemicals. (n.d.). Basic characteristics of amine oxide surfactants. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • International Society for Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Chemsrc. (2025, September 10). 1-(4-methylpiperazin-1-yl)butan-1-one. [Link]

  • NextSDS. (n.d.). 3-methyl-1-(piperazin-1-yl)butan-1-one hydrochloride. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-(3-Methylpiperazin-1-yl)butan-1-one

Welcome to the Technical Support Center for 1-(3-Methylpiperazin-1-yl)butan-1-one . This guide is designed for researchers, analytical chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(3-Methylpiperazin-1-yl)butan-1-one . This guide is designed for researchers, analytical chemists, and drug development professionals. It provides authoritative troubleshooting, mechanistic insights, and validated protocols to prevent the thermal and oxidative degradation of this piperazine amide derivative during experimental workflows and long-term storage.

Mechanistic Troubleshooting (FAQs)

Q1: Why does 1-(3-Methylpiperazin-1-yl)butan-1-one degrade when left at room temperature, and what are the primary degradants? The instability of this compound stems from its bifunctional nature: it contains both a stable N-butyryl amide at the 1-position and a highly reactive secondary amine at the 4-position of the piperazine ring.

  • Thermal Ring-Opening: At elevated temperatures, piperazine derivatives can undergo thermal degradation initiated by the nucleophilic attack of the amine on a protonated species, leading to ring-opened oligomers[1].

  • Oxidative Degradation: Secondary amines are highly susceptible to oxidation. Exposure to ambient oxygen and heat converts the secondary amine into N-oxides, imides, or artifactual N-nitrosamines (especially if trace nitrites are present in excipients or buffers)[2]. Furthermore, prolonged exposure to dry or wet oxygen at elevated temperatures can permanently deactivate the amine functionality[3].

Q2: I am observing a new peak in my HPLC chromatogram after storing the compound in an aqueous buffer for a week. What is happening? You are likely observing amide hydrolysis. While the butyryl amide bond is relatively stable, aqueous environments—especially those deviating from a strictly neutral pH—facilitate nucleophilic attack by water. Elevated temperatures exponentially accelerate this hydrolysis, yielding free 2-methylpiperazine and butyric acid. To prevent this, stock solutions must be kept in anhydrous, aprotic solvents unless immediately required for an assay.

Q3: Does the methyl group at the 3-position offer any steric protection against degradation? While the methyl group provides slight steric hindrance adjacent to the secondary amine, it is insufficient to prevent oxidation or thermal ring-opening. In fact, the asymmetry introduced by the methyl group can complicate the degradation profile, leading to a wider variety of isomeric degradation products compared to unsubstituted piperazine amides.

Degradation Pathways & Visualization

To effectively prevent degradation, you must understand the causal pathways. The diagram below illustrates the three primary vectors of degradation affecting 1-(3-Methylpiperazin-1-yl)butan-1-one.

G A 1-(3-Methylpiperazin-1-yl) butan-1-one B Thermal Stress (>40°C) A->B Heat C Oxidative Stress (O2 / Light) A->C Oxygen D Moisture / pH Stress (Aqueous) A->D H2O / H+ / OH- E Ring-Opened Oligomers B->E Proton-catalyzed cleavage F N-Oxides & Nitrosamines C->F Radical oxidation G Amide Hydrolysis (Free Piperazine) D->G Nucleophilic attack

Mechanistic degradation pathways of 1-(3-Methylpiperazin-1-yl)butan-1-one under environmental stress.

Quantitative Stability Data

The following table summarizes the expected stability of 1-(3-Methylpiperazin-1-yl)butan-1-one under various storage conditions. Use this data to determine the appropriate storage tier for your experimental timeline.

Storage ConditionAtmosphereSolvent StateExpected Shelf Life (>98% Purity)Primary Degradation Mechanism
-80°C (Cryo) ArgonNeat (Solid)> 24 MonthsNegligible
-20°C (Freezer) NitrogenNeat (Solid)12 - 18 MonthsNegligible
4°C (Fridge) AirAnhydrous DMSO2 - 4 WeeksSlow Oxidation (N-oxides)
25°C (Room Temp) AirAqueous Buffer< 48 HoursAmide Hydrolysis & Oxidation
60°C (Accelerated) AirAqueous Buffer< 4 HoursRapid Ring-Opening & Hydrolysis

Experimental Protocols for Preservation

To ensure scientific integrity, your storage protocols must be self-validating systems. The following methodologies are designed to eliminate the causal factors of degradation (heat, oxygen, moisture).

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate a liquid stock that resists oxidative and hydrolytic degradation for short-term experimental use.

  • Solvent Preparation: Use only anhydrous, HPLC-grade aprotic solvents (e.g., DMSO or DMF). Degas the solvent by sparging with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the compound in a glove box or under a localized nitrogen stream. Dissolve the compound in the degassed solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 100 µL) in amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and localized heating.

  • Validation Step: Run a baseline HPLC-UV (220-240 nm) on one aliquot immediately after preparation to establish a "Day 0" purity baseline.

Protocol B: Inert Cryo-Storage Workflow (Long-Term)

Objective: Maximize the shelf-life of the neat (solid) compound.

  • Lyophilization: If the compound has been exposed to ambient humidity, place the open vial in a lyophilizer or vacuum desiccator overnight to remove trace moisture.

  • Inert Gas Purging: Transfer the vial to a Schlenk line or use a gentle stream of Argon to purge the headspace of the vial. Argon is heavier than air and will blanket the compound, whereas Nitrogen may mix more readily with ambient air.

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Secondary Containment: Place the sealed vial inside a secondary desiccator jar containing active indicating silica gel and an oxygen-scavenging packet.

  • Storage: Store the secondary container at -20°C or -80°C.

  • Validation Step: Monitor the indicating silica gel. If it changes color (e.g., blue to pink), the secondary seal has failed, and the primary vials must be re-desiccated and re-purged.

Workflow Step1 1. Desiccate / Lyophilize (Remove Moisture) Step2 2. Aliquot into Amber Glass Vials Step1->Step2 Step3 3. Purge Headspace with Argon Gas Step2->Step3 Step4 4. Seal with PTFE Caps & Parafilm Step3->Step4 Step5 5. Store at -20°C in Secondary Containment Step4->Step5

Step-by-step workflow for the long-term inert cryo-storage of piperazine amides.

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Baertschi, S. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link]

  • Choi, et al. (2021). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 1-(3-Methylpiperazin-1-yl)butan-1-one Chromatography

Welcome to the technical support center for the chromatographic analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the mobile phase for this and structurally similar compounds.

Introduction

1-(3-Methylpiperazin-1-yl)butan-1-one is a basic compound containing a piperazine moiety. The analysis of such compounds by High-Performance Liquid Chromatography (HPLC) often presents challenges, primarily related to poor peak shape (tailing) and inadequate retention on traditional reversed-phase columns. These issues stem from the interaction of the basic amine groups with residual silanols on the silica-based stationary phase and the compound's polarity. This guide provides a structured approach to overcoming these challenges by systematically optimizing the mobile phase.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My peak for 1-(3-Methylpiperazin-1-yl)butan-1-one is tailing significantly on a C18 column. What is the primary cause and how can I fix it?

Answer:

Peak tailing for basic compounds like 1-(3-Methylpiperazin-1-yl)butan-1-one on silica-based reversed-phase columns is most commonly caused by secondary interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[1][2][3] This interaction is a form of ion-exchange that leads to a mixed-mode retention mechanism, causing the peak to tail.

Here’s a systematic approach to mitigate this issue:

1. Mobile Phase pH Adjustment (Low pH):

  • Principle: Operating at a low pH (typically between 2 and 4) protonates the residual silanol groups on the silica surface, neutralizing them and minimizing the ionic interaction with the positively charged basic analyte.[4][5] It is recommended to work at a pH that is at least one to two pH units away from the analyte's pKa to ensure a consistent ionization state.[5][6]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

    • Add a suitable acidic modifier to adjust the pH to approximately 2.5-3.0. Common choices include:

      • 0.1% (v/v) Trifluoroacetic Acid (TFA)

      • 0.1% (v/v) Formic Acid

      • A 10-20 mM phosphate buffer adjusted to pH 2.5.[4]

    • Measure and confirm the pH of the aqueous component before mixing with the organic modifier.[5]

    • Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

    • Equilibrate the column with the new mobile phase until a stable baseline is achieved.

2. Use of a Competing Base:

  • Principle: Adding a small concentration of another basic compound (a "competing base" or "silanol suppressor") to the mobile phase can help to saturate the active silanol sites.[4] This competing base, such as triethylamine (TEA), will preferentially interact with the silanols, reducing their availability to interact with your analyte.[4]

  • Caution: This approach can sometimes lead to shorter column lifetimes due to the hydrolysis of the stationary phase.[4]

3. Column Selection:

  • Principle: Modern HPLC columns are designed to minimize silanol interactions. Consider switching to a column with:

    • High-purity silica: These columns have a lower metal content, which reduces the acidity of silanol groups.[2]

    • End-capping: These columns have been treated to chemically bond a small silane to the majority of the residual silanol groups, effectively shielding them.[3]

    • Polar-embedded phases: These stationary phases have a polar functional group embedded in the alkyl chain, which also helps to shield the residual silanols.[3]

Question 2: I have poor retention of 1-(3-Methylpiperazin-1-yl)butan-1-one on my C18 column, even with a high percentage of aqueous mobile phase. What are my options?

Answer:

Poor retention of polar basic compounds is a common issue in reversed-phase chromatography.[7] When the compound is highly polar, it has a stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to early elution.

Here are several strategies to increase retention:

1. Mobile Phase pH Adjustment (High pH):

  • Principle: By increasing the mobile phase pH to a level above the pKa of your basic analyte (typically pH > 9), the compound will be in its neutral, deprotonated form.[8][9] This increases its hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus, increased retention.[8][9]

  • Requirement: This approach necessitates the use of a pH-stable column, as traditional silica-based columns can degrade at high pH.[8][10] Hybrid-silica or polymer-based columns are suitable for high-pH applications.[5][8]

  • Protocol:

    • Select a high-pH stable column (e.g., a hybrid C18).

    • Prepare the aqueous portion of your mobile phase using a buffer suitable for the high pH range, such as ammonium bicarbonate or ammonium formate, adjusted to pH 9-10.

    • Mix with the organic modifier and equilibrate the system.

2. Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Principle: HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase.[7][11][12][13] In HILIC, a polar stationary phase (such as bare silica, or phases bonded with diol, amide, or zwitterionic ligands) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[13] The analyte partitions into a water-enriched layer on the surface of the stationary phase.[12]

  • Starting Conditions for HILIC:

    • Column: HILIC column (e.g., silica, amide, or zwitterionic).

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of B (e.g., 95%) and decrease the concentration of B over the run.

3. Mixed-Mode Chromatography (MMC):

  • Principle: Mixed-mode chromatography utilizes stationary phases that have both hydrophobic (like C18) and ion-exchange functionalities.[14][15][16] This allows for multiple retention mechanisms, which can be advantageous for separating complex mixtures or for retaining compounds that are not well-retained by a single mechanism.[15] For a basic compound, a mixed-mode column with reversed-phase and cation-exchange properties would be suitable.

  • Benefit: MMC can provide unique selectivity and improved retention for charged and polar molecules.[15]

Question 3: I am developing a method for a mixture of compounds including 1-(3-Methylpiperazin-1-yl)butan-1-one, and I'm struggling to get good resolution between all the peaks. How can I improve selectivity?

Answer:

Achieving adequate selectivity, or the differential retention of analytes, is crucial for good resolution. Here's how you can manipulate the mobile phase to improve selectivity:

1. Change the Organic Modifier:

  • Principle: Different organic solvents (acetonitrile, methanol, tetrahydrofuran) have different properties and can interact with analytes in distinct ways.[17][18] Switching the organic modifier can alter the elution order and improve the separation of co-eluting peaks.

    • Acetonitrile is aprotic and has dipole-dipole interactions.

    • Methanol is a protic solvent and can act as a hydrogen bond donor and acceptor.[19]

    • Tetrahydrofuran is a strong solvent and can also participate in hydrogen bonding.

  • Approach: If you are using acetonitrile, try replacing it with methanol, or use a ternary mixture of water, acetonitrile, and methanol.

2. Fine-tune the Mobile Phase pH:

  • Principle: As discussed, pH affects the ionization state of the analyte and the stationary phase. Small changes in pH, especially near the pKa of an analyte, can cause significant changes in retention and selectivity.[6]

  • Strategy: Systematically evaluate the chromatography at different pH values (e.g., pH 3, 5, 7, 9 - ensuring column compatibility) to find the optimal pH for the separation of all compounds in your mixture.

3. Gradient Optimization:

  • Principle: For complex mixtures with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, is often necessary.[19]

  • Protocol:

    • Start with a broad "scouting" gradient (e.g., 5% to 95% organic modifier over 20 minutes) to determine the elution range of your analytes.

    • Based on the scouting run, create a more tailored gradient with shallower segments in the regions where peaks are closely eluting to improve their separation.

4. Use of Ion-Pairing Reagents:

  • Principle: For basic compounds, an anionic ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA, or sodium dodecyl sulfate - SDS) can be added to the mobile phase. The ion-pairing reagent forms a neutral complex with the protonated basic analyte, increasing its hydrophobicity and retention on a reversed-phase column.[9]

  • Consideration: Ion-pairing reagents are often not volatile and can be difficult to remove from the column and the HPLC system, making them less ideal for LC-MS applications.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for mobile phase composition in reversed-phase HPLC for 1-(3-Methylpiperazin-1-yl)butan-1-one?

    • A1: A good starting point would be a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[17] Begin with a gradient of 5-95% B over 15-20 minutes to get an idea of the compound's retention behavior.

  • Q2: Can I use a buffer in my mobile phase? If so, which one and at what concentration?

    • A2: Yes, buffers are highly recommended to maintain a stable pH and ensure reproducible retention times.[3][20] For low pH work, a 10-25 mM phosphate or formate buffer is common. For high pH, ammonium formate or ammonium carbonate buffers are suitable. The buffer concentration should be sufficient to control the pH without causing precipitation when mixed with the organic solvent.[20]

  • Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis of basic compounds?

    • A3: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase and often provides sharper peaks due to its lower viscosity. Methanol can offer different selectivity due to its hydrogen bonding capabilities.[17][19] It is often worthwhile to screen both solvents during method development.

  • Q4: My compound is very polar and still doesn't retain well in HILIC mode. What can I do?

    • A4: If you are still facing retention issues in HILIC, you can try:

      • Increasing the organic content: In HILIC, higher organic content leads to stronger retention.

      • Decreasing the buffer concentration: This can sometimes enhance retention.

      • Changing the stationary phase: Different HILIC stationary phases (bare silica, amide, zwitterionic) offer different selectivities and retention mechanisms.[12][21]

Visualizations and Data

Experimental Workflow for Mobile Phase Optimization

Workflow cluster_start Initial Analysis cluster_troubleshooting Troubleshooting cluster_solutions_tailing Solutions for Tailing cluster_solutions_retention Solutions for Retention cluster_end Final Method Start Analyze with Standard C18 Method (e.g., A: 0.1% FA in H2O, B: 0.1% FA in ACN) Problem Identify Problem: - Peak Tailing? - Poor Retention? Start->Problem Tailing Peak Tailing Problem->Tailing Yes Retention Poor Retention Problem->Retention Yes Low_pH Optimize Low pH (pH 2.5-3.5) Tailing->Low_pH New_Column Switch to Modern Column (End-capped, High Purity) Tailing->New_Column High_pH High pH Method (pH 9-10, pH-stable column) Retention->High_pH HILIC HILIC Method Retention->HILIC MMC Mixed-Mode Chromatography Retention->MMC Optimized Optimized Method (Good Peak Shape & Retention) Low_pH->Optimized New_Column->Optimized High_pH->Optimized HILIC->Optimized MMC->Optimized MobilePhaseLogic cluster_RP Reversed-Phase (RP) cluster_HILIC HILIC Analyte {Analyte Properties|Polar & Basic} RP_Low_pH Low pH (2-4) + Protonates Silanols - Reduces Tailing Modifier: Formic Acid, TFA Column: Standard C18 (End-capped) Analyte->RP_Low_pH Initial Approach RP_High_pH High pH (9-10) + Neutralizes Analyte + Increases Retention Modifier: Ammonium Bicarbonate Column: pH-Stable Hybrid Analyte->RP_High_pH If Poor Retention in RP HILIC_Method HILIC + Excellent for Polar Analytes - Different Selectivity vs. RP Mobile Phase: High % Acetonitrile Stationary Phase: Silica, Amide, Diol Analyte->HILIC_Method If Very Polar

Caption: Logic diagram illustrating the selection of chromatographic mode and mobile phase pH based on the analyte's properties.

Summary of Mobile Phase Strategies
StrategyPrincipleWhen to UseColumn TypeTypical Modifiers
Low pH Reversed-Phase Suppress silanol ionization to reduce peak tailing. [4][5]First approach for basic compounds to address peak tailing.Standard End-capped C180.1% Formic Acid, 0.1% TFA, Phosphate Buffer (pH 2.5-3.5)
High pH Reversed-Phase Neutralize the basic analyte to increase hydrophobicity and retention. [8][9]When retention is poor at low or mid pH.Hybrid or Polymer-based, pH-stableAmmonium Bicarbonate, Ammonium Formate (pH 9-10.5)
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. [12]For very polar compounds that are unretained in reversed-phase.Silica, Amide, Diol, ZwitterionicAcetonitrile (>80%) with aqueous buffer (e.g., Ammonium Formate)
Mixed-Mode Utilizes both hydrophobic and ion-exchange interactions for unique selectivity and retention. [14][15][16]For complex separations or when single-mode retention is inadequate.Mixed-mode (e.g., RP/Cation-Exchange)Depends on the specific phase; often requires careful buffer selection.

References

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • T[4]roubleshooting HPLC- Tailing Peaks - Restek Resource Hub. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. [Link]

    • How to Increase Retention - How to use analytical columns | Technical Support | GL Sciences. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]

  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one - NextSDS. [Link]

  • 3-methyl-1-(piperazin-1-yl)butan-1-one-884497-54-5 - Thoreauchem. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. [Link]

  • 1-(4-methylpiperazin-1-yl)butan-1-one | CAS#:10001-51-1 | Chemsrc. [Link]

  • Selected Chromatographic Methods for Determining the Biological Activity of Substances. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • CN103808845B - The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals - Google P
  • Chromatographic Techniques in Pharmaceutical Analysis - Encyclopedia.pub. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 1-(3-Methylpiperazin-1-yl)butan-1-one Extraction

As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of monoacylated piperazines. The synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one (typically via the reaction of 2-methylpipe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of monoacylated piperazines. The synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one (typically via the reaction of 2-methylpiperazine with butyryl chloride or butyric acid) is notoriously prone to poor purity profiles.

Because the starting material is a diamine, the reaction inherently produces a mixture of the target monoamide, unreacted diamine, diacylated byproducts, and regioisomers. This guide deconstructs the physicochemical causality behind these impurities and provides self-validating protocols to achieve >98% purity during extraction.

Diagnostic Extraction Workflow

ExtractionWorkflow A Crude Reaction Mixture (Monoamide, Diamine, Diamide) B Acidic Extraction (pH 2) Organic Phase: Discard (Diamide) A->B Add 1M HCl C Aqueous Phase (pH 2) Contains: Monoamide-H+, Diamine-H+ B->C Phase Separation D Basification (pH 12) & Organic Extraction C->D Add NaOH + Solvent E 10% CuSO4 Wash Aqueous: Discard (Cu-Diamine) D->E Wash Organic Layer F Pure Organic Phase 1-(3-Methylpiperazin-1-yl)butan-1-one E->F Phase Separation

Workflow for isolating 1-(3-methylpiperazin-1-yl)butan-1-one using pH and chelation gradients.

Troubleshooting FAQs

Q1: My GC-MS shows a massive peak for the diacylated byproduct (1,4-dibutyryl-2-methylpiperazine). How do I remove it without column chromatography? A1: The diacylated byproduct lacks a basic amine center, rendering it a neutral molecule. In contrast, your target molecule, 1-(3-methylpiperazin-1-yl)butan-1-one, contains a free secondary amine at the N4 position (pKa ~9.2).

  • Causality & Solution: Exploit this pKa differential using a reverse acid-base extraction[1]. By adjusting the aqueous phase to pH 2.0 using 1M HCl, the secondary amine of the target product becomes protonated (forming a water-soluble ammonium salt) and partitions entirely into the aqueous layer. The neutral diacylated impurity remains trapped in the organic phase and can be discarded. Subsequent basification of the aqueous layer to pH >11.5 allows the recovery of the pure free base.

Q2: I am seeing carryover of unreacted 2-methylpiperazine in my final product. Standard water washes aren't removing it entirely. What is the most effective chemical wash? A2: While 2-methylpiperazine is highly water-soluble, its partition coefficient still allows trace carryover into polar organic solvents (like EtOAc or DCM) during basic workup.

  • Causality & Solution: Implement a 10% Copper(II) Sulfate (CuSO4) wash. Unreacted 2-methylpiperazine acts as a potent bidentate ligand, readily chelating with Cu(II) ions to form a highly water-soluble coordination complex[2]. The monoacylated target molecule, having only one free amine, is a poor chelator and remains in the organic phase.

Q3: My NMR indicates the presence of the regioisomer, 1-(2-methylpiperazin-1-yl)butan-1-one. Can I separate this via extraction? A3: No. Liquid-liquid extraction is highly ineffective for separating these regioisomers because their pKa values and polarities are nearly identical.

  • Causality & Solution: The issue must be addressed upstream during the synthesis. Standard acylation with butyryl chloride yields modest regioselectivity (often 2:1 to 3:1), favoring the less hindered nitrogen[3]. To prevent regioisomer formation, replace the acid chloride with butyric acid activated by N,N'-carbonyldiimidazole (CDI). CDI-mediated acylation is highly sensitive to steric hindrance and selectively acylates the less hindered nitrogen (yielding the desired 3-methylpiperazin-1-yl product) with near-perfect regioselectivity[4].

Q4: I'm losing product yield during the final organic extraction from the basic aqueous layer. How can I optimize recovery? A4: Monoacylated piperazines retain significant amphiphilic character. The butyryl chain is lipophilic, but the secondary amine and amide carbonyl interact strongly with water via hydrogen bonding.

  • Causality & Solution: Salting out is required. Saturate the basic aqueous layer with NaCl before back-extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product (the "salting-out" effect) and driving it into the organic phase.

Standardized Step-by-Step Methodology

Protocol: Optimized Acid-Base & Chelation Extraction Workflow Note: This protocol assumes your crude reaction mixture is dissolved in a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Initial Acidic Partitioning (Removes Neutral Impurities):

    • Transfer the crude organic mixture to a separatory funnel.

    • Add an equal volume of 1M HCl (aq). Shake vigorously and vent.

    • Self-Validation: Check the pH of the aqueous layer; it must be ≤ 2. If not, add more HCl.

    • Separate the layers. The target monoamide and unreacted diamine are now in the aqueous layer . Discard the organic layer (which contains the neutral diacylated impurity).

  • Basification and Back-Extraction:

    • Cool the aqueous layer in an ice bath to prevent exothermic degradation.

    • Slowly add 2M NaOH (aq) until the pH reaches ≥ 11.5.

    • Self-Validation: The solution will become cloudy as the free base of the piperazine amide precipitates/oils out of the aqueous phase.

    • Saturate the aqueous layer by adding solid NaCl until no more dissolves.

    • Extract the basic aqueous layer three times with fresh DCM or EtOAc. Combine the organic extracts.

  • Copper(II) Sulfate Wash (Removes Unreacted Diamine):

    • Wash the combined organic extracts with 1/3 volume of 10% aqueous CuSO4.

    • Self-Validation: The aqueous layer will turn a distinct, deep blue if unreacted diamine is present and successfully chelated[2].

    • Repeat the CuSO4 wash until the aqueous layer remains pale blue (the natural color of the CuSO4 solution), indicating the complete removal of the diamine.

  • Final Polish and Isolation:

    • Wash the organic layer once with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the highly pure 1-(3-methylpiperazin-1-yl)butan-1-one.

Quantitative Partitioning Data

The table below summarizes the physicochemical states of the reaction components at key extraction stages, dictating their phase behavior.

ComponentApprox. pKaState at pH 2State at pH 12Chelation with Cu(II)Target Phase (pH 2)Target Phase (pH 12)
1-(3-Methylpiperazin-1-yl)butan-1-one (Target)9.2Protonated (Cationic)Free Base (Neutral)Weak/NoneAqueousOrganic
1,4-Dibutyryl-2-methylpiperazine (Diacylated)N/A (Neutral)NeutralNeutralNoneOrganicOrganic
2-Methylpiperazine (Unreacted Diamine)5.6, 9.8Di-protonatedFree Base (Neutral)Strong (Bidentate)AqueousOrganic (Removed via Cu wash)
1-(2-Methylpiperazin-1-yl)butan-1-one (Regioisomer)9.0Protonated (Cationic)Free Base (Neutral)Weak/NoneAqueousOrganic

Sources

Optimization

Minimizing byproducts during the synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one

Welcome to the technical support center for the synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during this specific acylation reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one typically involves the nucleophilic acyl substitution reaction between 3-methylpiperazine and an activated butyryl group, commonly butanoyl chloride. While seemingly straightforward, this reaction presents two primary challenges that can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.

  • Selectivity: 3-methylpiperazine is a diamine, and both nitrogen atoms can react with butanoyl chloride. This can lead to the formation of the undesired 1,4-dibutanoyl-2-methylpiperazine byproduct.

  • Regioselectivity: As an unsymmetrical diamine, the two nitrogen atoms in 3-methylpiperazine are not equivalent. The nitrogen at position 1 is adjacent to the methyl group, while the nitrogen at position 4 is not. This difference in their chemical environments leads to the potential formation of two different mono-acylated products: the desired 1-(3-methylpiperazin-1-yl)butan-1-one and its regioisomeric byproduct, 1-(2-methylpiperazin-1-yl)butan-1-one.

This guide will address these challenges directly, providing both the theoretical basis for understanding byproduct formation and practical steps for mitigating these issues in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Question 1: My reaction yield is low, and I'm observing a significant amount of a higher molecular weight byproduct in my analysis (GC-MS/LC-MS). What is likely happening?

Answer:

This is a classic issue of over-acylation, leading to the formation of the 1,4-dibutanoyl-2-methylpiperazine byproduct. Since 3-methylpiperazine has two reactive secondary amine groups, both can be acylated if the reaction conditions are not carefully controlled.

Root Causes and Corrective Actions:

Potential Cause Scientific Rationale Recommended Action
Incorrect Stoichiometry If the molar ratio of butanoyl chloride to 3-methylpiperazine is too high (e.g., 1:1 or greater), there is a higher probability that a second molecule of butanoyl chloride will react with the initially formed mono-acylated product.Use a significant excess of 3-methylpiperazine relative to the butanoyl chloride. A molar ratio of 3 to 5 equivalents of the piperazine is recommended to statistically favor the mono-acylation.
Rapid Addition of Acylating Agent Adding the butanoyl chloride too quickly creates localized areas of high concentration, increasing the likelihood of the di-acylation reaction.Add the butanoyl chloride solution dropwise and slowly to the stirred solution of 3-methylpiperazine. This maintains a low concentration of the acylating agent throughout the reaction, minimizing the chance of a second acylation.
Elevated Reaction Temperature Higher temperatures can increase the rate of the second acylation reaction, leading to more of the di-substituted byproduct.Maintain a low reaction temperature, especially during the addition of the butanoyl chloride. Cooling the reaction mixture in an ice bath (0-5 °C) is a standard practice for this type of exothermic acylation.

Experimental Protocol for Minimizing Di-acylation:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylpiperazine (3.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0-5 °C.

  • Dissolve butanoyl chloride (1.0 eq.) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the butanoyl chloride solution dropwise to the stirred 3-methylpiperazine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, proceed with an appropriate aqueous workup to quench the reaction and remove excess starting material and salts.

Question 2: My analysis (HPLC, GC-MS, or NMR) shows two major products with the same mass, but I'm unsure which is my desired compound. How do I identify the correct regioisomer and how can I favor its formation?

Answer:

The presence of two products with the same mass indicates the formation of regioisomers: the desired 1-(3-methylpiperazin-1-yl)butan-1-one (acylation at the N4 position) and the undesired 1-(2-methylpiperazin-1-yl)butan-1-one (acylation at the N1 position). The formation of these isomers is governed by the relative nucleophilicity of the two nitrogen atoms in 3-methylpiperazine.

Understanding Regioselectivity:

The two nitrogen atoms in 3-methylpiperazine have different pKa values, which reflect their basicity and, consequently, their nucleophilicity. The pKa values for 2-methylpiperazine (a close analog) are approximately 9.60 and 5.62.[1][2] The higher pKa value corresponds to the more basic nitrogen, which is the one further away from the electron-donating but sterically hindering methyl group (N4). The lower pKa corresponds to the less basic, more sterically hindered nitrogen adjacent to the methyl group (N1).

Therefore, the acylation reaction is expected to preferentially occur at the more nucleophilic and less sterically hindered N4 position, making 1-(3-methylpiperazin-1-yl)butan-1-one the major product. However, reaction conditions can influence the ratio of these isomers.

Strategies to Improve Regioselectivity:

Parameter Scientific Rationale Recommended Action
Steric Hindrance The methyl group at the C3 position sterically hinders the adjacent N1 nitrogen, making it less accessible to the bulky butanoyl chloride. This effect is generally the dominant factor in determining regioselectivity.[3]Lowering the reaction temperature can enhance the kinetic control of the reaction, further favoring the attack at the less sterically hindered N4 position.
Solvent Choice The choice of solvent can influence the conformation of the piperazine ring and the solvation of the reactants, which can have a subtle effect on regioselectivity.Aprotic solvents like dichloromethane or THF are generally preferred. It is advisable to maintain consistent solvent conditions for reproducibility.

Analytical Identification of Regioisomers:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons on and near the piperazine ring will be different for each isomer due to the different electronic environments. Detailed 2D NMR techniques like HSQC and HMBC can definitively establish the connectivity and confirm which nitrogen has been acylated.[4][5]

  • Chromatography: The two regioisomers will likely have different retention times on HPLC and GC columns due to differences in their polarity and boiling points. Developing a good separation method is crucial for both analysis and purification.

Question 3: I have a significant amount of butanoic acid in my crude product mixture. What is the cause and how can I prevent it?

Answer:

The presence of butanoic acid is due to the hydrolysis of butanoyl chloride . Butanoyl chloride is highly reactive and will readily react with any water present in the reaction mixture.[6][7][8]

Root Causes and Corrective Actions:

Potential Cause Scientific Rationale Recommended Action
Wet Solvents or Glassware Trace amounts of water in the solvent or on the surface of the glassware will hydrolyze the butanoyl chloride, reducing the amount available to react with the piperazine and forming butanoic acid as a byproduct.Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents for the reaction. If necessary, solvents can be dried over molecular sieves.
Atmospheric Moisture Butanoyl chloride can react with moisture from the air, especially on a humid day.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

The following diagram illustrates the competing reaction pathways:

G R1 3-Methylpiperazine B2 1-(2-Methylpiperazin-1-yl)butan-1-one (N1-acylation Regioisomer) R1->B2 + Butanoyl Chloride (Minor Pathway) P1 1-(3-Methylpiperazin-1-yl)butan-1-one (Desired Product - N4-acylation) R1->P1 + Butanoyl Chloride (Major Pathway) R2 Butanoyl Chloride B3 Butanoic Acid (Hydrolysis) R2->B3 + H2O B1 1,4-Dibutanoyl-2-methylpiperazine (Di-acylation) B2->B1 + Butanoyl Chloride P1->B1 + Butanoyl Chloride

Competing reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for maximizing the yield of the desired mono-acylated product?

A: The stoichiometry of the reactants is the most critical parameter. Using a significant excess of 3-methylpiperazine (3-5 equivalents) is the most effective way to minimize the formation of the di-acylated byproduct.

Q2: Should I use a base in this reaction?

A: The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl). This HCl will react with the basic nitrogen atoms of the 3-methylpiperazine to form a hydrochloride salt, which is unreactive. To neutralize the HCl and ensure that the piperazine remains available for reaction, you can either use an excess of 3-methylpiperazine (which will also act as the base) or add a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If using an external base, add at least one equivalent per equivalent of butanoyl chloride.

Q3: How can I purify the final product from the byproducts and starting materials?

A: A combination of techniques is usually necessary:

  • Aqueous Workup: An initial acid-base extraction can remove the acidic butanoic acid byproduct and any unreacted basic 3-methylpiperazine.

  • Column Chromatography: This is often the most effective method for separating the desired product from the regioisomeric and di-acylated byproducts, as they will have different polarities. A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is a common choice.

Q4: Can I use a protecting group strategy to avoid di-acylation and control regioselectivity?

A: Yes, a protecting group strategy is a viable but more lengthy approach. You could, for example, protect one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc). However, for an unsymmetrical piperazine like 3-methylpiperazine, the protection step itself may yield a mixture of regioisomers. A more advanced strategy would be required to selectively protect one nitrogen over the other, adding complexity to the overall synthesis. For many applications, controlling the reaction conditions as described above is a more practical approach.

References

  • 2-Methylpiperazine - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]

  • Etemad, S., Henni, A., & Tontiwachwuthikul, P. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Solved 10.55 Write an equation for a. hydrolysis of butanoyl | Chegg.com. (2020, November 18). Chegg. Retrieved from [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2012). ResearchGate. Retrieved from [Link]

  • [FREE] Write an equation for each of the following chemical reactions: A. Hydrolysis of butanoyl chloride B. - brainly.com. (2023, September 7). Brainly. Retrieved from [Link]

  • [Chemistry] Write an equation for a. hydrolysis of butanoyl chloride c. 2-methylpropanoyl chloride. - YouTube. (2025, June 22). YouTube. Retrieved from [Link]

  • Acyl Chlorides: Reactions and Mechanisms | PDF | Ester | Acid. (n.d.). Scribd. Retrieved from [Link]

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkle. Retrieved from [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved from [Link]

  • Method for producing optically active 2-methylpiperazine. (n.d.). Google Patents.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). PMC. Retrieved from [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu. Retrieved from [Link]

  • Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. (2023, July 17). ResearchGate. Retrieved from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • Separation of n-methyl piperazine from mixtures thereof with piperazine. (n.d.). Google Patents.
  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). UFDC Image Array 2 - University of Florida. Retrieved from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020, October 7). PubMed. Retrieved from [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). MDPI. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). PMC. Retrieved from [Link]

  • Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 1-(3-Methylpiperazin-1-yl)butan-1-one Plasma Assays

Welcome to the bioanalytical troubleshooting center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with quantifying 1-(3-Methylpipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical troubleshooting center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with quantifying 1-(3-Methylpiperazin-1-yl)butan-1-one in plasma using LC-MS/MS. This guide bypasses generic advice to focus purely on the chemical causality of your signal loss and the self-validating protocols required to fix it.

Core Diagnostics: Understanding the Mechanism of Signal Loss

FAQ 1: Why does 1-(3-Methylpiperazin-1-yl)butan-1-one suffer from severe signal loss in plasma samples?

Answer: The signal loss is primarily caused by ion suppression originating from endogenous plasma phospholipids.

1-(3-Methylpiperazin-1-yl)butan-1-one contains a basic piperazine ring (pKa ~9.0), meaning it is readily protonated and analyzed in positive Electrospray Ionization (ESI+) mode. However, biological matrices like plasma are rich in glycerophosphocholines and lysophosphatidylcholines. During the ESI process, these highly surface-active phospholipids compete with your piperazine analyte for space and charge on the surface of the electrospray droplets (1)[1]. Because phospholipids possess a fixed positive charge (choline headgroup) and high hydrophobicity, they monopolize the droplet surface, preventing the target analyte from efficiently entering the gas phase (2)[2].

G A Plasma Extract (Analyte + Phospholipids) B ESI Capillary (High Voltage) A->B C Taylor Cone & Droplet Formation B->C D Droplet Surface Competition C->D Desolvation E Analyte Ionization Suppressed D->E Lipids monopolize charge

Mechanism of ESI ion suppression caused by phospholipid droplet surface competition.

FAQ 2: How can I definitively prove that phospholipids are causing my matrix effects?

Answer: You must perform a Post-Column Infusion (PCI) experiment. This self-validating system maps the exact elution windows where matrix components suppress your analyte's signal, allowing you to correlate suppression zones with phospholipid elution times (typically monitored via an m/z 184 precursor ion scan) (3)[3].

Step-by-Step PCI Diagnostic Protocol:

  • Setup: Connect a syringe pump to a T-zero mixing tee placed between the analytical column output and the mass spectrometer source inlet.

  • Infusion: Continuously infuse a pure standard solution of 1-(3-Methylpiperazin-1-yl)butan-1-one (e.g., 100 ng/mL at 10 µL/min) into the MS to establish a high, steady baseline.

  • Injection: Inject a blank plasma extract (prepared via your current method) onto the HPLC column and run your standard gradient.

  • Monitoring: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte.

  • Analysis: A steady baseline indicates no matrix effect. Sharp drops in the baseline (negative peaks) indicate zones of severe ion suppression. If your analyte's retention time falls into these "valleys," you have a confirmed matrix effect.

G A Syringe Pump: Infuse Pure Analyte C T-Zero Mixing Tee A->C B HPLC Pump: Inject Blank Plasma B->C D Mass Spectrometer (MRM Monitoring) C->D E Analyze Baseline Drops (Identify Suppression Zones) D->E

Post-column infusion diagnostic workflow for mapping matrix suppression zones.

Advanced Corrective Workflows

FAQ 3: Standard Protein Precipitation (PPT) isn't working. What is the most effective sample preparation strategy?

Answer: Standard PPT using acetonitrile or methanol effectively crashes proteins but leaves nearly 100% of phospholipids in the supernatant (1)[1]. To overcome this, you must upgrade to Phospholipid Removal (PLR) plates (e.g., Agilent Captiva EMR-Lipid, Waters Ostro, or Supelco HybridSPE) (3)[3]. These plates use a combination of size exclusion and specific Lewis acid-base interactions to selectively trap phospholipids while allowing the piperazine derivative to pass through.

Step-by-Step PLR Protocol:

  • Aliquot: Transfer 100 µL of plasma into the well of a PLR 96-well plate.

  • Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. (Causality note: The acidic crash solvent disrupts analyte-protein binding, ensuring high recovery of the basic piperazine).

  • Mixing: Aspirate and dispense 3-5 times using a multichannel pipette to ensure complete protein precipitation.

  • Elution: Apply a vacuum (10-15 in Hg) or positive pressure for 3-5 minutes. The sorbent will trap the precipitated proteins and selectively bind the phospholipids.

  • Analysis: The resulting eluate is clean, phospholipid-free, and directly injectable.

G A High Matrix Effect Detected? B Current Prep: PPT? A->B Yes C Switch to PLR Plates (e.g., HybridSPE/Ostro) B->C Yes D Current Prep: SPE/LLE? B->D No E Optimize Wash Steps / Use Mixed-Mode Cation Exchange D->E Yes

Decision tree for optimizing sample preparation to eliminate matrix effects.

FAQ 4: Can I resolve the matrix effect chromatographically without changing my sample prep?

Answer: Sometimes, but it requires shifting the analyte's retention time away from the phospholipid elution zone. Phospholipids typically elute late in reversed-phase chromatography due to their long aliphatic chains (4)[4].

  • Action: Adjust your mobile phase gradient. If 1-(3-Methylpiperazin-1-yl)butan-1-one co-elutes with early lysophospholipids, decrease the initial organic concentration to increase analyte retention.

  • Alternative: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. These stationary phases offer alternative selectivity (pi-pi interactions) for the piperazine ring, often shifting its elution away from the purely hydrophobic retention mechanism of phospholipids on standard C18 columns.

Quantitative Data & Benchmarks

To evaluate the success of your troubleshooting, compare your results against these standard benchmarks for basic analytes in plasma.

Table 1: Comparison of Sample Preparation Techniques for Piperazine Derivatives

Sample Prep MethodAnalyte Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Cost/Time Efficiency
Standard PPT (Acetonitrile)85 - 95%0.40 - 0.60 (Severe Suppression)< 5%Low Cost / Fast
Liquid-Liquid Extraction (LLE)60 - 80%0.85 - 0.95~ 80%Low Cost / Slow
Solid Phase Extraction (MCX)85 - 90%0.90 - 1.05~ 90%High Cost / Moderate
PLR Plates (e.g., EMR-Lipid)90 - 98%0.95 - 1.02 (Ideal)> 99%High Cost / Fast

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates suppression; MF > 1 indicates enhancement.

Internal Standardization

FAQ 5: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory for this assay?

Answer: Even with rigorous phospholipid depletion, minor matrix variations between individual patient plasma samples can occur. A SIL-IS (e.g., deuterated 1-(3-Methylpiperazin-1-yl)butan-1-one-d3) is chemically identical to your target analyte but has a different mass. It co-elutes exactly with the target analyte and experiences the exact same ionization environment (5)[5]. By quantifying the ratio of the Analyte peak area to the SIL-IS peak area, any residual ion suppression is mathematically canceled out, ensuring absolute quantitative trustworthiness (6)[6].

References

  • Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup. Agilent Technologies.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate.
  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions.
  • Stability of Piperazin-2-one-d6 in different biological m
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.

Sources

Optimization

Technical Support Center: Optimizing GC-MS Analysis for 1-(3-Methylpiperazin-1-yl)butan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals resolve severe baseline noise and pea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals resolve severe baseline noise and peak tailing issues when analyzing piperazine derivatives.

This guide moves beyond basic troubleshooting by addressing the mechanistic causality behind baseline disturbances, providing self-validating protocols, and ensuring your GC-MS workflows yield high signal-to-noise (S/N) ratios.

Analyte Profiling: The Mechanistic Root Cause

1-(3-Methylpiperazin-1-yl)butan-1-one is an amide-containing piperazine derivative. While the N1 position is acylated, the N4 position remains a secondary amine .

The Causality of Noise: Secondary amines are highly polar and basic. During vaporization in the GC inlet, this functional group acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with exposed, active silanol (-SiOH) groups on the glass liner and the column's stationary phase. Instead of traveling cleanly through the column as a sharp Gaussian band, the analyte continuously adsorbs and desorbs. This chromatographic smearing is often misinterpreted by software and analysts as continuous baseline noise or a broad "hump"[1].

Diagnostic FAQs: Isolating the Source of Baseline Noise

Q: My baseline noise is extremely high, but it only appears after injecting the piperazine sample. Why? A: If the noise is injection-dependent, the root cause is analyte adsorption, not system contamination. The secondary amine in the piperazine ring interacts with active sites, causing the molecule to smear across the chromatogram, which mimics chemical noise[1]. Derivatization is strictly required to cap this active amine and restore a flat baseline[1].

Q: How can I definitively tell if the baseline noise is from the GC column or a carrier gas leak? A: You must analyze the mass spectrum of the background noise itself. If you observe high abundances of m/z 73, 207, and 281, you are detecting cyclic siloxanes resulting from normal column bleed[2]. However, if you simultaneously observe m/z 18 (water), 28 (nitrogen), and 32 (oxygen), your carrier gas is contaminated or there is an atmospheric leak. Oxygen rapidly accelerates the degradation of the stationary phase at high temperatures, exponentially increasing baseline noise[3].

Q: I replaced the column, cleaned the ion source, and baked out the system, but the baseline noise remains high. What did I miss? A: Check the MS transfer line for graphite ferrule particles. Overtightening column nuts can shear off microscopic graphite flakes[4]. Graphite is a highly porous, powerful absorbent. It traps volatile matrix components and slowly outgasses them under the high vacuum of the mass spectrometer[4]. Because this outgassing is continuous, it elevates the entire baseline.

Quantitative Diagnostic Data

To effectively troubleshoot, compare your background mass spectra against the quantitative thresholds in the table below.

Diagnostic m/z IonsRelative Abundance ThresholdRoot CauseMechanistic Impact on S/N Ratio
73, 207, 281 > 10% of base peakColumn Bleed Continuous siloxane background reduces S/N by raising the noise floor. Requires a low-bleed phase[2].
18, 28, 32 m/z 28:32 ratio ≈ 4:1Air/Water Leak Oxygen degrades the stationary phase at high temps, causing irreversible noise spikes[3].
73, 149, 207 > 5% of base peakSeptum Bleed Phthalates and siloxanes from degraded septa accumulate in the liner, creating baseline humps[5].
Analyte specific (e.g., 56, 99)Broad, unresolved signalAnalyte Adsorption Secondary amine hydrogen bonding causes severe peak tailing, mimicking continuous noise[1].

Troubleshooting Workflows & Methodologies

Diagnostic Logic Flow

Use the following self-validating logic tree to isolate the exact source of your baseline noise before dismantling your instrument.

G Start Observe Elevated Baseline Noise CheckIons Analyze Background Mass Spectra Start->CheckIons Siloxanes m/z 73, 207, 281 (Column Bleed) CheckIons->Siloxanes AirWater m/z 18, 28, 32 (Air/Water Leak) CheckIons->AirWater Analyte Analyte Fragments (Active Site Adsorption) CheckIons->Analyte Action1 Install Low-Bleed Column & Condition Siloxanes->Action1 Action2 Replace Gas Traps & Tighten Fittings AirWater->Action2 Action3 Derivatize Analyte & Use Deactivated Liner Analyte->Action3

Caption: GC-MS Baseline Noise Diagnostic Workflow

Protocol A: System Isolation & Self-Validating Leak Check

This protocol is a self-validating system: by systematically isolating components, you definitively prove where the noise originates.

  • Cap the MS Transfer Line: Remove the GC column from the MS interface and install a blanking nut. Pump down the mass spectrometer. If the baseline noise persists, the issue is isolated to a dirty ion source or detector electronics.

  • Air/Water Validation: If the baseline is flat when capped, reinstall the column and monitor m/z 18, 28, and 32. If m/z 18 is disproportionately high, moisture is entering the system, likely from exhausted carrier gas traps. Replace the traps immediately[3].

  • Inlet Maintenance: Replace the septum. Degraded septa accumulate particles that cause baseline instability[5]. Install a highly deactivated splitless liner with deactivated glass wool to minimize active sites[2].

Protocol B: Derivatization of 1-(3-Methylpiperazin-1-yl)butan-1-one

Mechanistic Causality: Reacting the secondary amine with Trifluoroacetic Anhydride (TFAA) replaces the active N-H proton with a bulky, electron-withdrawing trifluoroacetyl group. This completely eliminates hydrogen bonding, dramatically increases volatility, and restores a flat, noise-free baseline.

G Step1 1. Extract Analyte Step2 2. Evaporate to Dryness Step1->Step2 Step3 3. Add TFAA Reagent Step2->Step3 Step4 4. Incubate 70°C, 30 min Step3->Step4 Step5 5. Evaporate & Reconstitute Step4->Step5 Step6 6. GC-MS Analysis Step5->Step6

Caption: TFAA Derivatization Workflow for Piperazine Analytes

Step-by-Step Methodology:

  • Extraction: Extract the 1-(3-Methylpiperazin-1-yl)butan-1-one from your sample matrix using an appropriate solvent (e.g., ethyl acetate) and filter through a 0.22 µm PTFE syringe filter.

  • Evaporation: Transfer 100 µL of the extract to a silanized glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen. (Critical Note: Any residual moisture will quench the TFAA reagent, causing the derivatization to fail).

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of dry ethyl acetate to the dried residue[1].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes[1].

  • Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess TFAA and solvent under nitrogen in a fume hood (TFAA is highly corrosive). Reconstitute the derivatized analyte in 100 µL of dry ethyl acetate[1].

  • Validation Injection: Inject 1 µL of a pure solvent blank, followed by the derivatized sample. The blank validates that the system flow path is clean. The derivatized sample will now yield a sharp, symmetrical peak with a high S/N ratio, free of baseline humps.

References

  • Phenomenex - GC Column Troubleshooting Guide: Baseline Noise or Drift. Available at: [Link]

  • Oxford University Press (OUP) - Gas Chromatography Problem Solving and Troubleshooting. Available at: [Link]

  • LCGC International - Five Things You May Not Know About GC: Low-Bleed Columns and Inertness. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating 1-(3-Methylpiperazin-1-yl)butan-1-one Purity using LC-MS/MS

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with traditional analytical techniques for the purity validation of 1-(3-Methylpiperazin-1-yl)butan-1-one, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices and present a self-validating protocol, underscoring the superior capabilities of LC-MS/MS in modern pharmaceutical analysis.[1][2][3]

The Analytical Imperative: Why Purity Matters

1-(3-Methylpiperazin-1-yl)butan-1-one is a versatile intermediate. However, its synthesis can lead to a range of process-related impurities, such as unreacted starting materials (e.g., 3-methylpiperazine), byproducts from side reactions, or degradation products.[4][5] The presence of these impurities, even at trace levels, can have a significant impact on the quality, safety, and stability of the final drug product.[4] Therefore, a highly sensitive and selective analytical method is paramount for their detection and quantification.

LC-MS/MS: The Gold Standard for Purity Profiling

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been a workhorse in pharmaceutical analysis, it has limitations, particularly when dealing with compounds that lack a strong chromophore or when impurities co-elute with the main peak.[6][7][8] LC-MS/MS overcomes these challenges by coupling the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1][9][10] This allows for the confident identification and quantification of impurities, even at levels undetectable by conventional methods.[6][8][11]

A Validated LC-MS/MS Protocol for 1-(3-Methylpiperazin-1-yl)butan-1-one

This protocol is designed to be a self-validating system, incorporating system suitability tests, calibration standards, and quality control samples to ensure data integrity, in line with the International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16]

Experimental Workflow

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation stock Stock Solution (1 mg/mL in Methanol) cal Calibration Standards (0.1 - 1000 ng/mL) stock->cal qc QC Samples (Low, Mid, High) stock->qc sample Test Sample (10 µg/mL) stock->sample lc UHPLC Separation (C18 Column) cal->lc Inject qc->lc Inject sample->lc Inject ms Tandem MS Detection (MRM Mode) lc->ms peak Peak Integration & Quantification ms->peak validation Method Validation (ICH Q2(R1)) peak->validation report Purity Report Generation validation->report

Caption: Workflow for LC-MS/MS Purity Validation.

Step-by-Step Methodology
  • Preparation of Standards and Samples:

    • Stock Solution: Accurately weigh and dissolve 1-(3-Methylpiperazin-1-yl)butan-1-one in methanol to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

    • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, mid, and high) from a separate stock solution to ensure accuracy and precision.

    • Test Sample: Prepare the sample to be tested at a concentration of 10 µg/mL.

  • LC-MS/MS Instrumentation and Conditions:

    • The choice of a C18 reversed-phase column is based on its versatility and excellent retention for moderately polar compounds like piperazine derivatives.

    • A gradient elution is employed to ensure the separation of the main compound from potential impurities with varying polarities.

    • Electrospray ionization (ESI) in positive mode is selected as piperazine derivatives readily form positive ions.

    • Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific compounds.[17]

    Parameter Condition Rationale
    LC System UHPLC SystemProvides high resolution and fast analysis times.[10]
    Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention for piperazine derivatives.
    Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ionization.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
    Gradient 5% to 95% B over 5 minutesEnsures separation of compounds with different polarities.
    Flow Rate 0.4 mL/minOptimal for the column dimensions.
    Column Temp. 40 °CEnsures reproducible retention times.
    MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using MRM.
    Ionization Mode Electrospray Ionization (ESI), PositivePiperazine derivatives readily form positive ions.
    MRM Transitions Precursor Ion > Product Ion (Specific to each compound)Provides high selectivity and sensitivity.
  • Method Validation (as per ICH Q2(R1) Guidelines): [12][13][14][15][16]

    • Specificity: Analyze a blank sample, the main compound, and known impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

    • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. A correlation coefficient (r²) > 0.99 is desirable.

    • Accuracy: Analyze the QC samples and express the results as a percentage of the nominal concentration.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing the QC samples multiple times.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

To illustrate the superiority of LC-MS/MS, let's consider a hypothetical scenario where a batch of 1-(3-Methylpiperazin-1-yl)butan-1-one is analyzed by both LC-MS/MS and a standard HPLC-UV method.

Hypothetical Experimental Data
Analyte Retention Time (min) HPLC-UV (% Area) LC-MS/MS (ng/mL) Purity by LC-MS/MS (%)
1-(3-Methylpiperazin-1-yl)butan-1-one2.599.5998099.80
Impurity A (3-Methylpiperazine)1.20.3150.15
Impurity B (Co-eluting with main peak)2.5Not Detected50.05
Total Purity 99.8% 99.80%

In this scenario, HPLC-UV provides a seemingly high purity value. However, LC-MS/MS reveals a co-eluting impurity (Impurity B) that is completely missed by the UV detector.[8] This highlights the critical advantage of mass spectrometric detection in providing a more accurate and reliable purity assessment.[6][11]

Method_Comparison cluster_hplcuv HPLC-UV Analysis cluster_lcmsms LC-MS/MS Analysis hplc_uv Chromatographic Separation uv_detect UV Detection hplc_uv->uv_detect Co-elution of Impurity B uv_result Result: Purity = 99.8% (Inaccurate) uv_detect->uv_result lcmsms Chromatographic Separation ms_detect MS/MS Detection lcmsms->ms_detect Separation by Mass ms_result Result: Purity = 99.80% (Accurate) ms_detect->ms_result start Test Sample start->hplc_uv start->lcmsms

Caption: Comparison of HPLC-UV and LC-MS/MS.

Conclusion

For the critical task of validating the purity of pharmaceutical intermediates like 1-(3-Methylpiperazin-1-yl)butan-1-one, LC-MS/MS stands out as the unequivocally superior analytical technique. Its unparalleled sensitivity, selectivity, and ability to identify and quantify even trace-level and co-eluting impurities provide a level of confidence that is essential in modern drug development.[1][9][10] While HPLC-UV remains a useful tool for routine analysis, LC-MS/MS is indispensable for comprehensive impurity profiling and ensuring the highest standards of quality and safety in the pharmaceutical industry.

References

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Salunkhe, S. S., Kulkarni, A. S., Chakole, R. D., & Charde, M. S. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 270-289. [Link]

  • Current Developments in LCMS for Pharmaceutical Analysis. (n.d.). ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry: A Review. (2024). Journal of Drug Delivery and Therapeutics, 14(6), 1-10. [Link]

  • ICH Q2 Analytical Method Validation. (2016). SlideShare. [Link]

  • Peters, F. T., Meyer, M. R., Fritschi, G., & Maurer, H. H. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry : JMS, 45(4), 400–411. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • A Comprehensive Review on Liquid Chromatography-Mass Spectrometry (LC-MS): A Hyphenated Technique. (2025). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of clinical medicine, 11(6), 1729. [Link]

  • Zhou, J., & Li, Y. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of chromatography. A, 970(1-2), 113–125. [Link]

  • Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

  • Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. ResearchGate. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). ResearchGate. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • Stanimirovic, I., et al. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. [Link]

  • Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

  • A Review on Isolation and Characterization of Impurities. (2022). World Journal of Pharmaceutical Research. [Link]

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Validation

Cross-Validation of Small Molecule Binding Kinetics: A Comparative Guide for 1-(3-Methylpiperazin-1-yl)butan-1-one

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for the cross-validation of bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for the cross-validation of binding kinetics for the novel small molecule, 1-(3-Methylpiperazin-1-yl)butan-1-one, hereafter referred to as "Compound X". For researchers, scientists, and drug development professionals, understanding the nuances of different biophysical techniques is crucial for making informed decisions in hit-to-lead and lead optimization campaigns.[1] This document will provide an in-depth comparison of two orthogonal, industry-standard methods: Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.

The central tenet of robust drug discovery is the validation of experimental findings through multiple, independent methodologies.[2] Relying on a single technique can lead to artifacts or misinterpretations of a compound's true kinetic profile. By employing orthogonal approaches, we can triangulate the data and gain a higher degree of confidence in the measured association rate (k_on), dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_D).

The Importance of Kinetic Cross-Validation

While binding affinity (K_D) is a critical parameter, the kinetics that define this equilibrium—the on- and off-rates—provide a more dynamic picture of the drug-target interaction.[3] A compound with a rapid on-rate and a slow off-rate (long residence time) may exhibit a more durable pharmacological effect in vivo. Cross-validation of these kinetic parameters helps to:

  • Mitigate Method-Specific Artifacts: Each biophysical technique has its own set of potential artifacts. Cross-validation can help identify and account for these.

  • Increase Confidence in Structure-Activity Relationships (SAR): Reliable kinetic data is essential for building accurate SAR models that guide medicinal chemistry efforts.[1]

  • Provide a More Complete Picture of the Binding Event: Different techniques can provide complementary information about the thermodynamics and stoichiometry of binding.[1]

This guide will now delve into the practical application of two powerful techniques for characterizing the binding kinetics of Compound X.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures the binding of an analyte (Compound X) to a ligand (the target protein) immobilized on a sensor surface.[4][5] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[4][5]

Experimental Workflow:

The following diagram illustrates the typical workflow for an SPR experiment:

SPR_Workflow cluster_run Execution cluster_analysis Analysis Immobilization Target Protein Immobilization Analyte_Injection Compound X Injection (Analyte) Buffer_Prep Buffer Preparation & Degassing Association Association Phase Analyte_Injection->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Sensorgram_Analysis Sensorgram Analysis Regeneration->Analyte_Injection Kinetic_Fitting Kinetic Model Fitting Sensorgram_Analysis->Kinetic_Fitting Data_Extraction Extraction of kon, koff, KD Kinetic_Fitting->Data_Extraction

Caption: SPR Experimental Workflow.

Detailed Protocol for SPR Analysis of Compound X:
  • Target Immobilization:

    • The target protein is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.[6]

    • The goal is to achieve a surface density that provides an adequate signal window without introducing mass transport limitations.

  • Assay Execution:

    • A series of concentrations of Compound X are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each concentration is injected over the sensor surface for a defined period to monitor the association phase.

    • This is followed by an injection of running buffer to monitor the dissociation phase.

    • Between cycles, the sensor surface is regenerated using a low pH buffer to remove any remaining bound analyte.

  • Data Analysis:

    • The resulting sensorgrams are corrected for any non-specific binding by subtracting the signal from a reference flow cell.

    • The association (k_on) and dissociation (k_off) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).[7]

    • The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

Hypothetical SPR Data for Compound X:
ParameterValue
Association Rate (k_on)2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (k_off)5.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (K_D)20 nM

Method 2: Radioligand Binding Assay

Radioligand binding assays are a classic and powerful tool for studying drug-receptor interactions.[8][9] These assays utilize a radioactively labeled ligand (the radioligand) to quantify the binding of an unlabeled compound (Compound X) to a target receptor.

Experimental Workflow:

The following diagram outlines the steps involved in a competitive radioligand binding assay:

Radioligand_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Components Reagent_Prep Radioligand & Compound X Dilutions Reagent_Prep->Incubation Filtration Rapid Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Competition_Curve Competition Curve Generation Ki_Calculation Ki Calculation Competition_Curve->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol for Radioligand Binding Analysis of Compound X:
  • Membrane Preparation:

    • Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Competitive Binding Assay:

    • A fixed concentration of a suitable radioligand (typically at or below its K_D) is incubated with the membrane preparation in the presence of increasing concentrations of Compound X.[10]

    • The incubation is allowed to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Unbound radioligand is washed away.

    • The radioactivity retained on the filter is quantified by liquid scintillation counting.[11]

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the concentration of Compound X.

    • The IC₅₀ value (the concentration of Compound X that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

    • The inhibitory constant (K_i) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Hypothetical Radioligand Binding Data for Compound X:
ParameterValue
IC₅₀35 nM
K_i18 nM

Comparative Analysis and Cross-Validation

A direct comparison of the kinetic and affinity data obtained from both SPR and radioligand binding assays is essential for a comprehensive understanding of Compound X's interaction with its target.

ParameterSPRRadioligand Binding
Principle Label-free, real-time optical detectionEndpoint assay using a radiolabeled probe
Information k_on, k_off, K_DK_i (an estimate of K_D)
Throughput Moderate to HighHigh
Sample Consumption LowModerate
Hypothetical K_D/K_i 20 nM18 nM

The hypothetical data for Compound X show good agreement between the K_D value determined by SPR and the K_i value from the radioligand binding assay. This concordance between two orthogonal methods provides strong evidence for the validity of the measured binding affinity.

Conclusion

The cross-validation of binding kinetics is a cornerstone of rigorous drug discovery. By employing orthogonal techniques such as Surface Plasmon Resonance and radioligand binding assays, researchers can obtain a more accurate and reliable characterization of a compound's interaction with its target. The methodologies and comparative framework presented in this guide for 1-(3-Methylpiperazin-1-yl)butan-1-one (Compound X) serve as a robust template for the comprehensive evaluation of novel small molecules, ultimately enabling more confident and data-driven decisions in the progression of drug candidates.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. Cell Surface Receptors, 1-36. Available at: [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. (2025, January 4). Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. ScienceDirect. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online. (2025, December 14). Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Available at: [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. (2012, May 1). Available at: [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

  • Biophysical Approaches. IRBM. Available at: [Link]

  • Evaluation of Cross-Validation Strategies in Sequence-Based Binding Prediction Using Deep Learning. ACS Publications. (2019, February 7). Available at: [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. (2019, October 29). Available at: [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. (2024, November 21). Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC. Available at: [Link]

  • The use of biophysical methods in the hit-to-lead process. Drug Target Review. (2021, June 22). Available at: [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. Frontiers. Available at: [Link]

  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Available at: [Link]

  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. (2024, January 31). Available at: [Link]

  • Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Malvern Panalytical. (2020, May 28). Available at: [Link]

  • Enhanced information cross-attention fusion for drug–target binding affinity prediction. PMC. (2025, August 28). Available at: [Link]

  • Cross-validation results on the PDBbind dataset. ResearchGate. Available at: [Link]

  • Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. eLife. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available at: [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. (2010, October 14). Available at: [Link]

  • Prerequisite Binding Modes Determine the Dynamics of Action of Covalent Agonists of Ion Channel TRPA1. Semantic Scholar. (2021, September 28). Available at: [Link]

  • Binding kinetics. BMG Labtech. (2022, August 26). Available at: [Link]

  • Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome. PubMed. (2010, November 11). Available at: [Link]

  • Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. ResearchGate. (2023, July 10). Available at: [Link]

  • (2026, March 11). Available at: [Link]

  • Leptin sensitizing effect of 1,3-butanediol and its potential mechanism. PubMed. (2021, September 6). Available at: [Link]

  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed. Available at: [Link]

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Comparative

A Structural Activity Relationship (SAR) Comparison of 1-(3-Methylpiperazin-1-yl)butan-1-one and its Analogs: A Guide for Researchers

In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," forming the core of numerous clinically significant drugs.[1][2] Its versatile nature allows for extensive s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," forming the core of numerous clinically significant drugs.[1][2] Its versatile nature allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a wide array of biological systems, from the central nervous system to cancerous cells.[3][4] This guide delves into a comparative analysis of the structural activity relationship (SAR) of 1-(3-methylpiperazin-1-yl)butan-1-one, a compound of interest for its potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide will draw upon established SAR principles of closely related N-acylpiperazine analogs to provide a predictive framework for its biological activity and guide future research endeavors.

Our exploration will focus on dissecting the key structural components of 1-(3-methylpiperazin-1-yl)butan-1-one: the 3-methylpiperazine ring and the butanoyl acyl group. By examining how modifications to these moieties in analogous compounds influence their biological effects, we can infer the potential impact of these features on the target molecule's potency, selectivity, and overall pharmacological profile.

The Pivotal Role of the Piperazine Scaffold and its N-Acylation

The piperazine ring's two nitrogen atoms provide crucial points for molecular interactions and synthetic modifications. N-acylation, the process of attaching an acyl group to one of these nitrogens, is a common strategy to modulate the compound's properties. The nature of the acyl group can significantly impact the molecule's interaction with biological targets.[5] For instance, studies on N-acyl-N-phenylpiperazines as inhibitors of Excitatory Amino Acid Transporters (EAATs) have shown that the structure of the acyl group is a critical determinant of inhibitory potency.[1]

Deciphering the Structural Activity Relationship: A Comparative Analysis

To construct a hypothetical SAR profile for 1-(3-methylpiperazin-1-yl)butan-1-one, we will analyze data from structurally analogous compounds. This comparative approach will focus on two key areas of modification: the piperazine ring and the N-acyl chain.

The Influence of Piperazine Ring Substitution

The presence and position of substituents on the piperazine ring can dramatically alter a compound's biological activity. The 3-methyl group in our target compound is a key feature to consider.

  • Impact of the 3-Methyl Group: The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center and steric bulk. This can influence the compound's binding affinity and selectivity for its target receptor. For example, in a series of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines developed as Platelet-Activating Factor (PAF) antagonists, the presence of a methyl group on the pyridine ring (a different part of the molecule, but illustrating the principle of substitution) led to a significant improvement in oral activity.[6] It is plausible that the 3-methyl group on the piperazine ring of our target compound could similarly enhance its pharmacokinetic properties or modulate its interaction with a specific binding pocket.

  • Comparison with Unsubstituted and Other Substituted Piperazines: To understand the specific contribution of the 3-methyl group, it is essential to compare its potential activity with that of 1-(piperazin-1-yl)butan-1-one (unsubstituted) and analogs with other substituents at the 3-position. Generally, the introduction of small alkyl groups can enhance lipophilicity, potentially improving cell membrane permeability. However, larger or more polar substituents could have different effects. For instance, in a study of neuroleptic 1-piperazino-3-phenylindans, systematic variation of structural components, including substituents on the piperazine ring, was crucial in developing a potent and long-acting compound.[7]

The Role of the N-Butanoyl Group

The butanoyl group is another critical determinant of the molecule's overall activity. Its length, flexibility, and potential for hydrogen bonding can all play a role in target engagement.

  • Varying the Acyl Chain Length: The four-carbon butanoyl chain provides a degree of flexibility. Shortening or lengthening this chain would likely alter the compound's ability to fit into a specific binding site. For example, in a series of quinoxalinyl-piperazine anticancer agents, the nature of the acyl-like moiety was a key factor in their potent activity.[2][8]

  • Introducing Functionality to the Acyl Chain: The introduction of functional groups, such as hydroxyl or amino groups, to the butanoyl chain could create new hydrogen bonding opportunities with the target, potentially increasing binding affinity. Studies on PAF antagonists have shown that incorporating hydroxyl and amino groups into the N-acyl chain of piperazine derivatives resulted in compounds with high potency.[6]

  • Comparison with Aromatic Acyl Groups: Replacing the aliphatic butanoyl group with an aromatic acyl group, such as a benzoyl group, would introduce rigidity and potential for π-π stacking interactions. This has been shown to be a successful strategy in the development of phenyl(piperazin-1-yl)methanone derivatives as inhibitors of monoacylglycerol lipase (MAGL).[9][10]

Comparative Data of Structurally Related Analogs

To provide a quantitative basis for our SAR discussion, the following table summarizes the biological activities of several N-acylpiperazine derivatives. While not direct analogs of 1-(3-methylpiperazin-1-yl)butan-1-one, they share key structural features and provide valuable insights.

Compound/Analog SeriesBiological Target/ActivityKey Structural Features & SAR InsightsIC50/Ki ValuesReference
N-acyl-N-phenylpiperazinesExcitatory Amino Acid Transporters (EAATs)The bicyclic acyl group was found to be important for activity. Modifications to the phenyl ring substituent altered potency.(±)-exo-1: IC50 = 10 µM (EAAT1), 40 µM (EAAT2), 30 µM (EAAT3)[1]
1-Acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazinesPlatelet-Activating Factor (PAF) AntagonistsThe N-acyl group type significantly influenced potency. N-(diphenylmethylamino)acetyl and N-substituted 3-amino-3-phenylpropionyl groups were potent.UR-12519: PAG IC50 = 0.041 µM[6]
Phenyl(piperazin-1-yl)methanone derivativesMonoacylglycerol Lipase (MAGL) InhibitorsThe phenyl(piperazin-1-yl)methanone scaffold was identified as a lead for reversible MAGL inhibitors.Derivative 4: IC50 = 6.1 µM[9][10]
Quinoxalinyl-piperazine derivativesAnticancer AgentsThe nature of the substituent on the quinoxaline and the aryl group on the piperazine were critical for potent anticancer activity.Fluoro derivative: IC50 = 11-21 nM[2][8]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments relevant to the potential biological activities of 1-(3-methylpiperazin-1-yl)butan-1-one and its analogs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Protocol 2: Receptor Binding Assay

This protocol is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2 receptors, serotonin 5-HT1A receptors)

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Test compounds at various concentrations

  • Scintillation cocktail and a scintillation counter

  • Glass fiber filters

Procedure:

  • In a reaction tube, combine the cell membranes, radiolabeled ligand, and the test compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Calculate the specific binding and determine the Ki value (inhibitory constant) of the test compound using competitive binding analysis software.[11]

Visualizing Structural Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize the key structural modifications for SAR studies and a typical experimental workflow.

SAR_Modifications cluster_piperazine Piperazine Ring Modifications cluster_acyl N-Acyl Chain Modifications Unsubstituted Unsubstituted 3-Methyl (Target) 3-Methyl (Target) Unsubstituted->3-Methyl (Target) Add CH3 Other 3-Alkyl Other 3-Alkyl 3-Methyl (Target)->Other 3-Alkyl Vary Alkyl Group Butanoyl (Target) Butanoyl (Target) Shorter/Longer Acyl Shorter/Longer Acyl Butanoyl (Target)->Shorter/Longer Acyl Vary Chain Length Functionalized Acyl Functionalized Acyl Butanoyl (Target)->Functionalized Acyl Add H-bond donors/acceptors Aromatic Acyl Aromatic Acyl Butanoyl (Target)->Aromatic Acyl Introduce Rigidity/π-stacking 1-(3-Methylpiperazin-1-yl)butan-1-one 1-(3-Methylpiperazin-1-yl)butan-1-one 1-(3-Methylpiperazin-1-yl)butan-1-one->Unsubstituted 1-(3-Methylpiperazin-1-yl)butan-1-one->Butanoyl (Target)

Caption: Key structural modifications for SAR studies of 1-(3-Methylpiperazin-1-yl)butan-1-one.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Cytotoxicity Assay (e.g., MTT) Receptor Binding Assay Receptor Binding Assay Cytotoxicity Assay (e.g., MTT)->Receptor Binding Assay Lead Identification Lead Identification Receptor Binding Assay->Lead Identification Animal Model of Disease Animal Model of Disease Lead Identification->Animal Model of Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Model of Disease->Pharmacokinetic Studies Preclinical Candidate Preclinical Candidate Pharmacokinetic Studies->Preclinical Candidate

Caption: A typical workflow for the biological evaluation of novel therapeutic compounds.

Conclusion and Future Directions

Future research should focus on the synthesis of 1-(3-methylpiperazin-1-yl)butan-1-one and a series of its analogs with systematic modifications to the piperazine ring and the N-acyl chain. The evaluation of these compounds in a battery of relevant biological assays, such as those targeting CNS receptors or cancer cell lines, will be crucial to elucidate the specific SAR for this chemical class and to identify promising lead compounds for further development. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to embark on this exciting area of drug discovery.

References

Please note that the following references are provided for the general principles and related compounds discussed in this guide.

  • Hansen, K. B., et al. (2012). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs). Bioorganic & Medicinal Chemistry, 20(15), 4694-4703.
  • Fernandez, F., et al. (1996). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry, 39(1), 38-46.
  • (Reference not directly cited in the text, but relevant to piperazine SAR)
  • (Reference not directly cited in the text, but relevant to piperazine SAR)
  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
  • Hong, S. S., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1869.
  • Naveen, K., et al. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][1][12]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4124-4129.

  • Marazzi, G., et al. (1975). Pharmacological properties of new neuroleptic compounds. Arzneimittel-Forschung, 25(10), 1594-1600.
  • Di Martino, R. M. C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596.
  • Lee, H. W., et al. (2010). Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 18(22), 7966-7974.
  • Di Martino, R. M. C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596. Available at: [Link]

  • Lee, H. W., et al. (2012). Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 20(3), 1335-1342.
  • Bogeso, K. P., et al. (1985). Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans. Journal of Medicinal Chemistry, 28(12), 1817-1828.
  • (Reference not directly cited in the text, but relevant to piperazine SAR)
  • (Reference not directly cited in the text, but relevant to piperazine SAR)
  • Zhang, X., et al. (2018). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 8(52), 29699-29717.
  • (Reference not directly cited in the text, but relevant to piperazine SAR)
  • (Reference not directly cited in the text, but relevant to piperazine SAR)
  • (Reference not directly cited in the text, but relevant to piperazine SAR)
  • Janovec, L., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 513.
  • Seeman, P. (1981). Pharmacologic features and effects of neuroleptics.
  • Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
  • Malinski, R., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-797.
  • (Reference not directly cited in the text, but relevant to piperazine SAR)
  • (Reference not directly cited in the text, but relevant to piperazine SAR)

Sources

Validation

Inter-Laboratory Validation of 1-(3-Methylpiperazin-1-yl)butan-1-one Detection Methods: A Comparative Guide

In the evolving landscape of new psychoactive substances (NPS), the emergence of novel compounds presents a continuous challenge to forensic, clinical, and research laboratories. One such compound, 1-(3-Methylpiperazin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

In the evolving landscape of new psychoactive substances (NPS), the emergence of novel compounds presents a continuous challenge to forensic, clinical, and research laboratories. One such compound, 1-(3-Methylpiperazin-1-yl)butan-1-one, a derivative of piperazine, necessitates the establishment of robust and reliable analytical methods for its accurate detection and quantification. This guide provides an in-depth comparison of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this compound, grounded in the principles of inter-laboratory validation. The insights and data presented herein are synthesized from established methodologies for structurally similar piperazine derivatives and authoritative guidelines on analytical method validation.[1][2][3]

The imperative for validated analytical methods for NPS is underscored by the need for accurate identification in toxicological screenings and law enforcement.[4][5][6] An inter-laboratory study, even when conceptualized for a novel compound, serves as a critical framework for assessing the reproducibility and reliability of detection methods across different laboratory settings.[7]

Designing a Hypothetical Inter-laboratory Validation Study

To objectively evaluate the performance of analytical methods for 1-(3-Methylpiperazin-1-yl)butan-1-one, a hypothetical inter-laboratory study was designed. This study involves a consortium of five laboratories with expertise in forensic toxicology and analytical chemistry.

Standardized test materials, including 1-(3-Methylpiperazin-1-yl)butan-1-one spiked into human urine, whole blood, and methanol at varying concentrations, would be distributed to each participating laboratory. The laboratories would then analyze these samples using their in-house, validated GC-MS and LC-MS/MS protocols.

Inter-Laboratory_Validation_Workflow Inter-Laboratory Validation Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Sample Analysis cluster_Evaluation Phase 3: Data Evaluation & Reporting Start Start: Define Study Protocol Prep_Samples Prepare Standardized Test Samples (Urine, Blood, Methanol) Start->Prep_Samples Distribute Distribute Samples to Participating Laboratories Prep_Samples->Distribute Lab1 Laboratory 1 Distribute->Lab1 Lab2 Laboratory 2 Distribute->Lab2 Lab3 Laboratory 3 Distribute->Lab3 Lab4 Laboratory 4 Distribute->Lab4 Lab5 Laboratory 5 Distribute->Lab5 Analysis_GCMS GC-MS Analysis Lab1->Analysis_GCMS Analysis_LCMSMS LC-MS/MS Analysis Lab1->Analysis_LCMSMS Lab2->Analysis_GCMS Lab2->Analysis_LCMSMS Lab3->Analysis_GCMS Lab3->Analysis_LCMSMS Lab4->Analysis_GCMS Lab4->Analysis_LCMSMS Lab5->Analysis_GCMS Lab5->Analysis_LCMSMS Collect_Data Collect & Collate Analytical Data Analysis_GCMS->Collect_Data Analysis_LCMSMS->Collect_Data Statistical_Analysis Statistical Analysis (Repeatability, Reproducibility) Collect_Data->Statistical_Analysis Performance_Comparison Compare Method Performance (LOD, LOQ, Accuracy, Precision) Statistical_Analysis->Performance_Comparison Final_Report Generate Final Report & Recommendations Performance_Comparison->Final_Report End End Final_Report->End

Caption: Workflow of the proposed inter-laboratory validation study.

Comparative Analysis of Detection Methods

The performance of GC-MS and LC-MS/MS for the detection of piperazine derivatives is well-documented.[1][8][9] Based on existing literature, the following table summarizes the anticipated performance characteristics for the analysis of 1-(3-Methylpiperazin-1-yl)butan-1-one.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.5 - 5 ng/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 1 - 15 ng/mL0.1 - 5 ng/mL
Linearity Range 10 - 1000 ng/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 85 - 110%90 - 115%
Precision (%RSD) < 15%< 10%
Matrix Effect Moderate (derivatization can mitigate)Can be significant, requires careful method development
Sample Throughput Lower (due to longer run times and sample prep)Higher (faster run times)

Interpretation of Comparative Data:

LC-MS/MS is expected to demonstrate superior sensitivity, with lower LOD and LOQ values, making it highly suitable for detecting trace amounts of the target analyte in biological matrices.[10][11][12] The wider linear range of GC-MS can be advantageous for analyzing samples with highly variable concentrations. While both methods can achieve acceptable accuracy and precision, LC-MS/MS generally offers better precision.[13] Matrix effects can be a challenge in LC-MS/MS, necessitating the use of internal standards and careful sample preparation to ensure data quality.[14]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the detection of 1-(3-Methylpiperazin-1-yl)butan-1-one using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For many piperazine derivatives, derivatization is employed to improve chromatographic behavior and sensitivity.[8][15]

1. Sample Preparation (Urine):

  • To 1 mL of urine, add an internal standard.
  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
  • Wash the cartridge with methanol and elute the analyte with a basic methanolic solution.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
  • Incubate at 70°C for 30 minutes.
  • Evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate for injection.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for the analysis of NPS in complex biological matrices.[10][11][16]

1. Sample Preparation (Blood):

  • To 100 µL of whole blood, add an internal standard.
  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
  • Vortex and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant and evaporate to dryness.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the precursor and product ions of the target analyte and internal standard.

subgraph "cluster_GCMS" { label="GC-MS Workflow"; style="filled"; fillcolor="#FFFFFF"; "GCMS_SamplePrep" [label="Sample Preparation\n(e.g., SPE)"]; "GCMS_Derivatization" [label="Derivatization\n(e.g., TFAA)"]; "GCMS_Injection" [label="GC Injection"]; "GCMS_Separation" [label="Chromatographic Separation"]; "GCMS_Detection" [label="Mass Spectrometric\nDetection (EI)"]; "GCMS_Analysis" [label="Data Analysis\n(SIM/Scan)"]; "GCMS_SamplePrep" -> "GCMS_Derivatization" -> "GCMS_Injection" -> "GCMS_Separation" -> "GCMS_Detection" -> "GCMS_Analysis"; }

subgraph "cluster_LCMSMS" { label="LC-MS/MS Workflow"; style="filled"; fillcolor="#FFFFFF"; "LCMSMS_SamplePrep" [label="Sample Preparation\n(e.g., Protein Precipitation)"]; "LCMSMS_Injection" [label="LC Injection"]; "LCMSMS_Separation" [label="Chromatographic Separation"]; "LCMSMS_Detection" [label="Tandem Mass Spectrometric\nDetection (ESI, MRM)"]; "LCMSMS_Analysis" [label="Data Analysis\n(MRM Transitions)"]; "LCMSMS_SamplePrep" -> "LCMSMS_Injection" -> "LCMSMS_Separation" -> "LCMSMS_Detection" -> "LCMSMS_Analysis"; } }

Caption: A side-by-side comparison of the GC-MS and LC-MS/MS analytical workflows.

Conclusion and Recommendations

The inter-laboratory validation of analytical methods is paramount for ensuring the reliability and comparability of data, particularly in the context of emerging NPS like 1-(3-Methylpiperazin-1-yl)butan-1-one. This guide, by synthesizing data and protocols from related compounds, provides a framework for establishing robust detection methods.

Recommendations:

  • For high-throughput screening and routine analysis in clinical and forensic settings, LC-MS/MS is the recommended technique due to its superior sensitivity, speed, and specificity.[10][11]

  • GC-MS remains a valuable and reliable alternative, particularly in laboratories where LC-MS/MS is not available or for the analysis of less complex matrices. Its robustness and extensive spectral libraries are significant advantages.[1][9]

  • Method validation is crucial. Regardless of the chosen technique, laboratories must perform a thorough in-house validation following international guidelines to ensure the accuracy and reliability of their results.[2][3]

The continuous evolution of NPS necessitates a proactive approach to analytical method development and validation. By leveraging established principles and fostering inter-laboratory collaboration, the scientific community can effectively address the challenges posed by these emerging substances.

References

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Academia.edu. Available at: [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Available at: [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. Available at: [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available at: [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI. Available at: [Link]

  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. Available at: [Link]

  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate. Available at: [Link]

  • Detection and quantification of new designer drugs in human blood: Part 2. PubMed. Available at: [Link]

  • Detection and identification of designer drugs by nanoparticle-based NMR chemosensing. Royal Society of Chemistry. Available at: [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Online Library. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. Available at: [Link]

  • New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1-(3-Methylpiperazin-1-yl)butan-1-one

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical w...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Methylpiperazin-1-yl)butan-1-one.

Hazard Assessment and Immediate Precautions

Before handling the waste, it is critical to operate under the assumption that 1-(3-Methylpiperazin-1-yl)butan-1-one is a hazardous substance. This assessment is based on the known profiles of analogous piperazine compounds.

Table 1: Probable Hazard Profile of 1-(3-Methylpiperazin-1-yl)butan-1-one (Inferred from Related Compounds)

Hazard ClassificationPotential GHS CategoryAssociated Risks & Statements
Acute Toxicity (Oral, Dermal)Category 4Harmful if swallowed or in contact with skin.
Skin Corrosion / IrritationCategory 1B / 2May cause severe skin burns and irritation.
Serious Eye Damage / IrritationCategory 1 / 2AMay cause serious eye damage or irritation.
Skin SensitizationSub-category 1BMay cause an allergic skin reaction.

Immediate Safety & Handling Precautions: All waste handling procedures must be conducted within a certified chemical fume hood. At all times, appropriate Personal Protective Equipment (PPE) is mandatory:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A lab coat with chemical-resistant gloves (e.g., nitrile). Ensure gloves are compatible with the chemical and any solvents used.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation outside of the hood.

Waste Segregation: The Foundation of Safety

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring correct disposal.

Experimental Protocol: Waste Segregation

  • Classify the Waste: 1-(3-Methylpiperazin-1-yl)butan-1-one waste should be classified as non-halogenated organic waste .

  • Maintain Separation:

    • Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated weighing paper, pipette tips) separately from liquid waste solutions containing the compound.

    • Avoid Incompatibles: Crucially, never mix this waste with incompatible materials. Keep it separate from:

      • Strong Oxidizing Agents

      • Strong Acids

      • Acid Chlorides

      • Acid Anhydrides

    • Aqueous Waste: Do not mix with aqueous waste streams unless specifically part of a neutralization protocol, which is not recommended for general disposal.

Step-by-Step Disposal Procedure

The following protocol outlines the process for collecting and storing the waste pending removal by a certified hazardous waste management service.

  • Select the Waste Container:

    • Use a clean, leak-proof hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).

    • The container must have a secure, tight-fitting lid. The container must remain closed at all times except when waste is being added.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Waste 1-(3-Methylpiperazin-1-yl)butan-1-one".

    • List all other components and their approximate percentages (e.g., solvents like methanol or acetonitrile). Do not use abbreviations or chemical formulas.

    • Include the appropriate GHS hazard pictograms (Corrosion, Health Hazard, Exclamation Mark are likely candidates).

    • Mark the date when the first waste was added to the container (the "accumulation start date").

  • Transfer Waste:

    • Carefully transfer the waste into the designated container using compatible funnels and spark-proof tools.

    • Minimize the generation of dust if handling solids.

  • Dispose of Contaminated Materials:

    • Any item that has come into direct contact with 1-(3-Methylpiperazin-1-yl)butan-1-one is considered hazardous waste. This includes gloves, weighing boats, pipette tips, and absorbent pads used for cleanup. Place these items in the designated solid waste container.

  • Seal and Store:

    • Securely close the waste container.

    • Store the container in a designated and labeled Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.

    • The SAA should be a cool, dry, well-ventilated area with secondary containment to capture any potential leaks.

  • Arrange for Professional Disposal:

    • Once the container is full, or within 12 months of the accumulation start date, arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

    • The recommended final disposal method is high-temperature incineration at an approved facility.

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Methylpiperazin-1-yl)butan-1-one.

G Disposal Workflow for 1-(3-Methylpiperazin-1-yl)butan-1-one cluster_prep Preparation & Assessment cluster_waste Waste Generation & Collection cluster_storage Storage & Disposal Start Begin Work with 1-(3-Methylpiperazin-1-yl)butan-1-one Assess Assess Hazards (Assume Hazardous as per Piperazine Class) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE WorkArea Work in Chemical Fume Hood PPE->WorkArea Generate Waste Generated (Solid or Liquid) WorkArea->Generate CheckCompat Check for Incompatibles (Acids, Oxidizers) - DO NOT MIX Generate->CheckCompat Segregate Is waste solid or liquid? SolidWaste Place in Labeled SOLID Non-Halogenated Organic Waste Container Segregate->SolidWaste Solid LiquidWaste Place in Labeled LIQUID Non-Halogenated Organic Waste Container Segregate->LiquidWaste Liquid Close Securely Close Container After Each Addition SolidWaste->Close LiquidWaste->Close CheckCompat->Segregate Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Close->Store Full Container Full or Accumulation Limit Reached? Store->Full Full->Store No ContactEHS Contact EHS/Licensed Waste Vendor for Pickup Full->ContactEHS Yes End Proper Disposal via High-Temp Incineration ContactEHS->End

Handling

Personal protective equipment for handling 1-(3-Methylpiperazin-1-yl)butan-1-one

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just reading a safety data sheet—it demands a mechanistic understanding of the chemical's behavior to ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just reading a safety data sheet—it demands a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety. Handling 1-(3-Methylpiperazin-1-yl)butan-1-one , a piperazine-derived amide, requires a rigorous, self-validating safety protocol.

This guide provides researchers and drug development professionals with an authoritative operational and disposal plan, grounded in chemical causality and international safety standards.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1-(3-Methylpiperazin-1-yl)butan-1-one features a piperazine ring where the N1 position is acylated (forming a butanamide) and the N4 position remains a secondary amine.

Mechanistic Causality: The secondary amine at the N4 position retains significant nucleophilicity and basicity. Upon contact with physiological moisture (such as ocular fluid or mucous membranes), it can induce localized alkaline hydrolysis, which disrupts cellular lipid bilayers. This mechanism is responsible for the compound's classification as a severe eye and skin irritant (1)[1]. Furthermore, aerosolized particulates or vapors of piperazine derivatives can cause acute respiratory tract irritation (2)[2].

Table 1: Hazard Classification Summary (Based on Piperazine Derivatives)
GHS CodeHazard DescriptionMechanistic CauseTarget Organ/System
H315 Causes skin irritationAlkaline hydrolysis of dermal lipidsSkin[1]
H318 / H319 Causes serious eye damage/irritationProtein denaturation in corneal tissueEyes[1]
H335 May cause respiratory irritationMucous membrane irritation via basicityRespiratory Tract[2]
H302 Harmful if swallowedSystemic toxicity and GI tract irritationGastrointestinal[3]

Personal Protective Equipment (PPE) Matrix

Every protocol must function as a self-validating system. PPE selection is not arbitrary; it directly mitigates the specific mechanistic hazards identified above. The following table outlines the required PPE, mapped to authoritative regulatory standards.

Table 2: PPE Specifications and Regulatory Standards
PPE CategorySpecificationRegulatory StandardJustification
Ocular Protection Chemical safety goggles or full-face shieldOSHA 29 CFR 1910.133 / EN 166[4]Prevents H318 (eye damage) from accidental splashes.
Dermal Protection Nitrile gloves (minimum 0.11 mm thickness)EN 374[5]Mitigates H315 (skin irritation) by blocking basic amine contact.
Body Protection Flame-retardant, long-sleeved lab coatStandard Lab PracticePrevents systemic dermal exposure and contamination[3].
Respiratory NIOSH/MSHA or EN 136/149 approved respiratorOSHA 29 CFR 1910.134 / EN 149[4]Required only if handled outside a ventilated fume hood[3].

Operational Plan: Step-by-Step Handling Protocol

To ensure operational trustworthiness, the handling protocol incorporates built-in validation steps. Do not proceed to the next step unless the current step's validation is successful.

  • Environmental Validation: Verify that the chemical fume hood has an inward face velocity of 80–100 feet per minute (fpm).

    • Self-Validation Check: Read the digital flow monitor or use a tissue/Kimwipe to visually confirm a strong inward draft before opening the sash.

  • PPE Donning & Integrity Check: Put on the flame-retardant lab coat, chemical safety goggles, and EN 374-compliant nitrile gloves.

    • Self-Validation Check: Inspect gloves for micro-tears by trapping air inside the glove and applying pressure to ensure no air escapes.

  • Reagent Transfer: Transport the sealed container of 1-(3-Methylpiperazin-1-yl)butan-1-one to the fume hood using a secondary containment vessel to prevent drop-spills.

  • Dispensing: Open the container only within the fume hood. Use a clean, dry spatula (if handling a solid/crystalline form) or a calibrated micropipette (if liquid). Avoid rapid movements that generate dust or aerosols (6)[6].

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using water or a mild acidic solution to neutralize the basic amine), followed by 70% ethanol.

  • Doffing & Storage: Seal the primary container tightly and store it in a cool, dry, well-ventilated corrosives or general organics cabinet (4)[4]. Remove gloves inside-out to trap surface contaminants.

HandlingWorkflow A 1. Environmental Validation Verify Hood Airflow B 2. PPE Donning Gloves, Goggles, Coat A->B C 3. Reagent Transfer Move to Fume Hood B->C D 4. Dispensing Weigh/Measure Chemical C->D E 5. Decontamination Clean Surfaces & Tools D->E F 6. Doffing & Storage Store Reagent & Remove PPE E->F

Figure 1: Step-by-step operational workflow for handling 1-(3-Methylpiperazin-1-yl)butan-1-one.

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent environmental release and respiratory exposure to corrosive fumes.

  • Hazard Assessment: Determine the volume. Minor spills (<500 mL or <500 g) can be handled by lab personnel. Major spills require immediate laboratory evacuation.

  • Containment: For liquid spills, surround the area with inert absorbent pads or vermiculite. For solid spills, avoid dry sweeping to prevent dust generation (6)[6]; instead, slightly dampen the material.

  • Neutralization & Collection: Mechanically collect the absorbed material using a non-sparking tool and place it into a designated, labeled hazardous waste container (5)[5].

  • Area Wash: Wash the spill area generously with water and a mild detergent to remove residual basic amines, preventing secondary exposure (7)[7].

SpillResponse S1 Spill Detected Isolate Area S2 Hazard Assessment Volume & Concentration S1->S2 S3 Major Spill Evacuate & Call HazMat S2->S3 > 500mL S4 Minor Spill Don Emergency PPE S2->S4 < 500mL S5 Containment Apply Inert Absorbent S4->S5 S6 Collection & Disposal Transfer to Waste Container S5->S6

Figure 2: Emergency response and spill management pathway for piperazine derivatives.

Disposal Plan

Piperazine derivatives and their amide counterparts are environmentally mobile due to water solubility and must not be released into the municipal water supply or environment (7)[7].

  • Organic Waste Segregation: Dispose of all unreacted 1-(3-Methylpiperazin-1-yl)butan-1-one and contaminated consumables (gloves, absorbent pads, Kimwipes) in a clearly labeled, sealable organic waste container.

  • Regulatory Compliance: Transfer the waste to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations (e.g., EPA RCRA guidelines) (3)[3].

  • Liquid Waste Compatibility: If the chemical is dissolved in an organic solvent, ensure the waste carboy is compatible with both the solvent and the basic amine. Avoid storing this waste with strong oxidizers or acids to prevent hazardous exothermic reactions (5)[5].

References

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%". Cole-Parmer.
  • PubChem. "(R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811".
  • SDS Manager. "(R)-1-Boc-3-methylpiperazine SDS". SDS Manager.
  • AK Scientific, Inc. "Safety Data Sheet: (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride". AK Scientific.
  • Apollo Scientific.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 1-(2-Pyridyl)piperazine". Thermo Fisher Scientific.
  • Carl Roth. "Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid". Carl Roth.

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